molecular formula C2H6BrO3P B151083 2-bromoethylphosphonic Acid CAS No. 999-82-6

2-bromoethylphosphonic Acid

Cat. No.: B151083
CAS No.: 999-82-6
M. Wt: 188.95 g/mol
InChI Key: BFKXVERGWXHHIH-UHFFFAOYSA-N
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Description

2-Bromoethylphosphonic acid is a valuable bifunctional building block in organic and materials synthesis. Its primary research value lies in its molecular structure, which combines a phosphonic acid headgroup with a reactive bromoalkyl chain. The phosphonic acid group is known for its strong chelating ability with metal cations and can mimic the phosphate moiety, making it useful for designing bioactive compounds or surface modifiers . The terminal bromide serves as an excellent leaving group, enabling facile nucleophilic substitution reactions to incorporate the phosphonic acid functionality into more complex architectures. This compound is particularly significant for the preparation of functionalized materials. Researchers utilize it to create self-assembled monolayers on metal oxides or to develop hybrid organic-inorganic materials, leveraging the strong and stable coordination of the phosphonic acid group to surfaces . Furthermore, the molecule serves as a key precursor in synthesizing other phosphonic acid derivatives. For instance, through dealkylation reactions of its esters, it can be used to access a wide range of phosphonic acids, which are crucial in various applications from supramolecular chemistry to the development of bone-targeting drugs . Its role as a synthon for heterocyclic building blocks also makes it relevant in medicinal chemistry research for constructing novel molecular scaffolds .

Properties

IUPAC Name

2-bromoethylphosphonic acid
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InChI

InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKXVERGWXHHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394218
Record name 2-bromoethylphosphonic Acid
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Molecular Weight

188.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

999-82-6
Record name P-(2-Bromoethyl)phosphonic acid
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Record name 2-bromoethylphosphonic Acid
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Record name (2-Bromoethyl)phosphonic Acid
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Foundational & Exploratory

synthesis of 2-bromoethylphosphonic acid from diethyl 2-bromoethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromoethylphosphonic acid from its precursor, diethyl 2-bromoethylphosphonate. The primary method for this transformation is the hydrolysis of the diethyl ester, which can be effectively achieved under acidic or basic conditions. This document provides a thorough overview of the synthetic pathways, detailed experimental protocols, and comparative quantitative data to assist researchers in the successful synthesis and characterization of this important chemical intermediate.

Overview of Synthetic Pathways

The conversion of diethyl 2-bromoethylphosphonate to this compound involves the cleavage of the two ethyl ester linkages. This is most commonly accomplished through hydrolysis, a reaction that can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is a widely used method for the dealkylation of phosphonate esters.[1] Strong mineral acids, such as hydrobromic acid (HBr) and hydrochloric acid (HCl), are effective reagents for this purpose.[1][2] The reaction typically requires heating under reflux to drive the hydrolysis to completion.[1]

  • Base-Mediated Hydrolysis: Alkaline hydrolysis, using strong bases like sodium hydroxide (NaOH), offers an alternative route. This method proceeds by nucleophilic attack of the hydroxide ion on the phosphorus center. The reaction initially yields the disodium salt of the phosphonic acid, which is then protonated in a subsequent acidification step to afford the final product.[2]

The choice of method can depend on the desired reaction conditions, scale, and the presence of other functional groups in the molecule.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from diethyl 2-bromoethylphosphonate.

Acid-Catalyzed Hydrolysis using Hydrobromic Acid (HBr)

This protocol is a robust method for the complete hydrolysis of the diethyl ester.

Experimental Procedure:

  • A solution of diethyl 2-bromoethylphosphonate in approximately 5 volumes of 48% aqueous hydrobromic acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (approximately 95-100 °C) and maintained at this temperature overnight with stirring.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • To eliminate residual water and HBr, the residue is co-evaporated twice with toluene. This results in the crude this compound as a syrup.

  • For purification and characterization, the crude acid can be converted to its aniline salt. The syrup is dissolved in ethanol (approximately 1.3 mL per gram of starting ester), and aniline (1 equivalent) is added dropwise.

  • The resulting solid aniline salt is collected by filtration, washed with cold ethanol, and dried under vacuum.

General Procedure for Acid-Catalyzed Hydrolysis using Hydrochloric Acid (HCl)

While a specific detailed protocol for this compound was not found in the surveyed literature, a general and widely applicable method for the hydrolysis of dialkyl phosphonates using concentrated HCl is well-established.[1]

General Experimental Steps:

  • The dialkyl phosphonate is dissolved in an excess of concentrated hydrochloric acid (35-37%).

  • The mixture is heated to reflux and maintained for a period of 1 to 12 hours, with reaction progress monitored by a suitable technique (e.g., TLC, ³¹P NMR).[3]

  • Upon completion, the excess HCl and water are removed by distillation.

  • Azeotropic distillation with toluene can be employed to remove the final traces of water.

  • The resulting phosphonic acid, which may be hygroscopic, can be further dried in a desiccator over a drying agent like phosphorus pentoxide. Further purification is often not required.[1]

General Procedure for Base-Mediated Hydrolysis

Similar to the HCl method, a specific protocol for diethyl 2-bromoethylphosphonate was not available, but a general procedure for the alkaline hydrolysis of phosphonate esters can be followed.[2]

General Experimental Steps:

  • The diethyl phosphonate is suspended or dissolved in an aqueous solution containing at least two equivalents of a strong base, such as sodium hydroxide.

  • The mixture is heated, typically at temperatures around 80 °C, for several hours (e.g., 6-12 hours) with stirring.

  • The reaction results in the formation of the sodium salt of the phosphonic acid.

  • After cooling the reaction mixture, the free phosphonic acid is liberated by careful acidification with a strong acid, such as hydrochloric acid.

  • The final product can then be isolated and purified.

Data Presentation

This section summarizes the quantitative data related to the synthesis of the starting material, diethyl 2-bromoethylphosphonate, as specific yield and spectroscopic data for the final product, this compound, are not widely reported.

Table 1: Synthesis and Properties of Diethyl 2-Bromoethylphosphonate

ParameterValueReference
Synthesis Yield 95%[4]
Boiling Point 75 °C / 1 mmHg
Density 1.348 g/mL at 25 °C
Refractive Index (n20/D) 1.461
¹H NMR (CDCl₃, δ in ppm) 4.01 (m, 4H); 3.42 (q, 2H); 2.27 (m, 2H); 1.22 (t, 6H)[4]
³¹P{¹H} NMR (CDCl₃, δ in ppm) 26.4[4]

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the hydrolysis of diethyl 2-bromoethylphosphonate to this compound.

G Figure 1: Synthesis of this compound start Diethyl 2-bromoethylphosphonate product This compound start->product Hydrolysis reagents H₂O, H⁺ or OH⁻ reagents->start

Figure 1: Synthesis of this compound

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound via the HBr hydrolysis method.

G Figure 2: Experimental Workflow for HBr Hydrolysis cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification (as Aniline Salt) start Mix Diethyl 2-bromoethylphosphonate and 48% HBr reflux Reflux overnight (95-100 °C) start->reflux evaporation Remove solvent (reduced pressure) reflux->evaporation coevaporation Co-evaporate with Toluene (x2) evaporation->coevaporation product Crude this compound (Syrup) coevaporation->product dissolve Dissolve in Ethanol product->dissolve add_aniline Add Aniline dissolve->add_aniline precipitate Collect solid by filtration add_aniline->precipitate wash_dry Wash with cold Ethanol & Dry precipitate->wash_dry final_product This compound Aniline Salt wash_dry->final_product

Figure 2: Experimental Workflow for HBr Hydrolysis

References

The Michaelis-Arbuzov Reaction: A Technical Guide to the Synthesis of Diethyl 2-Bromoethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a powerful and versatile method for the formation of carbon-phosphorus (C-P) bonds. First reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction has become indispensable for the synthesis of phosphonates, phosphinates, and phosphine oxides. This guide offers an in-depth look at a specific application: the synthesis of diethyl 2-bromoethylphosphonate, a valuable bifunctional molecule for further chemical elaboration in various research and development pipelines.

Core Reaction Mechanism

The synthesis of diethyl 2-bromoethylphosphonate via the Michaelis-Arbuzov reaction involves the reaction of triethyl phosphite with an excess of 1,2-dibromoethane. The reaction proceeds through a two-step SN2 mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,2-dibromoethane. This results in the displacement of a bromide ion and the formation of a quasi-phosphonium salt intermediate.[1][2]

  • Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This second SN2 displacement leads to the formation of the final diethyl 2-bromoethylphosphonate product and a volatile ethyl bromide byproduct. The removal of this byproduct helps to drive the reaction to completion.

A large excess of 1,2-dibromoethane is crucial to favor the desired mono-phosphonylation and minimize the formation of the di-substituted byproduct.[3]

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Quasi-phosphonium Intermediate cluster_products Products P(OEt)3 P(OCH₂CH₃)₃ BrCH2CH2Br Br-CH₂-CH₂-Br intermediate [(CH₃CH₂O)₃P⁺-CH₂-CH₂-Br] Br⁻ BrCH2CH2Br->intermediate phosphonate (CH₃CH₂O)₂P(O)-CH₂-CH₂-Br intermediate->phosphonate Dealkylation (Sɴ2) ethyl_bromide CH₃CH₂-Br intermediate->ethyl_bromide

Caption: General mechanism of the Michaelis-Arbuzov reaction for diethyl 2-bromoethylphosphonate synthesis.

Experimental Protocols

A representative experimental protocol for the synthesis of diethyl 2-bromoethylphosphonate is detailed below.

Materials:

  • 1,2-dibromoethane

  • Triethyl phosphite

  • Two-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Into a two-necked 150 mL round-bottom flask, add 1,2-dibromoethane (69 mL, 0.8 mol).[4]

  • While stirring, add triethyl phosphite (34.3 mL, 0.2 mol).[4]

  • Heat the mixture to reflux and maintain for 2 hours.[4]

  • After cooling to room temperature, remove the excess 1,2-dibromoethane by rotary evaporation at 60-70°C.[4]

  • Purify the resulting residue by vacuum distillation to yield diethyl 2-bromoethylphosphonate.[4]

Experimental_Workflow start Start reactants Combine 1,2-dibromoethane (excess) and triethyl phosphite in a flask start->reactants reflux Reflux the mixture for 2 hours reactants->reflux evaporation Remove excess 1,2-dibromoethane via rotary evaporation reflux->evaporation distillation Purify by vacuum distillation evaporation->distillation product Diethyl 2-bromoethylphosphonate distillation->product

Caption: A typical experimental workflow for the synthesis of diethyl 2-bromoethylphosphonate.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of diethyl 2-bromoethylphosphonate.

Reactant 1Molar RatioReactant 2Molar RatioConditionsYield (%)Reference
1,2-dibromoethane4Triethyl phosphite1Reflux, 2 hours95[4]

Product Characterization

The structure of the synthesized diethyl 2-bromoethylphosphonate can be confirmed by spectroscopic methods.

TechniqueDataReference
¹H NMR (CDCl₃)δ(ppm) = 4.01 (m, 4H), 3.42 (q, 2H), 2.27 (m, 2H), 1.22 (t, 6H)[4]
³¹P{¹H} NMR (CDCl₃)δ(ppm) = 26.4[4]

Competing Reactions and Limitations

While the Michaelis-Arbuzov reaction is highly effective, a primary side reaction is di-phosphonylation. This occurs when the desired mono-phosphonylation product reacts with another molecule of triethyl phosphite.

To mitigate this, a significant excess of the dibromoalkane is employed, which statistically favors the reaction of triethyl phosphite with the starting material over the mono-substituted product.[3]

Competing_Reactions Triethyl_Phosphite Triethyl Phosphite Desired_Product Diethyl 2-Bromoethylphosphonate (Mono-phosphonylation) Triethyl_Phosphite->Desired_Product Desired Reaction Side_Product Di-phosphonylation Product Triethyl_Phosphite->Side_Product Dibromoethane 1,2-Dibromoethane (Excess) Dibromoethane->Desired_Product Desired_Product->Side_Product Side Reaction

Caption: Competing reaction pathways in the synthesis of 2-bromoethylphosphonate.

References

An In-depth Technical Guide to the Hydrolysis of Diethyl 2-Bromoethylphosphonate to 2-Bromoethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of diethyl 2-bromoethylphosphonate to its corresponding phosphonic acid. This conversion is a critical step in the synthesis of various compounds utilized in drug development and material science, where the phosphonic acid moiety serves as a key functional group. This document details the experimental protocols, mechanistic insights, and quantitative data associated with this chemical transformation.

Introduction

Diethyl 2-bromoethylphosphonate is a versatile intermediate in organic synthesis. Its hydrolysis to 2-bromoethylphosphonic acid is a fundamental transformation that unlocks the potential of the phosphonate group for a variety of applications. Phosphonic acids are known for their ability to mimic phosphates in biological systems, act as enzyme inhibitors, and serve as strong anchoring groups for surface modifications.[1][2] The bromoethyl moiety further allows for subsequent chemical modifications. This guide will explore the common methods for achieving this hydrolysis, focusing on acid-catalyzed protocols.

Experimental Protocols

The hydrolysis of diethyl 2-bromoethylphosphonate is typically achieved under acidic conditions. Both hydrobromic acid (HBr) and hydrochloric acid (HCl) are effective reagents for this transformation. Below are detailed experimental protocols based on available literature.

Method 1: Hydrolysis using Hydrobromic Acid

A widely cited method for the hydrolysis of diethyl 2-bromoethylphosphonate involves the use of concentrated hydrobromic acid.[3]

Procedure:

  • A solution of diethyl 2-bromoethylphosphonate (e.g., 50 g) in 48% hydrobromic acid (e.g., 255 ml) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux at a temperature of approximately 95-100°C.

  • The reaction is maintained at reflux overnight to ensure complete hydrolysis.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • To eliminate residual water and HBr, the resulting residue is co-evaporated with toluene twice, yielding the crude this compound as a syrup.[3]

  • Further purification can be achieved through various methods, including chromatography or crystallization of a salt form. For instance, the syrup can be dissolved in ethanol, and aniline can be added to precipitate the anilinium salt of the phosphonic acid.[3]

Method 2: General Microwave-Assisted Hydrolysis using Hydrochloric Acid

Microwave-assisted organic synthesis can significantly accelerate the hydrolysis of phosphonate esters. While a specific protocol for diethyl 2-bromoethylphosphonate is not detailed in the reviewed literature, a general and highly efficient method for various organophosphonates has been developed.[4]

General Procedure:

  • The diethyl 2-bromoethylphosphonate is dissolved in an aqueous solution of hydrochloric acid. The molar ratio of HCl to the ester groups is typically 1:1.

  • The reaction vessel is sealed and placed in a microwave reactor.

  • The reaction is irradiated with microwaves at a set temperature (e.g., 140-180°C) for a short period (e.g., 1-3 hours). The progress of the reaction can often be monitored by the pressure changes within the vessel.[4]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude phosphonic acid.

  • The product can then be purified using standard techniques.

Quantitative Data

The following tables summarize the key quantitative data for the reactant, diethyl 2-bromoethylphosphonate, and the product, this compound.

Table 1: Physicochemical Properties

PropertyDiethyl 2-BromoethylphosphonateThis compoundReference(s)
Molecular Formula C6H14BrO3PC2H6BrO3P[5]
Molecular Weight 245.05 g/mol 188.95 g/mol [5]
Appearance Colorless to slightly yellow liquidWhite to light yellow solid[6]
Boiling Point 75 °C @ 1 mmHgNot available
Density 1.348 g/mL at 25 °CNot available
Refractive Index n20/D 1.461Not available

Table 2: Spectroscopic Data

Spectroscopic DataDiethyl 2-BromoethylphosphonateThis compoundReference(s)
¹H NMR (CDCl₃, δ ppm) 4.01 (m, 4H, OCH₂), 3.42 (q, 2H, CH₂Br), 2.27 (m, 2H, PCH₂), 1.22 (t, 6H, CH₃)Data not readily available in CDCl₃[7]
³¹P NMR (CDCl₃, δ ppm) 26.4Data not readily available in CDCl₃-
¹³C NMR (CDCl₃, δ ppm) Data availableData not readily available in CDCl₃[5]

Reaction Mechanism and Workflow

The acid-catalyzed hydrolysis of dialkyl phosphonates is understood to proceed through a two-step mechanism. The reaction is generally considered to follow an A2-type mechanism, involving a bimolecular nucleophilic attack of a water molecule on the protonated phosphonate ester.[4][8] The cleavage of the second ester group is typically the rate-determining step of the overall reaction.[8][9]

Hydrolysis Workflow

The overall process from the starting material to the final purified product can be visualized as a straightforward workflow.

G start Diethyl 2-Bromoethylphosphonate hydrolysis Acid Hydrolysis (e.g., HBr or HCl, Reflux or Microwave) start->hydrolysis workup Solvent Removal (Reduced Pressure) hydrolysis->workup purification Purification (e.g., Co-evaporation with Toluene, Crystallization) workup->purification product This compound purification->product

Caption: General workflow for the hydrolysis of diethyl 2-bromoethylphosphonate.

General Mechanism of Acid-Catalyzed Hydrolysis

The following diagram illustrates the generally accepted mechanism for the first step of the acid-catalyzed hydrolysis of a dialkyl phosphonate.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination A R-P(O)(OEt)₂ C [R-P(OH)(OEt)₂]⁺ A->C + H⁺ B H₃O⁺ E Pentacoordinate Intermediate C->E + H₂O D H₂O F R-P(O)(OH)(OEt) E->F - EtOH, - H⁺ G EtOH H H₃O⁺

Caption: General mechanism of the first acid-catalyzed hydrolysis step.

Conclusion

The hydrolysis of diethyl 2-bromoethylphosphonate to this compound is a robust and well-established chemical transformation. The use of strong acids such as HBr or HCl under reflux conditions provides a reliable method for achieving this conversion. For researchers seeking to optimize reaction times, microwave-assisted hydrolysis presents a promising alternative. The resulting this compound is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the necessary technical details to enable researchers to successfully perform and understand this important synthetic step.

References

The Mechanism of Acid-Catalyzed Hydrolysis of Diethyl Phosphonates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed hydrolysis of diethyl phosphonates represents a fundamental reaction in organophosphorus chemistry, pivotal for the synthesis of phosphonic acids. These acids are crucial intermediates and bioactive compounds in their own right, finding applications from drug development to materials science. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important transformation.

Core Mechanism of Hydrolysis

The acid-catalyzed hydrolysis of diethyl phosphonates to the corresponding phosphonic acid is a sequential, two-step process.[1] The reaction proceeds via a phosphonic acid monoester intermediate. The rate-determining step in this conversion is the cleavage of the second P-O-C bond.[1]

The generally accepted mechanism is an SN2-type nucleophilic substitution at the phosphorus center.[1] The key steps are:

  • Protonation of the Phosphoryl Oxygen: The reaction is initiated by the protonation of the highly polar phosphoryl oxygen atom by the acid catalyst (e.g., H3O+). This initial step increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule, acting as the nucleophile, attacks the activated phosphorus atom. This leads to the formation of a pentacoordinate transition state or intermediate.

  • Ethanol Elimination (First Hydrolysis): The departure of the first ethoxy group as ethanol, facilitated by the protonated phosphoryl group, results in the formation of the ethyl phosphonic acid monoester intermediate.

  • Second Hydrolysis: The same sequence of protonation, nucleophilic attack by water, and elimination of the second ethoxy group as ethanol occurs on the monoester intermediate to yield the final phosphonic acid.

Depending on the nature of the ester group, the mechanism can also exhibit characteristics of AAl1 (unimolecular, alkyl-oxygen cleavage) or AAc2 (bimolecular, acyl-oxygen cleavage) pathways.[2][3] However, for simple alkyl esters like diethyl phosphonate, the bimolecular pathway involving nucleophilic attack on phosphorus is predominant.

Signaling Pathway Diagram

G cluster_step1 First Hydrolysis Step cluster_step2 Second Hydrolysis Step (Rate-Determining) DiethylPhosphonate Diethyl Phosphonate ProtonatedDE Protonated Diethyl Phosphonate DiethylPhosphonate->ProtonatedDE + H+ Monoester Ethyl Phosphonic Acid Monoester TS1 Pentacoordinate Transition State 1 ProtonatedDE->TS1 + H2O TS1->Monoester - H+ Ethanol1 Ethanol TS1->Ethanol1 ProtonatedMonoester Protonated Monoester Monoester->ProtonatedMonoester + H+ PhosphonicAcid Phosphonic Acid TS2 Pentacoordinate Transition State 2 ProtonatedMonoester->TS2 + H2O TS2->PhosphonicAcid - H+ Ethanol2 Ethanol TS2->Ethanol2

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of diethyl phosphonate.

Quantitative Data on Hydrolysis Rates

The rate of hydrolysis is significantly influenced by the electronic effects of substituents on the phosphonate. Electron-withdrawing groups enhance the reaction rate, whereas electron-donating groups have a retarding effect.[1][4] This is clearly demonstrated in the hydrolysis of diethyl α-hydroxybenzylphosphonates, where substituents on the benzyl group modulate the reactivity.

Substituent on Benzyl Groupk₁ (h⁻¹)k₂ (h⁻¹)Time for Complete Hydrolysis (h)
H2.640.609.5
4-NO₂5.181.242.5
4-Cl3.360.675.5
4-F3.420.746.0
Table 1: Effect of Substituents on the Acidic Hydrolysis of Diethyl α-Hydroxybenzylphosphonates. k₁ and k₂ are the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.[5]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of Diethyl Phosphonates

This protocol describes a general method for the complete hydrolysis of a diethyl phosphonate to its corresponding phosphonic acid.

Materials:

  • Diethyl phosphonate derivative

  • Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diethyl phosphonate.

  • Add an excess of concentrated hydrochloric acid (typically 3-6 equivalents) and a suitable amount of water.[4]

  • Heat the reaction mixture to reflux with vigorous stirring.[6][7]

  • Monitor the progress of the reaction by a suitable analytical technique, such as ³¹P NMR spectroscopy, until the starting material and the monoester intermediate are no longer observed.[1] Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the water and excess acid under reduced pressure.

  • The resulting crude phosphonic acid can be further purified by recrystallization or other appropriate methods.

Protocol 2: Monitoring the Hydrolysis by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis, enabling the determination of kinetic parameters.

Materials:

  • Diethyl phosphonate sample undergoing hydrolysis

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes

  • ³¹P NMR spectrometer

Procedure:

  • Set up the hydrolysis reaction as described in Protocol 1, but on a smaller scale suitable for NMR analysis.

  • At regular time intervals, withdraw a small aliquot from the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or neutralization).

  • Prepare the NMR sample by dissolving the aliquot in a suitable deuterated solvent.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Integrate the signals corresponding to the diethyl phosphonate, the ethyl phosphonic acid monoester, and the final phosphonic acid. The chemical shifts will be distinct for each species.

  • Plot the concentration of each species as a function of time to determine the reaction kinetics and calculate the pseudo-first-order rate constants (k₁ and k₂).[1]

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Combine Diethyl Phosphonate, Water, and Conc. HCl B Heat to Reflux A->B C Withdraw Aliquots at Time Intervals B->C D Prepare NMR Sample in D2O C->D E Acquire 31P NMR Spectrum D->E F Integrate P Signals E->F G Plot Concentration vs. Time F->G H Calculate Rate Constants (k1, k2) G->H

Caption: Workflow for kinetic analysis of diethyl phosphonate hydrolysis.

Conclusion

The acid-catalyzed hydrolysis of diethyl phosphonates is a well-established and versatile method for the synthesis of phosphonic acids. A thorough understanding of the underlying SN2-type mechanism, the influence of electronic factors on reaction rates, and the appropriate experimental procedures is crucial for researchers in the field. The provided data and protocols offer a solid foundation for the application and study of this important chemical transformation in various research and development settings.

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Diethyl 2-bromoethylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic data for diethyl 2-bromoethylphosphonate. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this important chemical intermediate. All quantitative data is summarized in clear, tabular format, and detailed experimental protocols are provided.

¹H NMR Spectral Data

The ¹H NMR spectrum of diethyl 2-bromoethylphosphonate is characterized by four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen, bromine, and phosphorus atoms.

Assignment Structure Chemical Shift (δ) ppm Multiplicity Integration Coupling Constants (J) Hz
a-O-CH₂-CH₃4.13Quintet (qt)4H³JHP ≈ 8.0, ³JHH = 7.1
b-CH₂-Br3.54Triplet of Doublets (td)2H³JHH = 6.8, ³JHP ≈ 6.8
cP-CH₂-2.39Triplet of Doublets (td)2H³JHH = 6.8, ²JHP ≈ 18.0
d-O-CH₂-CH₃1.34Triplet (t)6H³JHH = 7.1

Note: The coupling constants are approximate values based on typical ranges observed for similar structures and may vary slightly depending on experimental conditions.

³¹P NMR Spectral Data

The ³¹P NMR spectrum of diethyl 2-bromoethylphosphonate typically shows a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift is reported relative to an external standard of 85% H₃PO₄.

Nucleus Chemical Shift (δ) ppm Multiplicity
³¹P26.4Singlet (¹H decoupled)

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ³¹P NMR spectra of diethyl 2-bromoethylphosphonate.

¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of diethyl 2-bromoethylphosphonate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

³¹P NMR Spectroscopy
  • Sample Preparation:

    • Prepare a solution of 10-20 mg of diethyl 2-bromoethylphosphonate in 0.6-0.7 mL of CDCl₃.

  • Instrument Parameters (162 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range appropriate for phosphonates (e.g., -10 to 40 ppm).

    • Number of Scans: 64-256, to achieve a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0.00 ppm).

Visualizations

Molecular Structure and Proton Assignments

Caption: Molecular structure of diethyl 2-bromoethylphosphonate with ¹H NMR assignments.

¹H NMR Signaling Pathways

G cluster_ethoxya Ethoxy Group A cluster_ethoxyb Ethoxy Group B cluster_ethylbromide Bromoethyl Group CH3a CH₃ (d) δ = 1.34 ppm (Triplet) CH2a CH₂ (a) δ = 4.13 ppm (Quintet) CH3a->CH2a ³JHH P ³¹P CH2a->P ³JHP CH3b CH₃ (d) δ = 1.34 ppm (Triplet) CH2b CH₂ (a) δ = 4.13 ppm (Quintet) CH3b->CH2b ³JHH CH2b->P ³JHP PCH2 P-CH₂ (c) δ = 2.39 ppm (td) BrCH2 Br-CH₂ (b) δ = 3.54 ppm (td) PCH2->BrCH2 ³JHH PCH2->P ²JHP BrCH2->P ³JHP

Caption: ¹H- ¹H and ¹H- ³¹P coupling relationships in diethyl 2-bromoethylphosphonate.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample (5-20 mg in 0.6-0.7 mL CDCl₃) add_ref Add Internal Reference (TMS for ¹H) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer instrument Setup NMR Spectrometer (Lock, Shim) transfer->instrument acquire Acquire FID (¹H or ³¹P Experiment) instrument->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate Signals reference->integrate analyze Analyze Data (Chemical Shifts, Couplings) integrate->analyze

Caption: Standard workflow for the NMR analysis of diethyl 2-bromoethylphosphonate.

A Technical Guide to the Chemical Properties and Reactivity of 2-Bromoethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information on 2-bromoethylphosphonic acid.

Introduction

This compound is an organophosphorus compound featuring both a reactive alkyl halide and a strongly acidic phosphonic acid moiety. This bifunctional nature makes it a valuable building block and intermediate in organic synthesis. Its ability to act as a linker, a surface modifier for metal oxides, or a precursor for more complex molecules makes it a compound of interest in materials science, medicinal chemistry, and drug development. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₂H₆BrO₃P[1]
Molecular Weight 188.95 g/mol [1]
IUPAC Name This compound[1]
CAS Number 999-82-6[2]
Appearance White to light yellow/orange powder or crystals[2]
Melting Point 93-95 °C
Density 2.012 ± 0.06 g/cm³ (at 20 °C)[2]
SMILES C(CBr)P(=O)(O)O[1][3]
InChI Key BFKXVERGWXHHIH-UHFFFAOYSA-N[1][3]
pKa Values pKa₁ ≈ 1-3, pKa₂ ≈ 5-9 (Estimated)[4]
Solubility Poorly soluble in water; soluble in common organic alcohols.[5]
Storage Store at room temperature under an inert atmosphere.[2][6]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups: the carbon-bromine bond and the phosphonic acid group.

Reactivity at the Carbon-Bromine Bond

The C-Br bond in this compound is part of a primary alkyl halide, making it a prime electrophilic site for nucleophilic substitution reactions.

Due to the unhindered nature of the primary carbon, this compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[8] This reaction proceeds via a single concerted step where the nucleophile attacks the carbon atom, and the bromide ion is simultaneously displaced as the leaving group.[9] This mechanism results in an inversion of stereochemistry if the carbon were chiral. Common nucleophiles include azides, cyanides, thiolates, alkoxides, and amines.

In aqueous solutions, the C-Br bond is susceptible to hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile. This reaction leads to the formation of 2-hydroxyethylphosphonic acid. The rate of hydrolysis is influenced by factors such as temperature and pH. While kinetic data for this specific compound is limited, the hydrolysis of alkyl bromides is a well-documented process.[10][11]

Reactivity of the Phosphonic Acid Group

The phosphonic acid group is a strong Brønsted acid and dictates the molecule's behavior in aqueous and polar media.

As a diprotic acid, it can be deprotonated by bases to form phosphonate salts.[7] The specific protonation state of the molecule in solution is dependent on the pH, allowing it to act as a buffer across two different pH ranges corresponding to its pKa values.[12]

The hydroxyl groups of the phosphonic acid can undergo esterification with alcohols, typically under acidic conditions or via reaction with orthoacetates, to form phosphonate mono- or di-esters.[13] The synthesis of this compound itself often proceeds from the hydrolysis of its diethyl ester precursor.[7]

Key Experimental Protocols

The following sections detail methodologies for the synthesis of this compound and provide a general protocol for its use in nucleophilic substitution reactions.

Protocol: Synthesis of this compound via Ester Hydrolysis

This protocol describes the synthesis of this compound from its common precursor, diethyl 2-bromoethylphosphonate.[14] The reaction involves the acid-catalyzed hydrolysis of the phosphonate ester bonds.[4][15]

Reagents:

  • Diethyl 2-bromoethylphosphonate

  • 48% Hydrobromic acid (HBr)

  • Toluene

  • Ethanol (99%)

  • Aniline

Procedure:

  • A solution of diethyl 2-bromoethylphosphonate in approximately 5 volumes of 48% hydrobromic acid is heated at reflux (approx. 95-100 °C) overnight.

  • The solvent is removed under reduced pressure.

  • The residue is co-evaporated with toluene twice to remove residual water and HBr, yielding a syrup.

Work-up and Isolation (as anilinium salt):

  • The resulting syrup is dissolved in a minimal amount of 99% ethanol.

  • Aniline is added dropwise to the solution.

  • The resulting solid precipitate is collected by filtration, washed with cold 99% ethanol, and dried in vacuo to yield the anilinium salt of this compound.

General Protocol: Nucleophilic Substitution with this compound

This representative protocol, adapted from procedures for similar bromo-functionalized compounds, outlines the reaction with an azide nucleophile to form 2-azidoethylphosphonic acid.[16]

Reagents:

  • This compound

  • Sodium azide (NaN₃)

  • Ethanol/Water solvent mixture

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent mixture, such as ethanol and water.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture at reflux for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, concentrate the solution under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows and reaction mechanisms involving this compound.

G start Diethyl 2-bromoethylphosphonate reagent Reflux with aq. HBr start->reagent Hydrolysis product This compound reagent->product

Diagram 1. Synthesis workflow for this compound.

G start This compound product 2-Hydroxyethylphosphonic Acid + HBr start->product Hydrolysis reagent H₂O

Diagram 2. Hydrolysis of the C-Br bond.

G cluster_reactants Reactants cluster_ts Sₙ2 Transition State cluster_products Products nuc Nu⁻ (Nucleophile) ts [Nu---CH₂(Br)---CH₂-P(O)(OH)₂]⁻ nuc->ts Backside Attack substrate Br-CH₂-CH₂-P(O)(OH)₂ substrate->ts Backside Attack prod Nu-CH₂-CH₂-P(O)(OH)₂ ts->prod Bond Formation/Cleavage lg Br⁻ (Leaving Group) ts->lg Bond Formation/Cleavage

Diagram 3. Generalized Sₙ2 reaction mechanism.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 2-Bromoethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-bromoethylphosphonic acid, a versatile bifunctional molecule. Direct nucleophilic substitution on the free phosphonic acid is often challenging due to the acidity of the phosphonic acid moiety, which can deactivate nucleophiles. Therefore, a common and more effective strategy involves the use of its esterified form, diethyl 2-bromoethylphosphonate, for the substitution reaction, followed by hydrolysis to yield the desired functionalized ethylphosphonic acid. This guide details the reaction mechanisms, provides experimental protocols for reactions with various nucleophiles, and presents quantitative data for these transformations. Furthermore, it covers the subsequent hydrolysis of the phosphonate esters to the final phosphonic acids.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of both a reactive carbon-bromine bond and a phosphonic acid group allows for the introduction of diverse functionalities and the synthesis of molecules with a wide range of biological and chemical properties. Nucleophilic substitution reactions at the C2 position provide a powerful tool for creating a library of 2-substituted ethylphosphonic acids.

This guide focuses on the practical aspects of these reactions, emphasizing the more synthetically viable route via diethyl 2-bromoethylphosphonate.

Reaction Pathway Overview

The primary pathway for the synthesis of 2-substituted ethylphosphonic acids via nucleophilic substitution involves a two-step process:

  • Nucleophilic Substitution on Diethyl 2-Bromoethylphosphonate: A nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a typical SN2 reaction.

  • Hydrolysis of the Diethyl Phosphonate: The resulting diethyl 2-(substituted)ethylphosphonate is then hydrolyzed to the corresponding phosphonic acid.

Reaction_Pathway This compound This compound Diethyl 2-Bromoethylphosphonate Diethyl 2-Bromoethylphosphonate This compound->Diethyl 2-Bromoethylphosphonate Esterification Diethyl 2-(substituted)ethylphosphonate Diethyl 2-(substituted)ethylphosphonate Diethyl 2-Bromoethylphosphonate->Diethyl 2-(substituted)ethylphosphonate SN2 Reaction Nucleophile (Nu:⁻) Nucleophile (Nu:⁻) Nucleophile (Nu:⁻)->Diethyl 2-(substituted)ethylphosphonate 2-(substituted)ethylphosphonic Acid 2-(substituted)ethylphosphonic Acid Diethyl 2-(substituted)ethylphosphonate->2-(substituted)ethylphosphonic Acid Hydrolysis

Caption: General workflow for the synthesis of 2-substituted ethylphosphonic acids.

Nucleophilic Substitution Reactions of Diethyl 2-Bromoethylphosphonate

Diethyl 2-bromoethylphosphonate is a versatile substrate for SN2 reactions with a variety of nucleophiles.[1] The reaction generally proceeds under mild conditions to afford the corresponding substituted phosphonates in good yields.

Reaction with Amine Nucleophiles

The N-alkylation of primary and secondary amines with diethyl 7-bromoheptylphosphonate is an efficient method for introducing a phosphonate moiety.[2] This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile, displacing the bromide leaving group.[2]

Table 1: Reaction of Diethyl 7-bromoheptylphosphonate with Primary Amines [2]

EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineEt₃NDMF801885
2AnilineCs₂CO₃DMF801875

Experimental Protocol: N-Alkylation using Triethylamine as Base [2]

  • Materials:

    • Diethyl 7-bromoheptylphosphonate

    • Primary amine (e.g., benzylamine)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the primary amine (1.2 mmol, 1.2 eq) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.5 mmol, 1.5 eq) to the solution.

    • Add diethyl 7-bromoheptylphosphonate (1.0 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction with Thiol Nucleophiles

Thiol-containing molecules readily react with bromoalkanes in an SN2 fashion. The bioconjugation of proteins via alkylation of cysteine residues is a common application.[3] The nucleophilic thiol group of a cysteine residue attacks the carbon atom bonded to the bromine on the diethyl 7-bromoheptylphosphonate molecule, displacing the bromide ion and forming a stable thioether bond.[3]

Table 2: General Conditions for Reaction of Diethyl 7-bromoheptylphosphonate with Cysteine Residues [3]

ParameterCondition
Protein Concentration1-5 mg/mL
Alkylating Reagent Molar Excess50-fold
Reaction pH7.5 - 8.5
Reaction Time2 hours
TemperatureRoom Temperature

Experimental Protocol: Bioconjugation with Cysteine-Containing Peptides/Proteins [3]

  • Materials:

    • Cysteine-containing peptide or protein

    • Diethyl 7-bromoheptylphosphonate

    • Reaction buffer (e.g., phosphate buffer, pH 7.5-8.5)

    • Quenching agent (e.g., L-cysteine or DTT)

  • Procedure:

    • Dissolve the peptide/protein in the reaction buffer.

    • Add a stock solution of diethyl 7-bromoheptylphosphonate in an organic solvent (e.g., DMSO) to the protein solution to achieve the desired molar excess. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

    • Quench the reaction by adding a thiol-containing agent to a final concentration of ~50 mM and incubate for 15 minutes.

    • Purify the conjugated product using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).

Reaction with Phosphine Nucleophiles (Michaelis-Arbuzov Reaction)

While not a direct substitution on this compound, the Michaelis-Arbuzov reaction is a fundamental method for forming a phosphorus-carbon bond and is relevant to the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide. The synthesis of diethyl 2-bromoethylphosphonate itself is an example of this reaction class, where 1,2-dibromoethane is reacted with triethyl phosphite.

Experimental Protocol: Synthesis of Diethyl 2-Bromoethylphosphonate

  • Materials:

    • 1,2-Dibromoethane

    • Triethyl phosphite

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mix triethyl phosphite (10 mL, 84.8 mmol) with 1,2-dibromoethane (30 mL, 340 mmol).[4]

    • Heat the mixture at 160 °C and stir for 4 hours.[4]

    • Cool the reaction mixture to room temperature.

    • Purify the product by distillation under reduced pressure to afford diethyl 2-bromoethylphosphonate as a colorless liquid (yield: 42%).[4]

Hydrolysis of Diethyl 2-(Substituted)ethylphosphonates

The final step in the synthesis of 2-substituted ethylphosphonic acids is the hydrolysis of the diethyl ester. This can be achieved under acidic conditions or using silylating agents.

Acidic Hydrolysis

The most common method for the hydrolysis of dialkyl phosphonates is refluxing with concentrated hydrochloric acid.[5] The reaction proceeds in two consecutive steps.

Hydrolysis_Mechanism Dialkyl Phosphonate Dialkyl Phosphonate Protonated Phosphonate Protonated Phosphonate Dialkyl Phosphonate->Protonated Phosphonate + H3O+ Monoalkyl Phosphonate Monoalkyl Phosphonate Protonated Phosphonate->Monoalkyl Phosphonate + H2O, - EtOH, - H+ Phosphonic Acid Phosphonic Acid Monoalkyl Phosphonate->Phosphonic Acid + H2O, - EtOH H3O+ H3O+ EtOH EtOH

Caption: Simplified mechanism of acidic hydrolysis of a dialkyl phosphonate.

Experimental Protocol: Acidic Hydrolysis [6]

  • Materials:

    • Diethyl 2-(substituted)ethylphosphonate

    • Concentrated hydrochloric acid

  • Procedure:

    • To the diethyl 2-(substituted)ethylphosphonate (ca. 2 mmol), add concentrated hydrochloric acid (0.5 mL) and water (1 mL).[6]

    • Reflux the mixture for 2.5 to 9.5 hours, monitoring the reaction by ³¹P NMR spectroscopy.[6]

    • After completion, remove the solvent under reduced pressure to obtain the crude phosphonic acid.

    • The product can be further purified by recrystallization or ion-exchange chromatography if necessary.

McKenna's Method (Hydrolysis using Bromotrimethylsilane)

An alternative, milder method for the dealkylation of phosphonate esters involves the use of bromotrimethylsilane (TMSBr) followed by methanolysis. This two-step procedure is known as the McKenna reaction.[5]

Experimental Protocol: McKenna Hydrolysis [5]

  • Materials:

    • Diethyl 2-(substituted)ethylphosphonate

    • Bromotrimethylsilane (TMSBr)

    • Methanol

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the diethyl 2-(substituted)ethylphosphonate in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add TMSBr (2.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or NMR).

    • Remove the solvent and excess TMSBr under reduced pressure.

    • Add methanol to the residue and stir for 1-2 hours.

    • Remove the methanol under reduced pressure to yield the phosphonic acid.

Conclusion

The nucleophilic substitution reactions of this compound, primarily through its diethyl ester, offer a versatile and efficient platform for the synthesis of a wide array of functionalized phosphonic acids. By selecting the appropriate nucleophile and reaction conditions, researchers can tailor the properties of the resulting molecules for various applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the exploration of this important class of compounds.

References

Synthesis of Vinylphosphonic Acid from 2-Bromoethylphosphonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of vinylphosphonic acid, a valuable monomer in polymer chemistry and a precursor for various applications in materials science and drug development. The primary focus of this document is the synthetic route starting from 2-bromoethylphosphonic acid, a commercially available starting material. The synthesis is typically achieved through a two-step process: the dehydrobromination of a dialkyl 2-bromoethylphosphonate intermediate, followed by the hydrolysis of the resulting dialkyl vinylphosphonate.

Synthetic Strategy Overview

The conversion of this compound to vinylphosphonic acid is most effectively carried out via its dialkyl ester derivatives. This strategy circumvents potential complications of the acidic protons of the phosphonic acid interfering with the basic conditions required for the elimination reaction. The overall synthetic workflow can be summarized as follows:

  • Esterification (Optional but Recommended): Conversion of this compound to its dialkyl ester, for example, dimethyl (2-bromoethyl)phosphonate or diethyl (2-bromoethyl)phosphonate. This step is often a prerequisite as the dialkyl esters are common starting materials for the subsequent elimination reaction.

  • Dehydrobromination: A base-mediated elimination reaction (E2) of the dialkyl (2-bromoethyl)phosphonate to yield the corresponding dialkyl vinylphosphonate.

  • Hydrolysis: Acid-catalyzed hydrolysis of the dialkyl vinylphosphonate to afford the final product, vinylphosphonic acid.

Below is a logical diagram illustrating this synthetic pathway.

G cluster_0 Step 1: Dehydrobromination cluster_1 Step 2: Hydrolysis 2_Bromoethylphosphonate_Ester Dialkyl (2-Bromoethyl)phosphonate Vinylphosphonate_Ester Dialkyl Vinylphosphonate 2_Bromoethylphosphonate_Ester->Vinylphosphonate_Ester Anhydrous Solvent (e.g., THF) Base Strong, Sterically Hindered Base (e.g., KOtBu) Base->Vinylphosphonate_Ester Vinylphosphonic_Acid Vinylphosphonic Acid Vinylphosphonate_Ester->Vinylphosphonic_Acid Reflux Acid_Catalyst Aqueous Acid (e.g., HCl) Acid_Catalyst->Vinylphosphonic_Acid 2_Bromoethylphosphonic_Acid This compound 2_Bromoethylphosphonic_Acid->2_Bromoethylphosphonate_Ester Esterification

Synthetic pathway from this compound to vinylphosphonic acid.

Experimental Protocols

Dehydrobromination of Dimethyl (2-Bromoethyl)phosphonate

This protocol outlines the synthesis of dimethyl vinylphosphonate from dimethyl (2-bromoethyl)phosphonate via a base-mediated elimination reaction.[1]

Materials:

  • Dimethyl (2-bromoethyl)phosphonate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl (2-bromoethyl)phosphonate in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium tert-butoxide in anhydrous THF to the cooled solution with continuous stirring. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude dimethyl vinylphosphonate can be purified by vacuum distillation.

Hydrolysis of Dimethyl Vinylphosphonate to Vinylphosphonic Acid

This protocol describes the acid-catalyzed hydrolysis of dimethyl vinylphosphonate to yield vinylphosphonic acid.[2][3]

Materials:

  • Dimethyl vinylphosphonate

  • 6 M Hydrochloric acid (HCl)

  • Activated charcoal

  • Celite

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine dimethyl vinylphosphonate with a 6 M aqueous solution of hydrochloric acid.[2]

  • Heat the mixture to reflux and maintain for a period of 2 to 22 hours. The reaction progress should be monitored by ³¹P-NMR until a single peak corresponding to the product is observed.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Treat the crude product with activated charcoal to decolorize the solution and filter through a pad of Celite.[2]

  • Wash the filtrate with ethyl acetate to remove any organic impurities.[2]

  • Remove the water and residual HCl by distillation under reduced pressure to yield vinylphosphonic acid as a viscous liquid or a low-melting solid.[2]

Reaction Mechanism

The dehydrobromination of a dialkyl (2-bromoethyl)phosphonate proceeds via a bimolecular elimination (E2) mechanism. This is a concerted, one-step process where a strong, sterically hindered base abstracts a proton from the carbon atom alpha to the phosphonate group, while simultaneously, the bromide ion is expelled as a leaving group, leading to the formation of a carbon-carbon double bond.[1] The use of a sterically hindered base like potassium tert-butoxide is crucial to favor the elimination pathway over a competing nucleophilic substitution (SN2) reaction.[1]

References

Navigating the Physicochemical Landscape of 2-Bromoethylphosphonic Acid: A Technical Guide to its Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – Researchers, scientists, and professionals in drug development often encounter the need for robust data on the physicochemical properties of active pharmaceutical ingredients and key intermediates. This technical guide addresses a critical knowledge gap concerning 2-bromoethylphosphonic acid, a valuable building block in organic synthesis. Despite its utility, publicly available quantitative data on its solubility and stability in organic solvents is notably scarce. This document provides a comprehensive overview of the theoretical considerations, qualitative expectations, and detailed experimental protocols necessary for researchers to determine these vital parameters.

Executive Summary

This compound (CAS No. 999-82-6) is a solid at room temperature with a chemical structure that imparts a unique set of properties. The highly polar phosphonic acid group suggests solubility in polar solvents, while the bromoethyl moiety introduces a degree of non-polar character. The carbon-bromine bond is a key feature influencing the compound's stability, with hydrolysis being a primary concern, particularly in the presence of residual water in organic solvents. This guide presents standardized methodologies for determining the solubility and stability of this compound to enable its effective use in research and development.

Solubility of this compound

A thorough review of scientific literature and chemical safety data sheets reveals a lack of specific quantitative solubility data for this compound in organic solvents. Safety Data Sheets for the compound often state "No data available" for solubility in solvents other than water.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses a highly polar phosphonic acid head and a less polar bromoethyl tail. This amphiphilic nature suggests:

  • High Solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding with the phosphonic acid group can occur.

  • Moderate to Good Solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The latter is often recommended for creating stock solutions of related bromo-functionalized phosphonic acids to enhance stability.

  • Lower Solubility is anticipated in solvents of intermediate polarity like acetone and acetonitrile.

  • Poor to Insoluble behavior is expected in non-polar solvents such as toluene, hexane, and chloroform.

Quantitative Solubility Data

To facilitate direct comparison and aid in solvent selection for synthesis, purification, and formulation, the following tables are provided as templates for experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

SolventMolarity (mol/L)Grams per 100 mL
MethanolTBDTBD
EthanolTBDTBD
Dimethyl Sulfoxide (DMSO)TBDTBD
N,N-Dimethylformamide (DMF)TBDTBD
AcetoneTBDTBD
AcetonitrileTBDTBD
Tetrahydrofuran (THF)TBDTBD
DichloromethaneTBDTBD
TolueneTBDTBD
n-HeptaneTBDTBD
TBD: To Be Determined experimentally.

Table 2: Temperature Dependence of this compound Solubility

Temperature (K)Solvent A (e.g., Methanol) Molarity (mol/L)Solvent B (e.g., DMSO) Molarity (mol/L)Solvent C (e.g., Acetonitrile) Molarity (mol/L)
288.15TBDTBDTBD
298.15TBDTBDTBD
308.15TBDTBDTBD
318.15TBDTBDTBD
TBD: To Be Determined experimentally.
Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

This protocol is adapted from established methods for determining the solubility of phosphonic acids in organic solvents.

  • Apparatus : Jacketed glass vessel or sealed vials, magnetic stirrer and stir bars, constant temperature bath, analytical balance, filtration system (e.g., syringe filters), and a suitable analytical instrument (e.g., HPLC-UV, NMR).

  • Procedure : a. Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation. b. Place the vial in a thermostatically controlled shaker or on a stirring plate at the desired temperature (e.g., 298.15 K). c. Equilibrate the mixture for a sufficient period (typically 24-48 hours) with constant agitation to ensure thermodynamic equilibrium is reached. d. Once equilibrated, cease agitation and allow the excess solid to sediment. e. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter of appropriate pore size (e.g., 0.45 µm) into a pre-weighed vial. f. Accurately weigh the filtered solution. g. Quantify the concentration of this compound in the filtered solution using a validated analytical method (e.g., HPLC with a suitable standard curve, or gravimetrically by evaporating the solvent and weighing the residue). h. Calculate the solubility in the desired units (e.g., mol/L, g/100 mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at a constant temperature (e.g., 24-48h) prep2->equil1 sep1 Cease agitation and allow solid to sediment equil1->sep1 sep2 Withdraw and filter the supernatant sep1->sep2 analysis1 Quantify the concentration of the solute in the filtrate (e.g., by HPLC or gravimetrically) sep2->analysis1 analysis2 Calculate solubility analysis1->analysis2 G cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Time-Point Analysis cluster_eval Evaluation prep1 Prepare a stock solution of known concentration in the test solvent prep2 Aliquot into sealed vials prep1->prep2 storage1 Store under controlled conditions (temperature, light) prep2->storage1 analysis1 Withdraw a sample at predetermined intervals (t=0, 1, 7... days) storage1->analysis1 analysis2 Analyze by a stability-indicating method (e.g., HPLC) analysis1->analysis2 analysis3 Quantify parent compound and detect degradation products analysis2->analysis3 eval1 Calculate % remaining of parent compound over time analysis3->eval1

Methodological & Application

Application Notes & Protocols for 2-Bromoethylphosphonic Acid in Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromoethylphosphonic acid for the formation of self-assembled monolayers (SAMs). The terminal bromine group serves as a versatile anchor for the subsequent covalent immobilization of a wide range of molecules, making it a valuable tool in biosensor development, drug delivery platforms, and fundamental surface science studies.

Application Notes

Overview of this compound for SAMs

This compound is a bifunctional molecule featuring a phosphonic acid headgroup and a terminal bromoalkyl chain. The phosphonic acid group exhibits a strong affinity for various metal oxide surfaces, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), silicon oxide (SiO₂), and stainless steel, forming stable, ordered monolayers.[1][2][3] The formation of these SAMs is driven by the condensation reaction between the phosphonic acid and surface hydroxyl groups, resulting in strong covalent or hydrogen bonds.[2]

The key feature of this compound SAMs is the presence of the terminal bromine atom. This halogen serves as a reactive site for a variety of nucleophilic substitution reactions, enabling the straightforward post-functionalization of the surface. This two-step approach allows for the creation of complex surface architectures with tailored chemical and biological properties.

Key Applications
  • Biosensor Fabrication: The bromo-terminated surface can be modified with biorecognition elements such as antibodies, enzymes, or nucleic acids. For instance, the bromine can be substituted with an azide group, which can then be used in "click chemistry" reactions for the highly efficient and specific immobilization of biomolecules. This is particularly relevant for the development of sensitive and selective biosensors for diagnostics and drug discovery.

  • Drug Delivery Platforms: The ability to functionalize the SAM surface allows for the attachment of drug molecules, targeting ligands, or polymers for controlled drug release. The stable phosphonate-substrate bond ensures the integrity of the platform in biological media.

  • Fundamental Surface Science: this compound SAMs provide a model system for studying surface reactions and their kinetics. The well-defined nature of the monolayer allows for precise control over the surface chemistry.

Characterization of this compound SAMs

The quality and properties of the formed SAMs can be assessed using a variety of surface-sensitive techniques:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the elemental composition of the SAM. The presence of phosphorus (P 2p), bromine (Br 3d), and carbon (C 1s) signals, along with the attenuation of the substrate signal, indicates the formation of the monolayer.

  • Contact Angle Goniometry: The measurement of the water contact angle provides information about the surface hydrophobicity and the packing density of the SAM. A change in contact angle after SAM formation and subsequent functionalization confirms the modification of the surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in reflection-absorption mode (IRRAS), can be used to probe the vibrational modes of the phosphonic acid headgroup and the alkyl chain, providing insights into the bonding mechanism and molecular orientation. The disappearance of the P=O stretching mode and the appearance of P-O-metal bands can indicate covalent bond formation.[2]

Quantitative Data

The following tables summarize typical quantitative data obtained for bromo-terminated phosphonate SAMs and related systems.

ParameterValueSubstrateReference
SAM Thickness 1.1 ± 0.2 nmH-terminated Si(111)[4]
Molecular Tilt Angle ~36°H-terminated Si(111)[4]
Water Contact Angle Moderately hydrophilicH-terminated Si(111)[4]

Table 1: Physical Properties of a Bromo-terminated Phosphonate SAM.[4]

ElementBinding Energy (eV)Comment
P 2s ~191.0Indicates presence of phosphonate headgroup
Br 3d ~70-71Confirms presence of terminal bromine
C 1s ~285.0Aliphatic carbon signal

Table 2: Typical XPS Binding Energies for Bromo-terminated Phosphonate SAMs.

Experimental Protocols

Protocol for SAM Formation of this compound

This protocol describes a general procedure for the formation of a this compound SAM on a metal oxide substrate.

Materials:

  • Substrate (e.g., aluminum oxide, titanium dioxide, silicon wafer with native oxide)

  • This compound

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol, or isopropanol)

  • Beakers and Petri dishes

  • Ultrasonic bath

  • Nitrogen gas line

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to remove organic and inorganic contaminants.

    • A typical cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • For some substrates, an additional UV-ozone or oxygen plasma treatment can be performed to enhance surface hydroxylation.

  • Preparation of Deposition Solution:

    • Prepare a 1 mM solution of this compound in the chosen anhydrous solvent.

    • Ensure the phosphonic acid is fully dissolved. Gentle sonication can be used to aid dissolution.

  • SAM Deposition:

    • Immerse the cleaned and dried substrate in the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.

    • The deposition is typically carried out for 12-24 hours at room temperature. The optimal deposition time may vary depending on the substrate and solvent.

  • Rinsing and Drying:

    • After deposition, remove the substrate from the solution.

    • Rinse the substrate thoroughly with the fresh, pure solvent to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of nitrogen gas.

  • Annealing (Optional):

    • For some substrates like silicon oxide, a post-deposition annealing step (e.g., 120-140 °C for 1-2 hours) can be performed to promote the formation of stable covalent P-O-substrate bonds.[5]

Protocol for Post-Functionalization via Azide Substitution

This protocol describes the conversion of the bromo-terminated SAM to an azide-terminated SAM, which is ready for "click chemistry" reactions.

Materials:

  • Bromo-terminated SAM on the substrate

  • Sodium azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Beakers

  • Nitrogen gas line

Procedure:

  • Prepare Reaction Solution:

    • Prepare a solution of sodium azide in anhydrous DMF (e.g., 10-50 mg/mL). Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.

  • Substitution Reaction:

    • Immerse the bromo-terminated SAM substrate in the sodium azide solution.

    • The reaction is typically carried out at room temperature for 2-24 hours under a nitrogen atmosphere to prevent moisture contamination. The reaction time can be optimized to control the surface density of azide groups.

  • Rinsing and Drying:

    • After the reaction, remove the substrate and rinse it thoroughly with DMF, followed by ethanol and deionized water.

    • Dry the azide-functionalized substrate under a stream of nitrogen gas.

  • Characterization:

    • Confirm the successful substitution by XPS, looking for the appearance of the N 1s signal and the disappearance or significant reduction of the Br 3d signal.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Post-Functionalization Cleaning Substrate Cleaning (Sonication, DI Water) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Activation Surface Activation (UV-Ozone/Plasma) Drying1->Activation Solution_Prep Prepare 1mM 2-Bromoethyl- phosphonic Acid Solution Deposition Immerse Substrate (12-24h, Room Temp) Solution_Prep->Deposition Rinsing Rinse with Solvent Deposition->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Annealing Annealing (Optional) (120-140°C) Drying2->Annealing Azide_Sol Prepare Sodium Azide Solution in DMF Substitution Substitution Reaction (2-24h, Room Temp) Azide_Sol->Substitution Rinsing2 Rinse with DMF, Ethanol, DI Water Substitution->Rinsing2 Drying3 Drying (Nitrogen Stream) Rinsing2->Drying3

Caption: Experimental workflow for the formation and functionalization of a this compound SAM.

logical_relationship Start Bare Metal Oxide Surface SAM Bromo-Terminated SAM Start->SAM 2-Bromoethyl- phosphonic Acid Azide_SAM Azide-Terminated SAM SAM->Azide_SAM NaN₃ Bio_SAM Biomolecule- Functionalized SAM Azide_SAM->Bio_SAM Alkyne-Biomolecule (Click Chemistry)

References

Application Notes and Protocols for Phosphonic Acid SAM Formation on Titanium Dioxide Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formation of phosphonic acid-based self-assembled monolayers (SAMs) on titanium dioxide (TiO2) surfaces. The protocols outlined are essential for the surface modification of titanium and its alloys, which are critical in various fields, including medical implants, biosensors, and drug delivery systems.[1][2][3] Phosphonic acids offer a robust and stable alternative to silane and thiol-based SAMs, demonstrating superior hydrolytic stability under physiological conditions.[3][4]

Introduction to Phosphonic Acid SAMs on TiO2

Phosphonic acids (PAs) spontaneously form highly ordered, self-assembled monolayers on a variety of metal oxide surfaces, including titanium dioxide.[2] This process is driven by the strong affinity of the phosphonic acid headgroup for the TiO2 surface, leading to the formation of a durable and stable monolayer through covalent or strong hydrogen bonds with surface hydroxyl groups.[2] The quality and ordering of the resulting SAM are influenced by several factors, such as the choice of solvent, temperature, and the concentration of the phosphonic acid solution.[2] The ability to form these stable, well-ordered monolayers is crucial for controlling surface properties like wettability, biocompatibility, and protein adhesion.[1][2]

The binding of the phosphonic acid headgroup to the TiO2 surface can occur in several modes, including monodentate, bidentate, and tridentate configurations.[1][5][6] The prevalence of each binding mode is dependent on factors like surface hydration and steric hindrance.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on phosphonic acid SAMs formed on TiO2 surfaces, providing a comparative overview of different systems and conditions.

Phosphonic Acid DerivativeSubstrateDeposition ConditionsWater Contact Angle (°)Surface Coverage/Grafting DensityFilm Thickness (nm)Reference
Octadecylphosphonic Acid (ODPA)Titanium (QCM sensors)0.5 mM in CPME, 21°C117.6 ± 2.5~285-290 ng/cm² (Sauerbrey mass)-[7]
Octadecylphosphonic Acid (ODPA)Titanium Dioxide (anatase)Solution-phase reaction-~4.3−4.8 groups/nm²-[8]
11-hydroxyundecyl)phosphonic acid (PUL)Silicon OxideT-BAG method--~1.2[4]
Octadecylphosphonic acid (ODPA)Silicon OxideT-BAG method--~1.8[4]
Perfluorododecanoic acid (PFDA)Ti-6Al-4V60 min deposition>110--[9]
Perfluorododecylphosphonic acid (PFDPA)Ti-6Al-4V60 min deposition>120--[9]
Carboxyethylphosphonic acidTitanium screws24h immersion18.84 ± 0.72--[10]
Octadecylphosphonic Acid (ODPA)Indium Tin Oxide (ITO)Various solvents99-117-Monolayer[11]
16-phosphohexadecanoic acidIndium Tin Oxide (ITO)Various solvents>70 (low dielectric solvents)-Monolayer[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formation and characterization of phosphonic acid SAMs on TiO2 surfaces.

Protocol 1: Formation of Phosphonic Acid SAMs by Solution Deposition

This protocol describes a general procedure for forming phosphonic acid SAMs from a solution.[2]

Materials:

  • Titanium dioxide substrate (e.g., TiO2-coated wafer, titanium foil, or TiO2 nanoparticles)[1][2]

  • Phosphonic acid (e.g., Octadecylphosphonic acid - ODPA)[2]

  • Anhydrous solvent (e.g., ethanol, isopropanol, cyclopentyl methyl ether (CPME))[1][2][7]

  • Beakers, tweezers, and a nitrogen gas line[2]

  • Sonicator[2]

  • Oven or hot plate[2]

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the TiO2 substrate to remove any organic and inorganic contaminants.[2]

    • A common procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.[2]

    • Dry the substrate under a stream of high-purity nitrogen gas.[2]

    • For some applications, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a fresh, reactive oxide layer.[2]

  • Preparation of Phosphonic Acid Solution:

    • Prepare a dilute solution of the phosphonic acid in the chosen anhydrous solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[1][2]

    • Ensure the phosphonic acid is fully dissolved, using sonication if necessary.[2]

  • SAM Deposition:

    • Immerse the cleaned and dried substrate into the phosphonic acid solution.[2]

    • The deposition time can vary from a few hours to over 24 hours, depending on the desired monolayer quality.[2][10] Deposition can be carried out at room temperature or elevated temperatures (e.g., 60°C) to potentially accelerate the formation process.[2][7]

  • Rinsing and Drying:

    • After the desired deposition time, remove the substrate from the solution.[2]

    • Rinse the substrate thoroughly with the pure solvent to remove any non-covalently bound molecules.[1][2]

    • Dry the substrate again under a stream of nitrogen gas.[2]

  • Annealing (Optional):

    • In some cases, a post-deposition annealing step (e.g., at 110-150°C) can be performed to promote the formation of stable covalent bonds between the phosphonic acid and the substrate surface.[4][7]

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.[2]

Procedure:

  • Mount the SAM-modified substrate onto the XPS sample holder.[2]

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.[2]

  • Acquire a survey spectrum to identify the elements present on the surface.[2]

  • Perform high-resolution scans of the core levels of interest, such as P 2p, O 1s, C 1s, and Ti 2p.[2]

  • Analyze the binding energies and peak shapes to determine the chemical states and confirm the successful formation of the phosphonate linkage to the surface.[2]

Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the adsorbed molecules and can be used to infer the binding mode of the phosphonic acid to the TiO2 surface.[1]

Procedure:

  • For TiO2 nanoparticles, prepare a sample by mixing the functionalized powder with KBr and pressing it into a pellet. For flat substrates, an attenuated total reflectance (ATR) accessory is typically used.[1]

  • Acquire an FTIR spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).[1]

  • Analyze the spectra for characteristic peaks of the phosphonic acid and any shifts that indicate binding to the TiO2 surface.

Visualizations

The following diagrams illustrate the key processes and concepts described in these application notes.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition Processing cluster_characterization Characterization Cleaning Substrate Cleaning (Sonication in Acetone, Isopropanol, DI Water) Drying1 Drying (N2 Stream) Cleaning->Drying1 Activation Optional Activation (O2 Plasma / UV-Ozone) Drying1->Activation SolutionPrep Phosphonic Acid Solution Preparation (0.1-1 mM in Solvent) Immersion Substrate Immersion (Hours to 24+ hours, RT or elevated temp) SolutionPrep->Immersion Rinsing Rinsing (Pure Solvent) Immersion->Rinsing Drying2 Drying (N2 Stream) Rinsing->Drying2 Annealing Optional Annealing (e.g., 140°C) Drying2->Annealing XPS XPS Annealing->XPS FTIR FTIR Annealing->FTIR ContactAngle Contact Angle Annealing->ContactAngle

Experimental workflow for phosphonic acid SAM formation.

Binding_Modes cluster_surface TiO2 Surface cluster_mono Monodentate cluster_bi Bidentate cluster_tri Tridentate Ti1 Ti Ti2 Ti Ti3 Ti Ti4 Ti P1 P O1a O P1->O1a O1b O P1->O1b O1c O P1->O1c R1 R P1->R1 O1a->Ti1 P2 P O2a O P2->O2a O2b O P2->O2b O2c O P2->O2c R2 R P2->R2 O2a->Ti2 O2b->Ti3 P3 P O3a O P3->O3a O3b O P3->O3b O3c O P3->O3c R3 R P3->R3 O3a->Ti2 O3b->Ti3 O3c->Ti4

Binding modes of phosphonic acid to a TiO2 surface.

References

Application Notes and Protocols for the Surface Functionalization of Indium Tin Oxide (ITO) with 2-Bromoethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium tin oxide (ITO) is a transparent conductive oxide widely utilized in various applications, including electronics, photovoltaics, and biosensors. The ability to modify the surface chemistry of ITO is crucial for enhancing device performance and enabling the immobilization of biomolecules. Phosphonic acids are a class of molecules that form robust, self-assembled monolayers (SAMs) on metal oxide surfaces like ITO, offering superior stability compared to thiol- or silane-based chemistries.

This document provides detailed protocols for the surface functionalization of ITO with 2-bromoethylphosphonic acid. This bifunctional molecule anchors to the ITO surface via its phosphonic acid group, while the terminal bromine atom serves as a reactive handle for subsequent covalent immobilization of proteins, peptides, nucleic acids, or small molecule drugs through nucleophilic substitution reactions. This makes it an ideal surface modification for applications in drug development, diagnostics, and biocompatible coatings.

Chemical Properties and Safety Information

Chemical Name: this compound Molecular Formula: C₂H₆BrO₃P Molecular Weight: 188.95 g/mol CAS Number: 999-82-6

Safety and Handling: this compound is corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H290: May be corrosive to metals.P234: Keep only in original container.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

Note: This is not an exhaustive list. Please refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

Experimental Protocols

The following protocols are adapted from established procedures for the functionalization of ITO with other phosphonic acids. Optimization may be required for specific applications.

Protocol 1: Cleaning and Activation of ITO Substrates

A thorough cleaning procedure is critical for achieving a uniform and stable monolayer.

Materials and Equipment:

  • ITO-coated glass substrates

  • Detergent solution (e.g., 2% Triton X-100 or Decon 90 in deionized water)

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Deionized (DI) water (18 MΩ·cm)

  • Sonicator bath

  • Nitrogen or argon gas stream

  • UV-Ozone cleaner or plasma cleaner (optional, but recommended)

Procedure:

  • Initial Cleaning: Place the ITO substrates in a substrate rack. Sonicate in a detergent solution for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Solvent Degreasing: Sonicate the substrates sequentially in acetone and then isopropanol for 15 minutes each to remove organic residues.

  • Final Rinse: Rinse again with copious amounts of DI water.

  • Drying: Dry the substrates under a gentle stream of nitrogen or argon gas.

  • Surface Activation (Optional): For optimal results, treat the cleaned substrates with a UV-Ozone cleaner for 15-20 minutes or an oxygen plasma cleaner for 3-5 minutes. This step removes any remaining organic contaminants and increases the density of surface hydroxyl groups, which are the binding sites for the phosphonic acid. Use the activated substrates immediately for functionalization.

Protocol 2: Functionalization with this compound

Materials and Equipment:

  • Cleaned and activated ITO substrates

  • This compound

  • Anhydrous ethanol

  • Clean glass container with a lid (e.g., a petri dish or a beaker)

  • Sonicator bath

  • Nitrogen or argon gas stream

Procedure:

  • Solution Preparation: Prepare a 1-10 mM solution of this compound in anhydrous ethanol. For example, to prepare 50 mL of a 1 mM solution, dissolve 9.45 mg of this compound in 50 mL of anhydrous ethanol. Briefly sonicate the solution to ensure it is fully dissolved.

  • Immersion: Place the cleaned and activated ITO substrates in the phosphonic acid solution. Ensure the entire surface to be functionalized is submerged.

  • Incubation: Seal the container and leave the substrates to incubate for 12-24 hours at room temperature. For a denser monolayer, the incubation can be performed at an elevated temperature (e.g., 60-75°C), though this should be optimized.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any non-covalently bound (physisorbed) molecules.

  • Sonication Wash: Briefly sonicate the substrates in fresh anhydrous ethanol for 1-2 minutes to remove any remaining physisorbed molecules.

  • Drying: Dry the functionalized substrates under a gentle stream of nitrogen or argon gas.

  • Storage: Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until further use.

Data Presentation

The following tables provide expected quantitative data based on typical results for phosphonic acid functionalization of ITO. This data is for comparative purposes, and actual results may vary.

Table 1: Comparative Water Contact Angle Measurements

SurfaceTypical Contact Angle (°)
Uncleaned ITO70 - 90
Cleaned and Activated ITO< 20
ITO Functionalized with Alkylphosphonic Acid90 - 110
ITO Functionalized with Phenylphosphonic Acid60 - 80

A successful functionalization with this compound is expected to result in a significant increase in the water contact angle compared to the cleaned ITO surface.

Table 2: Example XPS Atomic Surface Concentrations for Functionalized ITO

SurfaceIn (at%)Sn (at%)O (at%)C (at%)P (at%)
Cleaned ITO~40~4~55< 10
Phosphonic Acid Functionalized ITOAttenuatedAttenuatedIncreasedIncreasedPresent

XPS is a key technique to confirm the presence of the phosphonic acid on the surface. The appearance of a Phosphorus (P 2p) peak and a Bromine (Br 3d) peak (not shown in this general table) would confirm the successful immobilization of this compound. The signals from the underlying ITO (In and Sn) will be attenuated due to the overlying organic layer.

Visualizations

experimental_workflow cluster_prep ITO Substrate Preparation cluster_func Functionalization cluster_char Characterization & Application ITO ITO Substrate Detergent Detergent Wash (Sonication) ITO->Detergent Rinse1 DI Water Rinse Detergent->Rinse1 Solvent Solvent Degrease (Acetone, IPA, Sonication) Rinse1->Solvent Rinse2 DI Water Rinse Solvent->Rinse2 Dry1 Dry (N2 Gas) Rinse2->Dry1 Activate Surface Activation (UV-Ozone or O2 Plasma) Dry1->Activate Immerse Immerse Activated ITO (12-24h at RT) Activate->Immerse Prepare Prepare 1-10 mM 2-BEPA in Anhydrous Ethanol Prepare->Immerse Rinse3 Rinse (Ethanol) Immerse->Rinse3 Sonicate Sonication Wash (Ethanol) Rinse3->Sonicate Dry2 Dry (N2 Gas) Sonicate->Dry2 Functionalized_ITO Functionalized ITO (Br-terminated surface) Dry2->Functionalized_ITO XPS XPS Analysis Functionalized_ITO->XPS ContactAngle Contact Angle Functionalized_ITO->ContactAngle Application Subsequent Bio-conjugation Functionalized_ITO->Application

Caption: Experimental workflow for ITO functionalization.

logical_relationship ITO ITO Surface (-OH groups) SAM Self-Assembled Monolayer (Br-terminated) ITO->SAM Covalent Bonding (P-O-In/Sn) PA This compound Br-(CH2)2-PO(OH)2 PA->SAM Conjugate Covalently Immobilized Biomolecule/Drug SAM->Conjugate Nucleophilic Substitution Nucleophile Biomolecule/Drug with Nucleophilic Group (e.g., -NH2, -SH) Nucleophile->Conjugate

Caption: Logical relationship of the surface chemistry.

Application Notes and Protocols: Modification of Zinc Oxide Nanowires with 2-Bromoethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the surface modification of zinc oxide (ZnO) nanowires with 2-bromoethylphosphonic acid. This process introduces a reactive bromo-functional group to the nanowire surface, enabling subsequent covalent immobilization of various molecules for applications in biosensing, drug delivery, and targeted therapeutics.

Introduction

Zinc oxide nanowires are a versatile platform for biomedical applications due to their high surface area-to-volume ratio, biocompatibility, and unique semiconducting properties.[1][2][3] Surface functionalization is crucial for tailoring their interaction with biological systems. Phosphonic acids form stable, self-assembled monolayers (SAMs) on ZnO surfaces through strong P–O–Zn bonds.[4][5][6] The use of this compound provides a terminal bromine group, which serves as a versatile chemical handle for further covalent attachment of biomolecules, drugs, or targeting ligands. This two-step functionalization strategy allows for precise control over the surface chemistry of the ZnO nanowires.

Key Applications

The introduction of a bromo-functional group onto the surface of ZnO nanowires opens up a range of potential applications:

  • Biosensor Development: The bromine can be substituted by nucleophilic groups present in biomolecules such as amines (on proteins, peptides, or DNA) or thiols (on cysteine-containing peptides or specific linkers), allowing for the covalent immobilization of capture probes.[2][4]

  • Targeted Drug Delivery: Targeting moieties like antibodies or folic acid can be attached to the nanowires via the bromo-group to enhance specific binding to cancer cells or other pathological sites.[7][8][9][10][11]

  • Covalent Drug Attachment: Therapeutic agents with suitable functional groups can be directly and stably conjugated to the nanowire surface, providing a high drug loading capacity and controlled release profile.[8][9]

Experimental Protocols

This section details the necessary protocols for the synthesis of ZnO nanowires and their subsequent functionalization with this compound.

Protocol 1: Hydrothermal Synthesis of Zinc Oxide Nanowires

This protocol describes a common method for growing vertically aligned ZnO nanowire arrays on a substrate.[12]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Hexamethylenetetramine (HMTA, (CH₂)₆N₄)

  • Deionized (DI) water

  • Substrate (e.g., silicon wafer with a ZnO seed layer, FTO glass)

  • Ethanol

  • Isopropanol (IPA)

Equipment:

  • Autoclave or laboratory oven

  • Beakers and graduated cylinders

  • Magnetic stirrer

  • Substrate holder

Procedure:

  • Prepare a growth solution by dissolving 5 mM zinc nitrate hexahydrate and 5 mM HMTA in DI water.

  • Place the substrate in a sealed reaction vessel (e.g., a Teflon-lined autoclave) containing the growth solution. Ensure the substrate is fully submerged.

  • Heat the vessel to 80-95°C and maintain this temperature for 12-24 hours to allow for nanowire growth.

  • After the growth period, allow the vessel to cool to room temperature.

  • Remove the substrate and rinse it thoroughly with DI water, followed by ethanol and IPA to remove any residual reactants.

  • Dry the ZnO nanowire-coated substrate under a stream of nitrogen or in an oven at 60°C.

  • For improved crystallinity and to remove organic residues, the nanowires can be annealed at 450-600°C in air for 1-2 hours.[12]

Protocol 2: Surface Modification with this compound

This protocol outlines the formation of a self-assembled monolayer of this compound on the ZnO nanowire surface.[5]

Materials:

  • ZnO nanowire-coated substrate

  • This compound

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Ethanol

  • DI water

Equipment:

  • Sonicator

  • Reaction vessel with a moisture-free environment (e.g., desiccator or glovebox)

  • Magnetic stirrer

Procedure:

  • Prepare a 0.1 mM to 1 mM solution of this compound in an anhydrous solvent like toluene. A weaker solvent polarity is often preferred to prevent the formation of undesired byproducts.[5][12]

  • Immerse the ZnO nanowire-coated substrate in the this compound solution.

  • Gently agitate or stir the solution at room temperature for 12-24 hours to facilitate the formation of the SAM.

  • After incubation, remove the substrate from the solution.

  • Rinse the substrate thoroughly with the anhydrous solvent (toluene or THF) to remove any physisorbed molecules.

  • Perform a final rinse with ethanol and DI water.

  • Dry the functionalized ZnO nanowires under a stream of nitrogen.

  • To enhance the stability of the monolayer, an optional post-modification annealing step can be performed at 120-150°C for 30 minutes in air.[5]

Characterization Data

The successful modification of ZnO nanowires can be confirmed using various surface characterization techniques. The following tables summarize expected quantitative data from these analyses.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Analysis

ElementBinding Energy (eV)Atomic Concentration (%) - Unmodified ZnOAtomic Concentration (%) - Modified ZnOInterpretation
Zn 2p₃/₂~1022.0~35~30Signal from ZnO substrate.[4]
O 1s~530.5~50~45Signal from ZnO lattice and surface hydroxyls.[4]
C 1s~284.8< 15~15Adventitious carbon and alkyl chain from the modifier.
P 2pNot Present0~5Appearance confirms the presence of the phosphonic acid.[4]
Br 3dNot Present0~5Appearance confirms the presence of the bromo-group.

Table 2: Contact Angle Goniometry

SurfaceWater Contact Angle (°)Interpretation
Unmodified ZnO Nanowires< 20° (Hydrophilic)Abundant surface hydroxyl groups.
Modified ZnO Nanowires60-80° (More Hydrophobic)Successful formation of the organic monolayer.

Visualizations

Experimental Workflow

The following diagram illustrates the overall process from ZnO nanowire synthesis to surface functionalization.

G Workflow for Functionalized ZnO Nanowires cluster_0 ZnO Nanowire Synthesis cluster_1 Surface Modification A Prepare Growth Solution (Zinc Nitrate + HMTA) B Hydrothermal Growth (90°C, 12-24h) A->B C Rinse and Dry B->C D Anneal (450°C, 1h) C->D E Prepare 2-Bromoethylphosphonic Acid Solution in Toluene D->E Proceed to Functionalization F Immerse ZnO Nanowires (RT, 12-24h) E->F G Rinse and Dry F->G H Optional Annealing (120°C, 30min) G->H I Bromo-Functionalized ZnO Nanowires H->I Ready for Further Conjugation

Caption: Workflow for ZnO Nanowire Functionalization.

Proposed Bio-conjugation Pathway

This diagram shows a logical pathway for the subsequent use of bromo-functionalized ZnO nanowires in a biosensing application.

G Conjugation for Biosensor Application A Bromo-Functionalized ZnO Nanowire C Nucleophilic Substitution Reaction A->C B Biomolecule with Amine Group (R-NH2) (e.g., Antibody, Enzyme) B->C D Covalently Immobilized Biomolecule on ZnO Nanowire C->D Forms C-N bond E Target Analyte Binding D->E F Signal Generation (Electrochemical, Optical) E->F

Caption: Bio-conjugation and Sensing Mechanism.

References

Preparation of Bromo-Terminated Surfaces on Aluminum Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of aluminum oxide (Al₂O₃) surfaces with terminal bromine groups creates a versatile platform for the subsequent covalent immobilization of a wide range of molecules, including biomolecules, polymers, and nanoparticles. The bromine terminus serves as a reactive handle for various nucleophilic substitution and coupling reactions, making it an invaluable tool in drug development, biosensor fabrication, and materials science. This document provides detailed protocols for two primary methods of preparing bromo-terminated surfaces on aluminum oxide: self-assembly of bromo-terminated phosphonic acids and silanization with bromo-terminated silanes.

Method 1: Self-Assembled Monolayers of Bromo-Terminated Phosphonic Acids

This method leverages the strong and stable interaction between phosphonic acids and metal oxide surfaces to form well-ordered self-assembled monolayers (SAMs). (11-bromoundecyl)phosphonic acid is a commonly used reagent for this purpose.

Experimental Protocol

1. Substrate Preparation (Cleaning and Activation)

Proper cleaning of the aluminum oxide substrate is critical for the formation of a uniform monolayer.

  • Materials:

    • Aluminum oxide substrates (e.g., slides, nanoparticles)

    • Mild detergent (e.g., Alconox)

    • Deionized (DI) water

    • Acetone (reagent grade)

    • Isopropanol (reagent grade)

    • Nitrogen or Argon gas

  • Procedure:

    • Sonicate the aluminum oxide substrates in a solution of mild detergent in DI water for 15 minutes.[1]

    • Thoroughly rinse the substrates with DI water.[1]

    • Sonicate the substrates sequentially in acetone and then isopropanol for 15 minutes each to remove organic contaminants.[1]

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.[1]

    • Optional: For a more rigorous cleaning and to ensure a high density of surface hydroxyl groups, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

2. Preparation of (11-bromoundecyl)phosphonic Acid Solution

  • Materials:

    • (11-bromoundecyl)phosphonic acid

    • Anhydrous solvent (e.g., ethanol, toluene, or a mixture thereof)

  • Procedure:

    • Prepare a 1-10 mM solution of (11-bromoundecyl)phosphonic acid in the chosen anhydrous solvent. Ensure the solvent has a low water content to prevent aggregation of the phosphonic acid and the formation of multilayers on the surface.[1]

3. Surface Modification Process

  • Procedure:

    • Immerse the cleaned and dried aluminum oxide substrates in the prepared phosphonic acid solution in a sealed, clean container.[2]

    • To prevent contamination, carry out this procedure in a clean and controlled environment.[1]

    • Incubate the substrates for 12-24 hours at room temperature in a vibration-free environment.[1]

    • After incubation, remove the substrates from the solution and rinse them thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.[1]

    • Dry the functionalized substrates under a stream of nitrogen or argon gas.[1]

    • Optional Curing: A gentle annealing step (e.g., 120 °C for 10 minutes) can be performed to improve the ordering and stability of the monolayer.[1]

Workflow Diagram

G cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_mod Surface Modification sub_prep1 Sonication in Detergent sub_prep2 DI Water Rinse sub_prep1->sub_prep2 sub_prep3 Sonication in Acetone/Isopropanol sub_prep2->sub_prep3 sub_prep4 Drying (N2/Ar) sub_prep3->sub_prep4 mod_step1 Immerse Substrate in Solution sub_prep4->mod_step1 sol_prep Prepare 1-10 mM (11-bromoundecyl)phosphonic acid in anhydrous solvent sol_prep->mod_step1 mod_step2 Incubate 12-24h at RT mod_step1->mod_step2 mod_step3 Rinse with Anhydrous Solvent mod_step2->mod_step3 mod_step4 Dry (N2/Ar) mod_step3->mod_step4 mod_step5 Optional: Anneal (120°C, 10 min) mod_step4->mod_step5 final_product final_product mod_step5->final_product Bromo-Terminated Surface

Caption: Workflow for preparing bromo-terminated surfaces on aluminum oxide using phosphonic acid.

Method 2: Silanization with Bromo-Terminated Silanes

Silanization is another robust method for functionalizing oxide surfaces. (3-bromopropyl)trimethoxysilane is a common reagent that reacts with surface hydroxyl groups on aluminum oxide to form stable siloxane bonds.

Experimental Protocol

1. Substrate Preparation

Follow the same substrate preparation protocol as described in Method 1 to ensure a clean and hydroxylated aluminum oxide surface.

2. Preparation of Silane Solution

  • Materials:

    • (3-bromopropyl)trimethoxysilane

    • Anhydrous toluene or ethanol

  • Procedure:

    • Prepare a 1-5% (v/v) solution of (3-bromopropyl)trimethoxysilane in the chosen anhydrous solvent. It is crucial to work in a low-humidity environment to prevent premature hydrolysis and self-condensation of the silane.

3. Surface Modification Process

  • Procedure:

    • Immerse the cleaned and dried aluminum oxide substrates in the prepared silane solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at 60-80°C.

    • After the reaction, remove the substrates and rinse them thoroughly with the anhydrous solvent to remove any unbound silane.

    • Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked silane layer.

    • After curing, sonicate the substrates in the anhydrous solvent for 5-10 minutes to remove any loosely bound material.

    • Dry the functionalized substrates under a stream of nitrogen or argon gas.

Workflow Diagram

G cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_mod Surface Modification sub_prep1 Sonication in Detergent sub_prep2 DI Water Rinse sub_prep1->sub_prep2 sub_prep3 Sonication in Acetone/Isopropanol sub_prep2->sub_prep3 sub_prep4 Drying (N2/Ar) sub_prep3->sub_prep4 mod_step1 Immerse Substrate in Solution sub_prep4->mod_step1 sol_prep Prepare 1-5% (3-bromopropyl)trimethoxysilane in anhydrous solvent sol_prep->mod_step1 mod_step2 React (2-4h at RT or 30-60 min at 60-80°C) mod_step1->mod_step2 mod_step3 Rinse with Anhydrous Solvent mod_step2->mod_step3 mod_step4 Cure (110-120°C, 30-60 min) mod_step3->mod_step4 mod_step5 Sonicate and Dry mod_step4->mod_step5 final_product final_product mod_step5->final_product Bromo-Terminated Surface G start Al₂O₃ Surface bromo_surface Bromo-Terminated Surface (Al₂O₃-R-Br) start->bromo_surface Phosphonic Acid or Silane Modification azide_surface Azide-Terminated Surface (Al₂O₃-R-N₃) bromo_surface->azide_surface NaN₃ thiol_surface Thiol-Terminated Surface (Al₂O₃-R-SH) bromo_surface->thiol_surface NaSH amine_surface Amine-Terminated Surface (Al₂O₃-R-NH₂) bromo_surface->amine_surface NH₃ or R-NH₂ final_product Further Bioconjugation (e.g., Click Chemistry, NHS-ester coupling) azide_surface->final_product thiol_surface->final_product amine_surface->final_product

References

Application Notes and Protocols for the Immobilization of Biomolecules on Phosphonic Acid-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of surfaces with biomolecules is a cornerstone of modern biotechnology, with profound implications for biosensor development, medical implants, and drug delivery systems.[1][2][3] Phosphonic acid-based self-assembled monolayers (SAMs) have emerged as a superior method for modifying a variety of oxide surfaces, including those of titanium, silica, and indium tin oxide.[1][4] This is attributed to the formation of stable, well-ordered monolayers that provide a robust platform for the covalent attachment of biomolecules such as proteins, peptides, and nucleic acids.[1][5]

Phosphonic acids offer significant advantages over traditional silane-based chemistries, including greater hydrolytic stability under physiological conditions and simpler deposition processes that do not necessitate harsh surface pre-treatments.[1][6][7] These properties allow for precise control over surface chemistry, enabling the creation of bioactive interfaces that can elicit specific cellular responses and improve the performance of biomedical devices.[1] For instance, modifying the surfaces of titanium implants with biomolecules like Bone Morphogenetic Protein-2 (BMP-2) or RGD peptides can significantly enhance osseointegration.[1][6][7]

These application notes provide detailed protocols for the immobilization of biomolecules on phosphonic acid-modified surfaces, covering two primary strategies: one utilizing carboxyl-terminated phosphonic acids and another employing hydroxyl-terminated phosphonic acids.

Key Principles of Immobilization

The immobilization process via phosphonic acid SAMs typically follows a three-step procedure:

  • Formation of the Phosphonic Acid SAM: A linker molecule with a phosphonic acid headgroup and a terminal functional group (e.g., -COOH, -OH) is self-assembled onto the oxide surface. The phosphonic acid group forms strong bonds with the metal oxide.[1][8]

  • Activation of the Terminal Functional Group: The exposed terminal groups of the SAM are chemically activated to become reactive towards specific functional groups on the target biomolecule, most commonly amine groups.[1]

  • Covalent Immobilization of the Biomolecule: The activated surface is incubated with the biomolecule, resulting in the formation of a stable, covalent bond and the effective immobilization of the biomolecule.[1]

Experimental Protocols

Protocol 1: Immobilization via Carboxyl-Terminated Phosphonic Acids

This protocol details the use of a phosphonic acid with a terminal carboxylic acid group, which is activated using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) chemistry to react with primary amine groups on the biomolecule.[1]

Materials:

  • Substrates (e.g., Titanium, Silicon Dioxide)

  • (12-carboxydodecyl)phosphonic acid or Carboxyethylphosphonic acid

  • Ethanol (anhydrous)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.5-6.0)

  • Phosphate-buffered saline (PBS)

  • Biomolecule of interest (in an appropriate buffer)

  • Milli-Q water or equivalent

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sonication in a sequence of solvents such as acetone, ethanol, and Milli-Q water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

  • Formation of the Self-Assembled Monolayer (SAM):

    • Prepare a 1 mM solution of the carboxyl-terminated phosphonic acid in ethanol.

    • Immerse the cleaned substrates in the phosphonic acid solution for 24 hours at room temperature.

    • After immersion, rinse the substrates thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the substrates under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer.

    • Immerse the phosphonic acid-modified substrates in the EDC/NHS solution for 15-60 minutes at room temperature to activate the terminal carboxyl groups, forming an NHS-ester intermediate.

    • Rinse the substrates with MES buffer and then Milli-Q water to remove excess EDC and NHS.

  • Biomolecule Immobilization:

    • Immediately immerse the activated substrates in a solution containing the biomolecule of interest (e.g., protein at 0.1-1 mg/mL in PBS).

    • Incubate for 2-12 hours at room temperature or 4°C, depending on the stability of the biomolecule.

    • After incubation, rinse the substrates extensively with PBS and then with Milli-Q water to remove any non-covalently bound biomolecules.

    • Dry the functionalized substrates under a stream of nitrogen.

Protocol 2: Immobilization via Hydroxyl-Terminated Phosphonic Acids

This protocol utilizes a phosphonic acid with a terminal hydroxyl group, which is activated with 1,1'-Carbonyldiimidazole (CDI) to react with amine groups on the biomolecule.[1][6]

Materials:

  • Substrates (e.g., Titanium, Silicon Dioxide)

  • (11-hydroxyundecyl)phosphonic acid

  • Ethanol (anhydrous)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., acetonitrile, dioxane)

  • Buffer for biomolecule immobilization (e.g., PBS)

  • Biomolecule of interest (in an appropriate buffer)

  • Milli-Q water or equivalent

  • Nitrogen or Argon gas

Procedure:

  • Substrate Cleaning:

    • Follow the same cleaning procedure as in Protocol 1.

  • Formation of the Self-Assembled Monolayer (SAM):

    • Prepare a 1 mM solution of (11-hydroxyundecyl)phosphonic acid in ethanol.

    • Immerse the cleaned substrates in the phosphonic acid solution for 24 hours at room temperature.

    • Rinse the substrates with ethanol and dry under a stream of nitrogen.

  • Activation of Hydroxyl Groups:

    • Prepare a 0.3 M solution of CDI in an anhydrous solvent (e.g., dioxane).[7]

    • Immerse the hydroxyl-functionalized substrates in the CDI solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the activated intermediate.[1]

    • Rinse the substrates with the anhydrous solvent to remove excess CDI.

  • Biomolecule Immobilization:

    • Immediately immerse the CDI-activated substrates in the biomolecule solution.

    • Incubate for 2-12 hours at room temperature or 4°C.

    • Rinse the substrates thoroughly with the immobilization buffer and then with Milli-Q water.

    • Dry the substrates under a stream of nitrogen.

Data Presentation

The following tables summarize representative quantitative data obtained from surface analysis at different stages of the functionalization process.

Table 1: Water Contact Angle Measurements on Modified Surfaces

Surface Modification StepTypical Water Contact Angle (°)Reference
Cleaned Titanium67 ± 1.8[9]
Carboxyethylphosphonic Acid Modified Ti18.8 ± 0.7[9]
Hydroxyl-Terminated Phosphonic Acid on Ti~30-40N/A
Biomolecule Immobilized SurfaceVaries (typically more hydrophilic)N/A

Note: A lower contact angle generally indicates a more hydrophilic surface.

Table 2: Elemental Composition of Modified Titanium Surfaces by XPS (Atomic %)

Surface Modification StepC 1sO 1sP 2pN 1sTi 2pReference
Polished & Solvent Cleaned Ti Alloy20.4 ± 1.557.4 ± 1.4PresentPresentPresent[1]
(11-hydroxyundecyl)phosphonic acid SAMIncreasedIncreasedPresent-Decreased[6]
CDI Activated Hydroxyl-SAMIncreasedIncreasedPresentPresentDecreased[6]
(12-carboxydodecyl)phosphonic acid SAMIncreasedIncreasedPresent-Decreased[6]
NHS Activated Carboxyl-SAMIncreasedIncreasedPresentPresentDecreased[6]
BMP-2 ImmobilizedSignificantly IncreasedIncreasedPresentPresentSignificantly Decreased[6]

Note: The presence and changes in atomic percentages of Carbon (C), Oxygen (O), Phosphorus (P), and Nitrogen (N) confirm the successful modification at each step.

Visualizations

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Activation cluster_3 Immobilization Clean_Substrate Clean Substrate (e.g., Titanium) SAM_Formation Self-Assembled Monolayer (SAM) Formation Clean_Substrate->SAM_Formation Immerse Phosphonic_Acid Carboxyl-Terminated Phosphonic Acid Solution Phosphonic_Acid->SAM_Formation Activation Activation of Carboxyl Groups SAM_Formation->Activation EDC_NHS EDC/NHS Solution EDC_NHS->Activation Immobilization Covalent Immobilization Activation->Immobilization Biomolecule Biomolecule Solution Biomolecule->Immobilization Functionalized_Surface Functionalized Surface Immobilization->Functionalized_Surface

Caption: Workflow for biomolecule immobilization via carboxyl-terminated phosphonic acids.

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Activation cluster_3 Immobilization Clean_Substrate Clean Substrate (e.g., Titanium) SAM_Formation Self-Assembled Monolayer (SAM) Formation Clean_Substrate->SAM_Formation Immerse Phosphonic_Acid Hydroxyl-Terminated Phosphonic Acid Solution Phosphonic_Acid->SAM_Formation Activation Activation of Hydroxyl Groups SAM_Formation->Activation CDI CDI Solution CDI->Activation Immobilization Covalent Immobilization Activation->Immobilization Biomolecule Biomolecule Solution Biomolecule->Immobilization Functionalized_Surface Functionalized Surface Immobilization->Functionalized_Surface

Caption: Workflow for biomolecule immobilization via hydroxyl-terminated phosphonic acids.

G Biomolecule Biomolecule (Protein, Peptide, etc.) + Amine Group (-NH2) Linker Phosphonic Acid Linker + Terminal Group (-COOH or -OH) + Phosphonic Acid Head (-PO3H2) Biomolecule->Linker Covalent Bond (Amide or Carbamate) Surface Substrate + Metal Oxide Surface (e.g., TiO2, SiO2) Linker->Surface Strong Adsorption / Covalent Bond (P-O-M)

References

Application Notes and Protocols: Click Chemistry Applications of 2-Bromoethylphosphonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-bromoethylphosphonic acid derivatives in click chemistry. While direct applications of this compound in click chemistry are not extensively documented, its chemical structure provides a versatile scaffold for the introduction of "clickable" moieties, namely azides and alkynes. This document outlines the synthetic strategies to functionalize this compound and its derivatives for participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Detailed protocols for these transformations and their applications in bioconjugation and drug delivery are provided.

Introduction to "Clickable" Phosphonates

The phosphonate group is a valuable functional group in medicinal chemistry and materials science due to its structural similarity to phosphates, its ability to act as a stable transition-state analog inhibitor of enzymes, and its strong affinity for bone mineral (hydroxyapatite). By incorporating phosphonates into molecules using click chemistry, researchers can rapidly and efficiently synthesize novel conjugates for a variety of applications.

This compound serves as an excellent starting material for the synthesis of "clickable" phosphonate building blocks. The bromine atom can be readily displaced by nucleophiles such as sodium azide to introduce an azide group, or can be used in multi-step synthetic routes to install a terminal alkyne. These functionalized phosphonates can then be "clicked" onto a wide range of molecules, including biomolecules, polymers, and surfaces.

Applications of Clickable Phosphonic Acid Derivatives

The ability to conjugate phosphonic acids to various molecular entities via click chemistry opens up a plethora of applications:

  • Drug Delivery and Bone Targeting: The inherent affinity of the phosphonate group for hydroxyapatite makes it an ideal targeting moiety for bone-related diseases such as osteoporosis and bone cancer.[1][2][3][4] By attaching a therapeutic agent to a "clickable" phosphonate, the drug can be specifically delivered to the bone, increasing its local concentration and reducing systemic side effects. Nitrogen-containing bisphosphonates, for example, are known to inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway of osteoclasts, leading to the inhibition of bone resorption.[1][2][3]

  • Bioconjugation and Molecular Probes: "Clickable" phosphonates can be used to label proteins, nucleic acids, and other biomolecules.[5] This allows for the study of their biological function, localization, and interactions. For instance, a phosphonate-containing probe can be used to investigate protein phosphorylation, a key cellular signaling mechanism.[6]

  • Materials Science: The incorporation of phosphonates into polymers and onto surfaces via click chemistry can impart new properties such as flame retardancy, improved adhesion to metal surfaces, and biocompatibility.

Data Presentation: Quantitative Analysis of Phosphonate Click Reactions

The following table summarizes representative quantitative data for click reactions involving phosphonate derivatives, highlighting the efficiency of these transformations.

"Clickable" PhosphonateReaction TypeCoupling PartnerCatalyst/ConditionsReaction TimeYield (%)Reference
Diethyl (2-azidoethyl)phosphonateCuAACPhenylacetyleneCu(I) nanoparticles on activated carbon, Water, RefluxOvernightGood[7]
Dibutyl (2-azido-2-phenylethyl)phosphonateCuAACVarious aromatic alkynesCu(I) nanoparticles on activated carbon, Water, RefluxOvernight60-85[7]
Alkyne-functionalized phosphonate on siRNACuAACCoumarin azideCuSO₄, Ligand 3, 0.1 M phosphate buffer pH 7Not specifiedNot specified[8]
Prymnesin-D1 (contains terminal alkyne)CuAAC3-azido-7-hydroxycoumarinNot specifiedNot specifiedSuccessful coupling confirmed by MS[9]
Azide-modified phosphonate chelatorCuAACAlkyne-modified peptide on resinCopper-catalyzedNot specifiedEfficient[10]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2-azidoethyl)phosphonate

This protocol describes the conversion of a 2-bromoethylphosphonate derivative to its corresponding azide, a key precursor for CuAAC reactions.

Materials:

  • Diethyl (2-bromoethyl)phosphonate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve diethyl (2-bromoethyl)phosphonate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure diethyl (2-azidoethyl)phosphonate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the copper-catalyzed click reaction between an azido-phosphonate and a terminal alkyne.

Materials:

  • Diethyl (2-azidoethyl)phosphonate (1.0 eq)

  • Terminal alkyne-containing molecule (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand (optional, but recommended for bioconjugation)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Schlenk tube or vial with a septum

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk tube or vial, dissolve the terminal alkyne-containing molecule and diethyl (2-azidoethyl)phosphonate in the chosen solvent.

  • If using a ligand, add it to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a stock solution of CuSO₄·5H₂O in water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup procedures, which may include extraction, precipitation, or chromatography, depending on the properties of the product.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between an azido-phosphonate and a strained alkyne, which is ideal for bioconjugation in living systems.

Materials:

  • Diethyl (2-azidoethyl)phosphonate (1.0 eq)

  • Strained alkyne-containing molecule (e.g., DBCO, BCN) (1.0-1.5 eq)

  • Biocompatible solvent (e.g., PBS buffer, cell culture medium, DMSO)

  • Reaction vessel (e.g., microcentrifuge tube, vial)

Procedure:

  • Dissolve the strained alkyne-containing molecule and diethyl (2-azidoethyl)phosphonate in the chosen biocompatible solvent.

  • The reaction can be performed at room temperature or 37 °C.

  • Gently mix the components. The reaction typically proceeds to completion within 1-12 hours.

  • The progress of the reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • For in vitro bioconjugation, the resulting conjugate may be purified by methods such as size-exclusion chromatography or affinity chromatography, depending on the nature of the biomolecule. For in cellulo applications, the conjugate is often analyzed directly.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of nitrogen-containing bisphosphonates (N-BPs), which are structurally related to the phosphonic acids discussed here and highlight a key therapeutic pathway for bone disorders. N-BPs inhibit farnesyl diphosphate synthase (FDPS) within the mevalonate pathway in osteoclasts.

Mevalonate_Pathway_Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP ... GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP GGPP Synthase Prenylation Protein Prenylation FPP->Prenylation GGPP->Prenylation GTPases Small GTPases (Ras, Rho, Rab) Prenylation->GTPases Activation Osteoclast_Function Osteoclast Function (Cytoskeleton, Trafficking) GTPases->Osteoclast_Function Regulation Bone_Resorption Bone Resorption Osteoclast_Function->Bone_Resorption N_BP Nitrogen-containing Bisphosphonates (N-BPs) FDPS FDPS N_BP->FDPS Inhibition

Caption: Inhibition of the Mevalonate Pathway by N-Bisphosphonates.

Experimental Workflow Diagram

This diagram illustrates a general workflow for the synthesis and application of a "clickable" phosphonate for bioconjugation.

Caption: General workflow for phosphonate bioconjugation via click chemistry.

References

Application Notes and Protocols: Synthesis of 2-Azidoethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-azidoethylphosphonic acid from 2-bromoethylphosphonic acid via a nucleophilic substitution reaction. The primary method described utilizes sodium azide in a polar aprotic solvent, a procedure known for its efficiency and high yield in converting alkyl bromides to alkyl azides.[1][2] While a specific protocol for this exact substrate is not widely published, the provided methodology is based on well-established procedures for analogous transformations.[1][2][3] This protocol is intended to serve as a foundational guide for researchers, with recommendations for reaction setup, monitoring, work-up, and purification.

Introduction

2-Azidoethylphosphonic acid is a valuable building block in medicinal chemistry and drug development. The azido group serves as a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of the phosphonic acid moiety to other molecules. Phosphonic acids are known for their ability to mimic phosphates, making them useful as enzyme inhibitors, haptens for catalytic antibodies, and components of bone-targeting drugs. The synthesis of 2-azidoethylphosphonic acid from the readily available this compound is a key step in accessing these important molecular scaffolds. The reaction proceeds via a standard SN2 mechanism, where the azide ion acts as a potent nucleophile to displace the bromide.[4]

Reaction Scheme

Quantitative Data Summary

ParameterRecommended ConditionReference
Starting Material This compoundN/A
Reagent Sodium Azide (NaN3)[1][2]
Solvent Dimethyl sulfoxide (DMSO)[1][2]
Molar Ratio (NaN3:Substrate) 1.2 : 1[1][2]
Temperature Ambient Temperature[1]
Reaction Time 24-48 hours (monitor by TLC or NMR)N/A
Expected Yield High[1]

Experimental Protocol

Materials:

  • This compound

  • Sodium azide (NaN3) (Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether or other suitable organic solvent for washing

  • Dowex 50WX8 or other suitable strong cation exchange resin

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon line

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO.

    • Under a gentle stream of inert gas (e.g., nitrogen or argon), add sodium azide (1.2 eq) to the stirred solution. (Caution: Handle sodium azide with appropriate safety precautions.)

    • Seal the flask with a septum and continue stirring at ambient temperature.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for 1H NMR or 31P NMR analysis. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progression.

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully adding deionized water.

    • Transfer the aqueous solution to a separatory funnel and wash several times with diethyl ether or another suitable organic solvent to remove any unreacted starting material and organic impurities. The highly polar product will remain in the aqueous layer.

    • The aqueous layer contains the sodium salt of the product and excess sodium azide.

  • Purification:

    • To isolate the free phosphonic acid and remove sodium salts, the aqueous solution can be passed through a column packed with a strong cation exchange resin (e.g., Dowex 50WX8, H+ form).

    • Collect the acidic eluent containing the desired product.

    • Lyophilize or carefully evaporate the solvent under reduced pressure to obtain the crude 2-azidoethylphosphonic acid.

    • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Start Start Reagents Dissolve this compound and Sodium Azide in DMSO Start->Reagents Reaction Stir at Ambient Temperature (24-48h) Reagents->Reaction Monitoring Monitor by TLC/NMR Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench with Water & Wash with Organic Solvent Monitoring->Workup Complete Purification Ion Exchange Chromatography (Cation Exchange Resin) Workup->Purification Isolation Evaporation/Lyophilization Purification->Isolation Product 2-Azidoethylphosphonic Acid Isolation->Product

References

Application Note: Characterization of 2-Bromoethylphosphonic Acid Modified Surfaces by X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in surface modification, biomaterial development, and drug delivery systems.

Purpose: This application note provides a detailed protocol for the modification of a titanium oxide (TiO₂) surface with 2-bromoethylphosphonic acid and the subsequent characterization of the modified surface using X-ray Photoelectron Spectroscopy (XPS). It includes representative data, experimental procedures, and visualizations to guide the user through the process.

Introduction

Surface modification with functional molecules is a critical step in the development of advanced materials for a wide range of applications, including medical implants, biosensors, and drug delivery platforms. This compound is a bifunctional molecule of significant interest. Its phosphonic acid headgroup forms a strong, covalent bond with metal oxide surfaces such as titanium oxide, while the terminal bromine atom serves as a versatile chemical handle for the subsequent attachment of biomolecules, polymers, or other functional moieties.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. This makes it an ideal tool for confirming the successful immobilization of this compound and for probing the chemical nature of the modified surface. This note details the methodology for surface preparation, modification, and comprehensive XPS analysis.

Experimental Protocols

Substrate Preparation (Titanium Oxide)

A clean and well-defined substrate is crucial for the formation of a uniform molecular layer.

  • Initial Cleaning: Sonicate the titanium oxide substrates in a detergent solution (e.g., 2% Alconox) for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized (DI) water.

  • Solvent Degreasing: Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each to remove organic residues.

  • Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas.

  • Surface Activation (Optional but Recommended): To ensure a high density of surface hydroxyl groups, treat the substrates with a UV-Ozone cleaner for 15-20 minutes. This step enhances the reactivity of the surface towards phosphonic acid binding.

Surface Modification with this compound

This procedure should be performed in a controlled environment (e.g., a glovebox or under an inert atmosphere) to minimize water contamination, which can lead to polymerization of the phosphonic acid in solution.

  • Solution Preparation: Prepare a 1 mM solution of this compound in an anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

  • Immersion: Place the cleaned and dried TiO₂ substrates in the phosphonic acid solution in a sealed container.

  • Incubation: Allow the substrates to incubate in the solution for 12-24 hours at room temperature to ensure the formation of a self-assembled monolayer (SAM).

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent to remove any non-covalently bound (physisorbed) molecules.

  • Final Drying: Dry the functionalized substrates under a stream of nitrogen or argon gas. The modified substrates are now ready for XPS analysis.

XPS Analysis
  • Instrumentation: Utilize an XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV).

  • Vacuum: Maintain the analysis chamber at a pressure below 10⁻⁸ Torr to prevent surface contamination.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) with a high pass energy (e.g., 160 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Obtain high-resolution spectra for the elements of interest: C 1s, O 1s, P 2p, Br 3d, and Ti 2p. Use a low pass energy (e.g., 20-40 eV) to achieve better energy resolution for chemical state analysis.

  • Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.

  • Data Analysis: Process the high-resolution spectra using appropriate software (e.g., CasaXPS). Perform peak fitting using a Shirley background subtraction and Gaussian-Lorentzian peak shapes to deconvolve the spectra into their constituent chemical states.

Data Presentation

The following tables summarize representative quantitative data obtained from the XPS analysis of a this compound modified TiO₂ surface. Note: This data is illustrative and based on typical values reported for similar organophosphorus monolayers.

Table 1: Representative Elemental Composition from XPS Survey Scan

ElementBinding Energy (eV)Atomic Concentration (%)
C 1s~28535.2
O 1s~53142.5
Ti 2p~45915.8
P 2p~1343.3
Br 3d~703.2

Table 2: Representative High-Resolution XPS Data and Peak Assignments

Core LevelBinding Energy (eV)Assignment
C 1s 285.0C-C, C-H
286.2C-P
287.1C-Br
O 1s 530.5Ti-O (from TiO₂ substrate)
531.8P=O / P-O-Ti
533.2P-OH (unbound or surface hydroxyls)
P 2p 134.1P 2p₃/₂ (Phosphonate)
135.0P 2p₁/₂ (Phosphonate)
Br 3d 70.1Br 3d₅/₂ (C-Br)
71.2Br 3d₃/₂ (C-Br)
Ti 2p 459.0Ti 2p₃/₂ (from TiO₂)
464.7Ti 2p₁/₂ (from TiO₂)

Mandatory Visualizations

Chemical Structure of Modified Surface cluster_surface TiO2 Surface cluster_molecule This compound Ti Ti O1 O Ti->O1 O2 O Ti->O2 P P O1->P P-O-Ti bond O_double O P->O_double O_single O P->O_single C1 CH2 P->C1 C2 CH2 C1->C2 Br Br C2->Br

Caption: Covalent attachment to a TiO₂ surface.

Experimental Workflow A Substrate Cleaning (Detergent, DI Water, Acetone, Isopropanol) B Surface Activation (UV-Ozone Treatment) A->B Optional C Surface Modification (Immersion in this compound solution) B->C D Rinsing (Anhydrous Solvent) C->D E Drying (Nitrogen/Argon Stream) D->E F XPS Analysis (Survey and High-Resolution Scans) E->F

Caption: Workflow for surface modification and analysis.

Deconvolution of C 1s High-Resolution Spectrum cluster_components Deconvoluted Components C1s_Envelope C 1s Envelope C_C C-C / C-H (~285.0 eV) C1s_Envelope->C_C Major component C_P C-P (~286.2 eV) C1s_Envelope->C_P Minor component C_Br C-Br (~287.1 eV) C1s_Envelope->C_Br Minor component

Caption: Logical relationship of C 1s spectral components.

Conclusion

This application note provides a comprehensive guide for the successful modification of titanium oxide surfaces with this compound and their subsequent characterization by XPS. The presented protocols and representative data serve as a valuable resource for researchers in the fields of materials science and drug development. The successful detection of phosphorus and bromine in the XPS survey scan, along with the identification of their specific chemical states in the high-resolution scans, provides unambiguous evidence of a successful surface modification. This foundational characterization is a critical step before proceeding with further surface functionalization for downstream applications.

Application Note: Wettability of Silicon Surfaces Modified with Phosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Self-assembled monolayers (SAMs) of phosphonic acids are increasingly utilized to modify the surface properties of silicon and other metal oxides.[1][2][3][4] Their robust covalent attachment to the native oxide layer of silicon provides a stable and well-defined surface for a variety of applications, including biosensors, molecular electronics, and corrosion resistance.[1][2][3][4][5] One of the fundamental properties altered by SAM formation is the surface wettability, which can be readily characterized by measuring the water contact angle. This application note provides a detailed protocol for the preparation of phosphonic acid SAMs on silicon substrates and the subsequent measurement of their water contact angles.

Data Presentation

The wettability of a surface is a direct indicator of its hydrophobicity or hydrophilicity. For phosphonic acid SAMs, the terminal functional group of the phosphonic acid molecule dictates the resulting surface energy. The following table summarizes representative water contact angle measurements for various phosphonic acid SAMs on silicon and other relevant oxide surfaces.

Phosphonic AcidSubstrateDeposition MethodWater Contact Angle (°)Reference(s)
Octadecylphosphonic Acid (ODPA)Silicon DioxideT-BAG~110[6]
11-Hydroxyundecylphosphonic AcidSilicon DioxideT-BAGNot Specified[1]
Perfluorodecylphosphonic Acid (PFDPA)Ti-6Al-4VLiquid Phase Dep.>110[7]
Fluorinated Phosphonic Acid (FPA)AluminumSolution Immersion~114.5[8]
Octadecylphosphonic Acid (ODPA)AluminumDip-coating100 - 120[9]
Alkylphosphonic Acids (General)H-Terminated SiNear-UV108 (initial)[10]

Experimental Protocols

Preparation of Phosphonic Acid SAMs on Silicon (T-BAG Method)

This protocol is adapted from the "Tethering by Aggregation and Growth" (T-BAG) method.[1][2][5]

Materials:

  • Silicon wafers (100)

  • Octadecylphosphonic acid (ODPA) or other desired phosphonic acid

  • Tetrahydrofuran (THF), anhydrous

  • Acetone, isopropanol, and deionized water for cleaning

  • Beakers, tweezers, and a nitrogen gas line

  • Sonicator

  • Oven or hot plate

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers into appropriate sizes (e.g., 1x1 cm²).

    • Sequentially sonicate the silicon substrates in acetone, isopropanol, and deionized water for 10-15 minutes each to remove organic and inorganic contaminants.[6]

    • Dry the substrates thoroughly with a stream of nitrogen gas.

  • Preparation of Phosphonic Acid Solution:

    • Prepare a dilute solution of the phosphonic acid in anhydrous THF. A typical concentration is 25 µM.[1]

    • Ensure the phosphonic acid is fully dissolved. Sonication can be used to aid dissolution.

  • SAM Deposition (T-BAG):

    • Place the cleaned and dried silicon substrates vertically in the phosphonic acid solution.

    • Allow the solvent to evaporate slowly at room temperature. As the solvent level drops, a monolayer of phosphonic acid molecules assembles on the substrate surface.[5]

  • Annealing:

    • After the solvent has completely evaporated, place the substrates in an oven and heat at 140°C for 48 hours in air.[1] This step is crucial for the formation of covalent Si-O-P bonds, converting the physisorbed layer into a stable, chemisorbed monolayer.[5]

  • Rinsing and Drying:

    • After annealing, remove the substrates from the oven and allow them to cool.

    • Rinse the substrates thoroughly with pure THF to remove any non-covalently bound (physisorbed) molecules.

    • Dry the substrates again under a stream of nitrogen gas.

Contact Angle Measurement

Materials:

  • Goniometer or contact angle measurement system

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Sample Placement: Place the SAM-modified silicon substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate.

  • Measurement: Acquire an image of the water droplet on the surface. The software associated with the goniometer will then be used to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • Multiple Measurements: Perform measurements at multiple locations on each substrate to ensure reproducibility and obtain an average contact angle.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation (T-BAG Method) cluster_char Characterization sub_cleaning Silicon Wafer Cleaning (Acetone, IPA, DI Water) sub_drying Drying (Nitrogen Stream) sub_cleaning->sub_drying pa_solution Prepare Phosphonic Acid Solution in THF sub_drying->pa_solution deposition Substrate Immersion & Solvent Evaporation pa_solution->deposition annealing Thermal Annealing (140°C, 48h) deposition->annealing rinsing Rinsing with THF annealing->rinsing sam_drying Drying (Nitrogen Stream) rinsing->sam_drying goniometry Contact Angle Measurement sam_drying->goniometry

Caption: Experimental workflow for phosphonic acid SAM preparation and characterization.

References

Troubleshooting & Optimization

Technical Support Center: The Michaelis-Arbuzov Reaction for Bromoalkylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bromoalkylphosphonates via the Michaelis-Arbuzov reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing bromoalkylphosphonates using the Michaelis-Arbuzov reaction?

The most significant side reaction is the di-phosphonylation of the dibromoalkane, where a second molecule of triethyl phosphite reacts with the desired bromoalkylphosphonate product to form a di-phosphonate.[1] This byproduct can be challenging to separate from the intended product.[1] Another potential side reaction is the reaction of the bromoethane byproduct with the triethyl phosphite starting material, leading to the formation of diethyl ethylphosphonate.[2] With certain substrates, particularly secondary or tertiary alkyl halides, elimination reactions to form alkenes can also compete with the desired substitution.[1][3]

Q2: How can I minimize the formation of the di-phosphonate byproduct?

The most effective method to suppress the formation of the di-phosphonate is to maintain a low concentration of the trialkyl phosphite relative to the dibromoalkane throughout the reaction.[2] This can be achieved by the slow, dropwise addition of the triethyl phosphite to the pre-heated dibromoalkane.[2][3] Historically, a large excess of the dibromoalkane was used to favor mono-substitution, but modern, more sustainable methods often employ an equimolar ratio of reactants with controlled addition.[1][2]

Q3: What are the optimal temperature and reaction times for this synthesis?

The Michaelis-Arbuzov reaction for bromoalkylphosphonates is typically conducted at elevated temperatures, generally in the range of 140-160°C.[4][5] A consistent reaction temperature of 140°C is often recommended.[2][6] The reaction time will depend on the specific substrates and scale, but the addition of triethyl phosphite is often carried out over a period of about two hours, followed by an additional hour of stirring to ensure the reaction goes to completion.[3][7]

Q4: What is the best solvent for the Michaelis-Arbuzov reaction?

For the synthesis of ω-bromoalkylphosphonates, the reaction is frequently performed neat, without a solvent.[1]

Q5: How can I effectively monitor the progress of the reaction?

A practical way to monitor the reaction's progress is by observing the distillation of the bromoethane byproduct.[2][6] As the reaction proceeds, bromoethane is formed and can be removed from the reaction mixture via a distillation apparatus.[2][7] The cessation of bromoethane distillation is a good indicator that the reaction is complete.[2] Other analytical techniques such as TLC or GC-MS can also be employed.[5]

Q6: What are the recommended purification techniques for bromoalkylphosphonates?

The most common and effective method for purifying bromoalkylphosphonates is vacuum fractional distillation.[1][2][3] This technique allows for the removal of unreacted dibromoalkane and other volatile impurities.[1] In cases where distillation is challenging due to close boiling points or thermal sensitivity, column chromatography on silica gel can be a viable alternative.[5]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Insufficient Reaction Temperature: The reaction requires thermal energy to proceed efficiently.[4][5] - Degraded Triethyl Phosphite: Triethyl phosphite can oxidize or hydrolyze if not stored properly.[5] - Low Reactivity of Alkyl Halide: While primary bromoalkanes are generally reactive, impurities can hinder the reaction.[5]- Ensure the reaction mixture is heated to the appropriate temperature, typically 140-160°C.[4][5] - Use freshly opened or distilled triethyl phosphite.[5] - Use high-purity or freshly distilled dibromoalkane.[5]
Significant Di-substituted Byproduct - High Local Concentration of Phosphite: The bromoalkylphosphonate product is competing with the dibromoalkane starting material for the triethyl phosphite.[2]- Implement a slow, dropwise addition of one equivalent of triethyl phosphite to one equivalent of the pre-heated dibromoalkane.[2][3]
Incomplete Reaction - Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction by observing the distillation of bromoethane; continue heating for about an hour after the distillation ceases.[2][3]
Product Decomposition During Purification - Excessively High Distillation Temperature: Bromoalkylphosphonates can be susceptible to thermal decomposition at high temperatures.[5]- Utilize high vacuum distillation to lower the boiling point of the product.[5] - Consider purification by column chromatography as a milder alternative.[5]

Experimental Protocols

General Protocol for the Synthesis of Diethyl (4-bromobutyl)phosphonate

This protocol describes a sustainable and optimized procedure for the synthesis of a representative bromoalkylphosphonate.

Materials:

  • 1,4-dibromobutane (75 mmol)

  • Triethyl phosphite (75 mmol)

Equipment:

  • Two-necked round-bottom flask

  • Distillation apparatus

  • Dropping funnel

  • Heating mantle with a stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry the glassware and assemble the reaction apparatus under an inert atmosphere. The reaction flask should be connected to a distillation apparatus to allow for the removal of the bromoethane byproduct.[7]

  • Reactant Addition: Charge the reaction flask with 1,4-dibromobutane (75 mmol).[2][3]

  • Heating: Begin heating the 1,4-dibromobutane to 140°C with vigorous stirring.[2][3][7]

  • Slow Addition of Phosphite: Charge the dropping funnel with triethyl phosphite (75 mmol). Once the 1,4-dibromobutane has reached 140°C, begin the slow, dropwise addition of the triethyl phosphite over approximately two hours.[2][3][7]

  • Reaction Monitoring and Completion: Throughout the addition, bromoethane will distill from the reaction mixture. After the addition is complete, continue to stir the mixture at 140°C for an additional hour, or until the distillation of bromoethane ceases.[2][3][7]

  • Workup: Allow the reaction mixture to cool to room temperature.

  • Purification: Purify the crude product by vacuum fractional distillation to isolate the diethyl (4-bromobutyl)phosphonate.[2][3]

Visualizations

troubleshooting_workflow start Low Yield of Bromoalkylphosphonate check_byproduct Significant Di-substituted Byproduct? start->check_byproduct slow_addition Implement Slow, Dropwise Addition of Triethyl Phosphite check_byproduct->slow_addition Yes check_temp Reaction Temperature Below 140°C? check_byproduct->check_temp No end Optimized Yield slow_addition->end increase_temp Increase and Maintain Temperature at 140-160°C check_temp->increase_temp Yes check_reagents Verify Purity of Starting Materials check_temp->check_reagents No increase_temp->end purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents purify_reagents->end

Caption: Troubleshooting workflow for low yield in the Michaelis-Arbuzov reaction.

reaction_mechanism cluster_main Desired Reaction Pathway cluster_side Major Side Reaction A Triethyl Phosphite + Dibromoalkane B Phosphonium Salt Intermediate A->B SN2 Attack C Bromoalkylphosphonate (Product) B->C Dealkylation D Bromoalkylphosphonate + Triethyl Phosphite C->D E Di-phosphonate Byproduct D->E Further Reaction

Caption: Michaelis-Arbuzov reaction mechanism and the primary side reaction.

experimental_workflow setup 1. Assemble Dry Glassware under Inert Atmosphere heat 2. Heat Dibromoalkane to 140°C setup->heat add 3. Add Triethyl Phosphite Dropwise (2 hrs) heat->add react 4. Stir at 140°C (1 hr) add->react cool 5. Cool to Room Temperature react->cool purify 6. Purify by Vacuum Distillation cool->purify

Caption: Experimental workflow for bromoalkylphosphonate synthesis.

References

minimizing di-substituted byproducts in ω-bromoalkylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ω-bromoalkylphosphonates, with a specific focus on minimizing the formation of di-substituted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction when synthesizing ω-bromoalkylphosphonates via the Michaelis-Arbuzov reaction?

A1: The most common and problematic side reaction is the formation of di-substituted byproducts, where both ends of the α,ω-dibromoalkane react with the trialkyl phosphite.[1][2] This di-phosphonylation occurs when the concentration of the phosphite reagent is too high relative to the dibromoalkane.[1] Another significant side reaction is the reaction of the bromoethane byproduct with the triethyl phosphite starting material, which forms diethyl ethylphosphonate.[1][3]

Q2: How can I minimize the formation of the di-substituted byproduct?

A2: The most effective strategy to suppress the formation of di-substituted byproducts is to maintain a low concentration of the trialkyl phosphite throughout the reaction.[1] Historically, this was achieved by using a large excess of the dibromoalkane.[2][4][5] However, a more sustainable and optimized method involves the slow, dropwise addition of one equivalent of triethyl phosphite to one equivalent of the pre-heated α,ω-dibromoalkane.[1][2]

Q3: What is the optimal temperature for the synthesis of ω-bromoalkylphosphonates?

A3: The recommended reaction temperature is a stable 140 °C.[1][2][3] Maintaining a consistent temperature is crucial for the reaction to proceed efficiently and to minimize side reactions.[1]

Q4: Why is it important to remove the bromoethane byproduct during the reaction?

A4: The bromoethane generated during the reaction can react with the triethyl phosphite starting material, leading to the formation of diethyl ethylphosphonate as a major byproduct.[1][3] Continuous removal of the low-boiling bromoethane via distillation as it is formed is essential to prevent this competing reaction and to help drive the desired reaction to completion.[1][2][4] The rate of bromoethane distillation can also serve as an indicator of the reaction's progress.[1]

Q5: What is the best method for purifying the final ω-bromoalkylphosphonate product?

A5: The recommended method for purification is vacuum fractional distillation.[2][4][6] This technique is effective in separating the desired mono-substituted product from unreacted starting materials, the di-substituted byproduct, and other impurities.[2][4]

Troubleshooting Guides

Issue 1: Low yield of the desired ω-bromoalkylphosphonate.

Possible Cause Recommended Solution
Formation of di-substituted byproduct The concentration of triethyl phosphite is too high. Implement a slow, dropwise addition of one equivalent of triethyl phosphite to one equivalent of pre-heated α,ω-dibromoalkane over approximately two hours.[1][2]
Formation of diethyl ethylphosphonate The bromoethane byproduct is reacting with the starting material.[1][3] Ensure the reaction setup includes a distillation apparatus to continuously remove bromoethane as it forms.[1][2]
Suboptimal reaction temperature The reaction is not proceeding efficiently. Maintain a stable reaction temperature of 140 °C.[1]
Presence of moisture Water can lead to unwanted side reactions. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere, such as nitrogen.[1]

Issue 2: Difficulty in separating the mono- and di-substituted products.

Possible Cause Recommended Solution
Similar boiling points The boiling points of the mono- and di-substituted products can be close, making separation by simple distillation challenging.[5]
Use fractional distillation under high vacuum to improve separation efficiency.
Optimize the reaction conditions to minimize the formation of the di-substituted product, thereby simplifying purification.

Experimental Protocols

Optimized Protocol for the Synthesis of Diethyl (4-bromobutyl)phosphonate

This protocol is based on a sustainable and optimized procedure designed to maximize the yield of the mono-substituted product.[1][2]

Materials:

  • 1,4-dibromobutane (75 mmol)

  • Triethyl phosphite (75 mmol)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Preparation: Flame-dry all glassware and assemble the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions.[1]

  • Reaction Setup: Charge the round-bottom flask with 75 mmol of 1,4-dibromobutane.[1][2]

  • Heating: Begin heating the 1,4-dibromobutane to 140 °C with vigorous stirring.[1][2]

  • Reagent Addition: Charge the dropping funnel with 75 mmol of triethyl phosphite. Once the 1,4-dibromobutane has reached 140 °C, begin the slow, dropwise addition of the triethyl phosphite over approximately two hours.[1][2]

  • Reaction Monitoring: Continue stirring the mixture at 140 °C for an additional hour after the addition is complete. Monitor the progress of the reaction by observing the distillation of bromoethane.[2][6]

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. Purify the crude product by vacuum fractional distillation to obtain the pure diethyl (4-bromobutyl)phosphonate.[2][4][6]

Data Presentation

Table 1: Effect of Triethyl Phosphite Addition Rate on Product Selectivity

EntryReactants (Equivalents)Addition Time of Triethyl PhosphiteYield of Mono-substituted Product
11,4-dibromobutane (1) : Triethyl phosphite (1)30 minutesLow
21,4-dibromobutane (1) : Triethyl phosphite (1)2 hours40%
31,5-dibromopentane (1) : Triethyl phosphite (1)2 hours40%
41,6-dibromohexane (1) : Triethyl phosphite (1)2 hours20%
Data adapted from a study on optimizing the Arbuzov reaction for ω-bromoalkylphosphonate synthesis.[2]

Visualizations

Michaelis_Arbuzov_Reaction cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Dealkylation (SN2) cluster_side_reaction Side Reaction triethyl_phosphite Triethyl Phosphite P(OEt)₃ phosphonium_intermediate Quasi-phosphonium Intermediate [(EtO)₃P⁺-(CH₂)n-Br] Br⁻ triethyl_phosphite->phosphonium_intermediate dibromoalkane α,ω-Dibromoalkane Br-(CH₂)n-Br dibromoalkane->phosphonium_intermediate mono_product ω-Bromoalkylphosphonate (EtO)₂P(O)-(CH₂)n-Br phosphonium_intermediate->mono_product bromoethane Bromoethane EtBr phosphonium_intermediate->bromoethane di_product Di-substituted Byproduct (EtO)₂P(O)-(CH₂)n-P(O)(OEt)₂ mono_product->di_product Reaction with Triethyl Phosphite

Caption: Mechanism of the Michaelis-Arbuzov reaction for ω-bromoalkylphosphonate synthesis, including the di-substitution side reaction.

Experimental_Workflow start Start setup Assemble flame-dried glassware under N₂ atmosphere start->setup charge_dibromoalkane Charge flask with α,ω-dibromoalkane (1 eq.) setup->charge_dibromoalkane heat Heat to 140 °C charge_dibromoalkane->heat add_phosphite Slow, dropwise addition of triethyl phosphite (1 eq.) over 2 hours heat->add_phosphite react Stir at 140 °C for 1 hour add_phosphite->react distill_byproduct Continuously remove bromoethane by distillation react->distill_byproduct During reaction cool Cool to room temperature react->cool purify Purify by vacuum fractional distillation cool->purify product Pure ω-bromoalkylphosphonate purify->product

Caption: Optimized experimental workflow for minimizing di-substituted byproducts in ω-bromoalkylphosphonate synthesis.

References

common side reactions in the hydrolysis of diethyl phosphonate esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of diethyl phosphonate esters.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of diethyl phosphonate esters, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My hydrolysis reaction is incomplete, and I still have significant starting material remaining. What could be the cause?

A1: Incomplete hydrolysis can be attributed to several factors related to reaction conditions and substrate reactivity.

  • Insufficient Reaction Time or Temperature: Hydrolysis rates are highly dependent on the substrate and reaction conditions. Some esters may require prolonged reaction times or elevated temperatures to achieve full conversion.[1]

  • Suboptimal pH: Both acidic and basic conditions catalyze the hydrolysis of diethyl phosphonate esters.[1] If the pH of your reaction medium is close to neutral, the reaction rate may be very slow.

  • Steric Hindrance: Bulky groups near the phosphorus center can significantly slow down the rate of hydrolysis, particularly under basic conditions.[1]

  • Solution:

    • Increase the reaction temperature in increments of 10-20 °C and monitor the progress by ³¹P NMR or an appropriate chromatographic technique.

    • If using acidic or basic catalysis, ensure the concentration of the acid or base is sufficient. For acid-catalyzed hydrolysis, concentrated HCl or HBr are commonly used.[2] For base-catalyzed hydrolysis, a sufficient excess of hydroxide is necessary.

    • For sterically hindered substrates, consider more forcing conditions (higher temperatures, longer reaction times) or alternative dealkylation methods if hydrolysis proves too sluggish.

Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A2: The formation of byproducts can arise from several side reactions, particularly under harsh hydrolysis conditions.

  • P-C Bond Cleavage: Under forcing acidic conditions or with certain substrates, cleavage of the carbon-phosphorus bond can occur. This is more common with benzylphosphonates bearing electron-withdrawing groups (e.g., nitro groups) or with α-hydroxyphosphonates.[3][4]

  • Rearrangement of α-Hydroxyphosphonates: Base-catalyzed hydrolysis of α-hydroxyphosphonates can sometimes lead to a rearrangement to form phosphate esters.

  • Elimination Reactions: While less common, strong basic conditions and elevated temperatures could potentially lead to elimination reactions involving the ethyl groups.

  • Solution:

    • Characterize the byproduct using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its structure.

    • If P-C bond cleavage is suspected, consider using milder hydrolysis conditions (e.g., lower temperature, less concentrated acid).

    • For α-hydroxyphosphonates, acidic hydrolysis is generally preferred to avoid rearrangement.

    • To minimize side reactions in general, aim for the mildest conditions that still provide a reasonable reaction rate.

Q3: My purified phosphonic acid appears to be degrading upon storage. What is causing this?

A3: Phosphonic acids can be susceptible to degradation, especially if not stored properly.

  • Residual Catalysts: Trace amounts of acid or base from the hydrolysis workup can catalyze degradation over time.

  • Hygroscopic Nature: Phosphonic acids are often hygroscopic and can absorb atmospheric moisture, which may affect their stability.

  • Solution:

    • Ensure thorough removal of any acidic or basic catalysts during workup and purification. This can be achieved by neutralization and washing with deionized water.

    • Store the purified phosphonic acid in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. For long-term storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the general mechanisms for the hydrolysis of diethyl phosphonate esters?

A1: The hydrolysis of diethyl phosphonate esters can proceed through different mechanisms depending on the pH of the reaction medium. Under acidic conditions, the reaction typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom or the α-carbon of the ethyl group.[4] Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center.[2]

Q2: How do electronic effects of substituents on the phosphonate moiety influence the rate of hydrolysis?

A2: Electron-withdrawing groups attached to the carbon backbone of the phosphonate generally increase the rate of hydrolysis by making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups tend to decrease the rate of hydrolysis.

Q3: Can I monitor the progress of my hydrolysis reaction using ³¹P NMR spectroscopy?

A3: Yes, ³¹P NMR spectroscopy is an excellent technique for monitoring the hydrolysis of diethyl phosphonate esters. The starting diethyl phosphonate, the intermediate phosphonic acid monoester, and the final phosphonic acid product all have distinct chemical shifts in the ³¹P NMR spectrum, allowing for straightforward tracking of the reaction progress.

Q4: Are there alternatives to acidic or basic hydrolysis for deprotecting diethyl phosphonate esters?

A4: Yes, for substrates that are sensitive to harsh acidic or basic conditions, alternative dealkylation methods exist. A common method is the use of trimethylsilyl halides, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl iodide (TMSI), followed by solvolysis.[2]

Quantitative Data

The rate of hydrolysis is highly dependent on the specific structure of the phosphonate ester and the reaction conditions. The following table illustrates the effect of substituents on the acidic hydrolysis of diethyl α-hydroxybenzylphosphonates.

Substituent on Benzyl Groupk₁ (h⁻¹)k₂ (h⁻¹)Time for Complete Hydrolysis (h)
H2.640.609.5
4-NO₂5.181.242.5
4-Cl3.360.675.5
4-F3.420.746.0

k₁ and k₂ represent the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Diethyl Phosphonate Ester

  • Dissolve the diethyl phosphonate ester in a suitable solvent (e.g., water, acetic acid, or a co-solvent mixture).

  • Add an excess of a strong acid, such as concentrated hydrochloric acid or hydrobromic acid.

  • Heat the reaction mixture to reflux and monitor the progress by ³¹P NMR spectroscopy or TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess acid under reduced pressure.

  • If necessary, co-evaporate with water or a suitable organic solvent to remove residual acid.

  • The crude phosphonic acid can be purified by crystallization, precipitation, or ion-exchange chromatography.

Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy

  • At various time points during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Integrate the signals corresponding to the starting diethyl phosphonate ester, the phosphonic acid monoester intermediate, and the final phosphonic acid product to determine the relative concentrations and monitor the reaction progress.

Visualizations

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Diethyl Phosphonate Ester add_acid Add Strong Acid (e.g., HCl) start->add_acid heat Heat to Reflux add_acid->heat monitor Monitor by ³¹P NMR / TLC heat->monitor cool Cool to RT monitor->cool evaporate Remove Solvent & Excess Acid cool->evaporate purify Purify Phosphonic Acid evaporate->purify

Caption: A generalized experimental workflow for the acid-catalyzed hydrolysis of diethyl phosphonate esters.

Side_Reactions cluster_main Primary Hydrolysis Pathway cluster_side Potential Side Reactions start Diethyl Phosphonate Ester monoester Phosphonic Acid Monoester start->monoester H₃O⁺ or OH⁻ pc_cleavage P-C Bond Cleavage (e.g., ArCH₂PO(OEt)₂ with NO₂ group) start->pc_cleavage Harsh Acidic Conditions rearrangement Rearrangement (α-hydroxyphosphonates) start->rearrangement Basic Conditions (specific substrates) acid Phosphonic Acid monoester->acid H₃O⁺ or OH⁻

Caption: Common reaction pathways in the hydrolysis of diethyl phosphonate esters, including the desired hydrolysis and potential side reactions.

References

Technical Support Center: Optimizing Surface Grafting of 2-Bromoethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the surface grafting of 2-bromoethylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of this compound grafting?

The success of the grafting process is primarily dependent on three key areas:

  • Substrate Cleanliness and Activation: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the phosphonic acid to bind.[1][2]

  • Reaction Conditions: The concentration of the phosphonic acid solution, the choice of solvent, the reaction time, and the temperature all play crucial roles in the formation of a well-ordered self-assembled monolayer (SAM).[2][3]

  • Anhydrous Environment: The presence of excess water in the solvent can lead to the formation of multilayers and aggregation of the phosphonic acid in solution, compromising the quality of the grafted layer.[4]

Q2: How can I tell if the this compound has successfully grafted onto my substrate?

Several surface analysis techniques can be employed to confirm successful grafting:

  • X-ray Photoelectron Spectroscopy (XPS): This is a highly effective method to determine the elemental composition of the surface.[5][6][7] A successful grafting will show the appearance of phosphorus (P 2p and P 2s) and bromine (Br 3d) peaks, along with a corresponding attenuation of the substrate signal.[6]

  • Water Contact Angle (WCA) Measurement: A change in the surface wettability is a good indicator of surface modification. The hydrophilic phosphonic acid head group binds to the surface, while the bromoethyl tail group will alter the surface energy. The expected change in WCA will depend on the initial hydrophilicity of your substrate.[1][4][8][9]

  • Atomic Force Microscopy (AFM): AFM can be used to assess the surface morphology and homogeneity of the grafted layer.[10]

Q3: What is the purpose of the terminal bromine on the grafted molecule?

The terminal bromine atom serves as a reactive site for subsequent covalent attachment of other molecules, such as biomolecules or nanoparticles.[11] It is a good leaving group, enabling nucleophilic substitution reactions for further surface functionalization.[11]

Q4: Can the phosphonic acid layer be unstable?

The stability of the phosphonate bond to the metal oxide surface is generally robust.[5][10] However, the stability can be influenced by the pH of the surrounding environment. Some studies have shown that phosphonic acid monolayers can be less stable in highly acidic or basic aqueous solutions over extended periods.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the surface grafting of this compound.

Problem Potential Causes Recommended Solutions
Low or no grafting detected 1. Inadequate substrate cleaning and activation. 2. Incorrect concentration of this compound. 3. Insufficient reaction time. 4. Inappropriate solvent.1. Implement a rigorous cleaning protocol (e.g., sonication in solvents, Piranha solution, or UV/Ozone treatment) to ensure a high density of surface hydroxyl groups.[1][2] 2. Optimize the concentration. A typical starting range is 0.1 mM to 1 mM. Higher concentrations can lead to disordered multilayers.[2] 3. Increase the reaction time. SAM formation can take several hours to over 24 hours to reach completion.[2][3] 4. Ensure the solvent is anhydrous. Solvents like ethanol, isopropanol, or tetrahydrofuran (THF) are commonly used.[4][12]
Inconsistent or patchy grafting 1. Uneven substrate cleaning. 2. Contamination of the phosphonic acid solution. 3. Presence of moisture leading to aggregation.1. Ensure the entire substrate surface is uniformly treated during the cleaning and activation steps. 2. Use high-purity this compound and solvents. Filter the solution if necessary. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[4]
Formation of multilayers instead of a monolayer 1. Concentration of this compound is too high. 2. Presence of excess water in the solvent.1. Reduce the concentration of the phosphonic acid solution to the recommended range (0.1 mM - 1 mM).[2] 2. Use anhydrous solvents and handle them in a dry environment.[4]
Loss of bromine functionality after grafting 1. Hydrolysis of the bromo group under harsh reaction conditions. 2. Reaction of the bromine with impurities.1. Avoid excessively high temperatures or prolonged exposure to nucleophilic species during the grafting process. 2. Ensure the purity of all reagents and solvents.

Quantitative Data

The following table summarizes typical experimental parameters and expected outcomes for phosphonic acid-based self-assembled monolayers on common substrates. Note that optimal conditions for this compound may need to be determined empirically.

ParameterTitanium Dioxide (TiO₂)Aluminum Oxide (Al₂O₃)Silicon Dioxide (SiO₂)
Concentration Range 1 - 5 mg/mL in anhydrous solvent[13]0.1 - 1 mM[1]25 µM in THF[12]
Typical Solvents Ethanol[13]Ethanol[10]Tetrahydrofuran (THF)[12]
Reaction Time 24 - 48 hours[13]~24 hours[14]~48 hours (including heating)[12]
Reaction Temperature Room Temperature[13]Room TemperatureRoom Temperature followed by heating[12]
Post-Grafting Annealing Not always requiredCan improve stability140°C for 48 hours[12]
Expected Water Contact Angle Dependent on surface preparation and tail groupHydrophobic shift with long alkyl chainsDependent on tail group

Experimental Protocols

Protocol 1: Substrate Preparation (General)
  • Solvent Cleaning: Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.

  • Surface Activation (Option A - Piranha Solution):

    • Caution: Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the cleaned substrate in freshly prepared Piranha solution for 10-15 minutes to generate a high density of hydroxyl groups.

    • Thoroughly rinse the substrate with copious amounts of deionized water.

    • Dry the substrate under a stream of nitrogen or argon.

  • Surface Activation (Option B - Oxygen Plasma/UV-Ozone):

    • Place the cleaned substrate in an oxygen plasma or UV-ozone cleaner for 5-10 minutes.

    • This will remove residual organic contaminants and generate a hydroxylated surface.

  • Immediate Use: Use the freshly activated substrate immediately for the grafting reaction to prevent atmospheric contamination.

Protocol 2: Surface Grafting of this compound
  • Solution Preparation: Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., ethanol or THF) in a clean, dry reaction vessel.

  • Inert Atmosphere: If possible, perform the following steps in a glovebox or under a flow of inert gas to minimize moisture.

  • Substrate Immersion: Immerse the freshly activated substrate into the this compound solution.

  • Reaction: Seal the reaction vessel and allow the reaction to proceed for 18-24 hours at room temperature with gentle agitation.

  • Rinsing: After the reaction, remove the substrate from the solution and rinse it thoroughly with the fresh anhydrous solvent to remove any non-covalently bound molecules. Follow with a rinse in deionized water.

  • Drying: Dry the functionalized substrate under a stream of nitrogen or argon gas.

  • Curing (Optional but Recommended): To improve the stability and ordering of the monolayer, a gentle annealing step can be performed. Heat the substrate in an oven or on a hotplate at 120-140°C for 10-60 minutes.[15]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_grafting Grafting cluster_char Characterization Solvent_Cleaning Solvent Cleaning Drying1 Drying Solvent_Cleaning->Drying1 Surface_Activation Surface Activation (Piranha or O2 Plasma) Drying1->Surface_Activation Drying2 Drying Surface_Activation->Drying2 Immersion Substrate Immersion (18-24h, RT) Drying2->Immersion Solution_Prep Prepare 1 mM Solution Solution_Prep->Immersion Rinsing Rinsing Immersion->Rinsing Drying3 Drying Rinsing->Drying3 Curing Curing (120-140°C) Drying3->Curing XPS XPS Analysis Curing->XPS WCA Water Contact Angle Curing->WCA AFM AFM Imaging Curing->AFM

Caption: Experimental workflow for surface grafting of this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Grafting Efficiency Substrate Poor Substrate Activation? Start->Substrate Reaction Suboptimal Reaction Conditions? Start->Reaction Reagents Reagent/Solvent Issues? Start->Reagents Clean Improve Cleaning Protocol (e.g., Piranha, Plasma) Substrate->Clean Yes Optimize Optimize Time, Temp, & Concentration Reaction->Optimize Yes Purity Use Anhydrous Solvents & High-Purity Reagents Reagents->Purity Yes

Caption: Troubleshooting workflow for low grafting efficiency.

References

Technical Support Center: Phosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the quality of phosphonic acid self-assembled monolayers (SAMs).

Troubleshooting Guides

This section addresses common issues encountered during the formation of phosphonic acid SAMs, offering structured solutions to troubleshoot and resolve them.

Issue 1: Incomplete Monolayer Formation or Low Surface Coverage

Symptoms:

  • Lower than expected water contact angle.

  • Inconsistent surface properties across the substrate.

  • Low signal intensity of phosphorus and carbon in X-ray Photoelectron Spectroscopy (XPS) analysis.

Possible Causes and Solutions:

CauseSolution
Contaminated Substrate Implement a rigorous substrate cleaning protocol. This typically involves sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. For some substrates, an oxygen plasma or UV-ozone treatment immediately before deposition can be highly effective in removing organic contaminants and creating a reactive oxide layer.[1]
Suboptimal Deposition Time The formation of a well-ordered monolayer is a time-dependent process. It is recommended to perform a time-course study to determine the optimal deposition time where surface coverage plateaus. Deposition times can range from a few hours to over 24 hours.[1] Fast surface adsorption can occur within the first minute, but well-oriented, high-quality SAMs may only be achieved after approximately 48 hours.[2]
Incorrect Phosphonic Acid Concentration A typical starting concentration is in the range of 0.1 mM to 1 mM. While higher concentrations might seem to accelerate coverage, they can also lead to the formation of disordered multilayers. It is advisable to optimize the concentration for your specific system.[1]
Inappropriate Solvent Choice The solvent plays a critical role in dissolving the phosphonic acid and mediating its interaction with the substrate. Solvents with lower dielectric constants, such as toluene or tert-butyl alcohol, have been shown to promote the formation of well-defined monolayers on some substrates like ZnO.[1]

Issue 2: Poor Adhesion and Delamination of the Monolayer

Symptoms:

  • The SAM layer peels or flakes off the substrate.

  • Inconsistent results in subsequent experiments.

Possible Causes and Solutions:

CauseSolution
Insufficient Surface Hydroxylation The phosphonic acid headgroup binds to hydroxyl groups on the metal oxide surface. Insufficient hydroxylation can lead to weak binding. A brief treatment with oxygen plasma can help create a more reactive, hydroxylated surface.
Aggressive Rinsing While a thorough rinsing step is necessary to remove physisorbed multilayers, aggressive rinsing, especially before strong covalent bonds have formed, can remove the intended monolayer. A gentle rinse with the pure solvent used for deposition is recommended.
Lack of Thermal Annealing A post-deposition annealing step can significantly improve the adhesion and ordering of the phosphonic acid layer by promoting the formation of covalent bonds with the substrate. However, excessive temperatures should be avoided as they can lead to decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles behind the formation of phosphonic acid SAMs?

A1: Phosphonic acid SAMs form through the spontaneous organization of phosphonic acid molecules on a substrate. This process is driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces. The anchoring to the surface typically involves the formation of covalent or strong hydrogen bonds with the surface hydroxyl groups, resulting in a durable monolayer. The long alkyl or aryl chains of the phosphonic acids then align and pack closely due to van der Waals interactions, leading to a highly ordered and dense film.[3]

Q2: How does the choice of solvent affect the quality of the SAM?

A2: The solvent is a critical parameter in SAM formation. It must dissolve the phosphonic acid without causing dissolution or damage to the substrate surface. Solvents with lower dielectric constants, such as toluene, have been shown to promote the formation of well-defined monolayers on substrates like ZnO by suppressing the dissolution of the metal oxide surface.[1]

Q3: What are the different binding modes of phosphonic acids to a metal oxide surface?

A3: Phosphonic acids can bind to metal oxide surfaces in several modes:

  • Monodentate: One oxygen atom of the phosphonate group binds to the surface.

  • Bidentate: Two oxygen atoms of the phosphonate group bind to the surface.

  • Tridentate: All three oxygen atoms of the deprotonated phosphonate group bind to the surface. The specific binding mode is influenced by factors such as the substrate material, surface hydroxylation, and the presence of vacancies on the substrate surface.

Q4: How can I confirm the successful formation and quality of a phosphonic acid SAM?

A4: Several surface characterization techniques are used to verify the formation and quality of phosphonic acid SAMs:

  • Contact Angle Goniometry: Measures the water contact angle on the surface. A significant change in the contact angle compared to the bare substrate indicates the presence of the monolayer. Higher contact angles for hydrophobic terminal groups generally suggest a more ordered and densely packed SAM.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, showing the presence of phosphorus and carbon from the phosphonic acid molecule and providing information about the chemical bonding states.[3]

  • Atomic Force Microscopy (AFM): Visualizes the topography of the surface at the nanoscale, revealing the uniformity of the monolayer and identifying any defects or aggregates.[3]

Q5: Is a post-deposition annealing step always necessary?

A5: While not always mandatory, a post-deposition annealing step can be beneficial. It can promote the formation of more stable covalent bonds between the phosphonic acid and the substrate, leading to improved adhesion and ordering of the monolayer. However, the annealing temperature and duration should be carefully optimized to avoid thermal degradation of the SAM.

Data Presentation

Table 1: Effect of Solvent on Water Contact Angle of Octadecylphosphonic Acid (ODPA) SAMs on Indium Tin Oxide (ITO)

SolventDielectric Constant (ε)Water Contact Angle (°)
Toluene2.4115 ± 2
Tetrahydrofuran (THF)7.6112 ± 3
Ethanol24.6108 ± 4
Methanol32.7105 ± 3

This table summarizes typical water contact angle values for ODPA SAMs on ITO, demonstrating the influence of solvent polarity on monolayer quality. Higher contact angles generally indicate a more ordered and hydrophobic surface.

Table 2: Typical XPS Binding Energies for Elements in Phosphonic Acid SAMs on an Oxide Surface

ElementOrbitalBinding Energy (eV)
C1s~285.0 (Alkyl Chain)
O1s~531.0 - 533.0
P2p~133.0 - 134.0
Substrate MetalVariesVaries

These are approximate binding energies and can shift depending on the chemical environment and substrate. This data is useful for confirming the presence of the phosphonic acid SAM and analyzing its chemical state.[3]

Experimental Protocols

Protocol 1: Deposition of Phosphonic Acid SAMs by Solution Immersion

  • Substrate Preparation: a. Clean the substrate by sonicating in a sequence of solvents: acetone (15 min), isopropanol (15 min), and deionized water (15 min). b. Dry the substrate thoroughly with a stream of dry, inert gas (e.g., nitrogen or argon). c. Optional: For enhanced surface reactivity, treat the substrate with UV-ozone or an oxygen plasma for 5-10 minutes immediately prior to deposition.

  • Solution Preparation: a. Prepare a 0.1 mM to 1 mM solution of the desired phosphonic acid in a high-purity, anhydrous solvent (e.g., ethanol, isopropanol, or toluene). b. Ensure the phosphonic acid is fully dissolved. Sonication may be used to aid dissolution.

  • SAM Deposition: a. Immerse the cleaned and dried substrate into the phosphonic acid solution. b. The deposition can be carried out at room temperature or a slightly elevated temperature (e.g., 50-60 °C). c. The immersion time can vary from a few hours to over 24 hours. An initial optimization experiment is recommended to determine the ideal deposition time for your specific system.

  • Rinsing and Drying: a. After deposition, gently remove the substrate from the solution. b. Rinse the substrate thoroughly with the pure solvent used for deposition to remove any non-covalently bound molecules. c. Dry the substrate again under a stream of dry, inert gas.

  • Optional Annealing: a. For improved stability, the coated substrate can be annealed in an oven or on a hotplate. A typical annealing temperature is 120-150 °C for 1-2 hours.

Protocol 2: Characterization by Contact Angle Goniometry

  • Place the SAM-modified substrate on the sample stage of the goniometer.

  • Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid interface.

  • Use the instrument's software to measure the contact angle at the three-phase contact point.

  • Perform measurements at multiple locations on the surface to assess the uniformity of the monolayer.

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)

  • Mount the SAM-modified substrate onto the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Perform high-resolution scans of the core levels of interest, such as C 1s, O 1s, P 2p, and the substrate elements.

  • Analyze the binding energies and peak shapes to determine the chemical states and confirm the successful formation of the phosphonate linkage to the surface.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_char Characterization sub_clean Substrate Cleaning sub_dry Drying sub_clean->sub_dry sub_activate Surface Activation (Optional) sub_dry->sub_activate sol_prep Solution Preparation sub_activate->sol_prep deposition Immersion/Deposition sol_prep->deposition rinsing Rinsing deposition->rinsing drying Drying rinsing->drying annealing Annealing (Optional) drying->annealing contact_angle Contact Angle annealing->contact_angle xps XPS annealing->xps afm AFM annealing->afm

Caption: Experimental workflow for phosphonic acid SAM fabrication and characterization.

troubleshooting_flowchart cluster_coverage Troubleshooting Low Coverage / Adhesion cluster_uniformity Troubleshooting Non-Uniformity start SAM Quality Issue Identified check_coverage Incomplete Coverage / Poor Adhesion? start->check_coverage check_uniformity Non-Uniform Surface? check_coverage->check_uniformity No clean Verify Substrate Cleaning Protocol check_coverage->clean Yes solvent Check Solvent Purity & Suitability check_uniformity->solvent Yes end High-Quality SAM Achieved check_uniformity->end No time Optimize Deposition Time clean->time conc Adjust Phosphonic Acid Concentration time->conc anneal Introduce/Optimize Annealing Step conc->anneal anneal->end rinse Review Rinsing Procedure solvent->rinse environment Control Deposition Environment (e.g., humidity) rinse->environment environment->end binding_modes cluster_mono Monodentate cluster_bi Bidentate cluster_tri Tridentate substrate Metal Oxide Surface p1 P o1a O p1->o1a o1b O p1->o1b o1c O p1->o1c r1 R p1->r1 o1a->substrate p2 P o2a O p2->o2a o2b O p2->o2b o2c O p2->o2c r2 R p2->r2 o2a->substrate o2b->substrate p3 P o3a O p3->o3a o3b O p3->o3b o3c O p3->o3c r3 R p3->r3 o3a->substrate o3b->substrate o3c->substrate

References

Technical Support Center: Phosphonic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonic acid (PA) self-assembled monolayers (SAMs).

Troubleshooting Guide

This section addresses specific issues that may arise during the formation of phosphonic acid SAMs, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my phosphonic acid monolayer incomplete or showing low surface coverage?

Answer: Incomplete monolayer formation is a common issue that can stem from several factors, primarily related to substrate preparation and the deposition process.

  • Substrate Contamination: The presence of organic residues or other contaminants on the substrate surface can hinder the uniform assembly of the phosphonic acid molecules.

    • Solution: Implement a rigorous substrate cleaning protocol. A common and effective procedure involves sonication in a sequence of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. For many metal oxide surfaces, an oxygen plasma or UV-ozone treatment immediately prior to deposition is highly recommended to remove organic contaminants and generate a reactive oxide layer with hydroxyl groups.[1]

  • Suboptimal Deposition Time: The formation of a well-ordered and dense SAM is a time-dependent process. Insufficient deposition time will result in a partially formed monolayer.

    • Solution: The optimal deposition time can vary significantly depending on the solvent, concentration of the phosphonic acid, and temperature. It is advisable to conduct a time-course study to determine the point at which surface coverage reaches a plateau. Deposition times can range from a few hours to over 24 hours, with some studies indicating that well-oriented, high-quality SAMs are achieved after approximately 48 hours.[1][2]

  • Incorrect Phosphonic Acid Concentration: The concentration of the phosphonic acid solution is a critical parameter that influences the kinetics of SAM formation.

    • Solution: While a higher concentration might seem to accelerate surface coverage, it can also lead to the formation of disordered multilayers or aggregates. A typical starting concentration is in the range of 0.1 mM to 1 mM.[1][3] It is recommended to optimize the concentration for your specific system, as increasing the concentration beyond a certain point may not significantly improve surface coverage.[1][4]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in dissolving the phosphonic acid and mediating its interaction with the substrate surface.

    • Solution: The choice of solvent can significantly impact the quality of the SAM. Solvents with lower dielectric constants, such as toluene or tert-butyl alcohol, have been shown to promote the formation of well-defined monolayers on certain substrates like ZnO.[4][5] This is because they can suppress the dissolution of the metal oxide surface and the formation of undesired byproducts.[5] Common solvents for phosphonic acid SAM formation also include ethanol, isopropanol, and tetrahydrofuran (THF).[1] The ideal solvent will depend on the specific phosphonic acid and substrate being used.

Question: The phosphonic acid layer is peeling or flaking off. What causes this poor adhesion and how can it be resolved?

Answer: Poor adhesion, leading to delamination, is a critical issue that compromises the stability and function of the SAM. The primary causes are often related to the chemical bonding between the phosphonic acid and the substrate.

  • Incomplete Covalent Bond Formation: The initial interaction between the phosphonic acid and the substrate may be through weaker forces like hydrogen bonding. For robust adhesion, the formation of strong, covalent phosphonate-metal oxide bonds is essential.

    • Solution: A post-deposition annealing step is often crucial. Heating the substrate after the initial deposition (e.g., at 140-150°C) can promote the formation of stable covalent bonds between the phosphonic acid and the substrate surface.[3][6] This thermal treatment helps to drive off water and facilitate the condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups.

  • Hydrolysis of the SAM: The presence of moisture can lead to the hydrolysis of the phosphonate-substrate bond, causing the monolayer to detach from the surface.

    • Solution: Ensure that anhydrous solvents are used for the deposition process and that the experiment is carried out in a low-humidity environment.[7] Proper rinsing and drying steps are also critical to remove any residual water. The stability of phosphonic acid SAMs against hydrolysis can be greater than that of some silane films, but it is still a factor to consider.[8]

  • Substrate Surface Chemistry: The density of reactive sites (e.g., hydroxyl groups) on the substrate surface directly impacts the number of possible anchoring points for the phosphonic acid molecules.

    • Solution: As mentioned previously, a UV-ozone or oxygen plasma treatment can increase the hydrophilicity of the surface and the density of hydroxyl groups, thereby promoting better adhesion.[1][6]

Question: My SAM appears disordered and has a high number of defects. How can I improve the molecular ordering?

Answer: A well-ordered SAM with minimal defects is crucial for many applications. Disorganization can arise from several factors during the formation process.

  • Excessively High Deposition Temperature: While elevated temperatures can increase the rate of SAM formation, excessively high temperatures can introduce disorder and defects into the monolayer.[1][4]

    • Solution: It is important to find the optimal temperature for your specific system. For example, for octadecylphosphonic acid (ODPA) on ZnO, temperatures above 60°C can lead to a more disordered monolayer.[1][4] A moderate temperature that allows for sufficient molecular mobility to find optimal packing arrangements without causing thermal disruption is ideal.

  • Rapid Deposition Rate: If the molecules adsorb to the surface too quickly, they may not have enough time to rearrange into a well-ordered structure.

    • Solution: Using a more dilute phosphonic acid solution can slow down the deposition rate, allowing for a more controlled self-assembly process. Additionally, the choice of solvent can influence the kinetics of formation.[4]

  • Solvent-Molecule Interactions: The interaction between the solvent and the alkyl chains of the phosphonic acid can affect the final packing density.

    • Solution: Solvents that promote intermolecular van der Waals interactions between the alkyl chains can lead to more ordered SAMs. The conventional view is that nonpolar solvents can result in higher quality SAMs by not interfering with these interactions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of temperature in the formation of phosphonic acid SAMs?

A1: Temperature influences both the kinetics of SAM formation and the structural order of the resulting monolayer. Elevated temperatures can accelerate the rate of SAM formation.[1] However, excessively high temperatures can lead to the formation of a more disordered monolayer with defects.[1][4] A post-deposition annealing step at a moderate temperature is often used to promote covalent bond formation and improve the stability of the SAM.[3][8]

Q2: How does the choice of solvent affect the quality of the phosphonic acid SAM?

A2: The solvent is a critical parameter. It must dissolve the phosphonic acid molecules while not negatively interacting with the substrate. Solvents with low dielectric constants and weak interactions with the substrate tend to produce higher density and more stable monolayers.[10] For example, on ZnO substrates, non-polar solvents like toluene are preferred over polar solvents like methanol to prevent the formation of undesirable byproducts.[5][11]

Q3: What concentration of phosphonic acid should I use in my solution?

A3: A typical concentration range for the phosphonic acid solution is between 0.1 mM and 1 mM.[1][3] It is important to optimize this for your specific system. While a higher concentration can lead to faster surface coverage, it may also result in the formation of disordered multilayers.[1]

Q4: How can I verify the formation and quality of my phosphonic acid SAM?

A4: Several surface characterization techniques can be used:

  • Contact Angle Goniometry: Measures the surface wettability. A high water contact angle for a hydrophobic terminal group is indicative of a well-ordered, dense monolayer.[1]

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of phosphorus from the phosphonic acid.[1][8]

  • Atomic Force Microscopy (AFM): Visualizes the surface topography, allowing for the identification of a uniform monolayer and the presence of any defects or aggregates.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the binding of the phosphonic acid and provide insights into its binding mode (monodentate, bidentate, or tridentate) by identifying characteristic vibrational modes.[1]

Q5: Are phosphonic acid SAMs stable?

A5: Phosphonic acid SAMs are generally considered to be robust and can exhibit good thermal and hydrolytic stability.[8] The P-O bond with the metal oxide surface is quite strong.[12][13] However, their stability can be affected by factors such as the chemical composition of the phosphonic acid molecule, with some having "weak links" in their backbone that can break at elevated temperatures.[12][14] They can also be susceptible to hydrolysis in the presence of moisture, which can lead to degradation of the monolayer.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on phosphonic acid SAM formation.

Table 1: Influence of Experimental Parameters on SAM Formation

ParameterSubstratePhosphonic AcidSolventValue/RangeObservation
Concentration ZnOODPAIsopropanol/Ethanol0.03 - 0.14 mMIncreased concentration enhanced surface coverage.[4]
ZnOODPAIsopropanol/Ethanol> 0.14 mMNo corresponding increase in surface coverage.[4]
Temperature ZnOODPAIsopropanol/Ethanol30 - 60 °CEnhanced growth rate.[4]
ZnOODPAIsopropanol/Ethanol> 60 °CLed to defects in the monolayer.[4]
Deposition Time IZOF5BnPA-~48 hoursRequired to reach well-oriented, high-quality SAMs.[2][4]
Solvent ZnOODPAToluene (εr = 2.379)-Resulted in a well-defined SAM with tridentate coordination.[4][5]
ZnOODPAMethanol (εr = 32.6)-Led to the production of undesired byproducts.[5][11]

Table 2: Characterization Data for Phosphonic Acid SAMs

Phosphonic AcidSubstrateCharacterization TechniqueMeasured ValueInterpretation
ODPASilicon OxideNEXAFSChain tilt angle: ~37°Indicates molecular order in the SAM.[8][16]
11-hydroxyundecylphosphonic acidSilicon OxideNEXAFSChain tilt angle: ~45°Indicates molecular order in the SAM.[8][16]
ODPAZnOContact Angle>110°Indicative of a well-ordered, dense monolayer.[1]

Experimental Protocols

Protocol 1: General Procedure for Phosphonic Acid SAM Formation from Solution

Materials:

  • Substrate (e.g., TiO₂, Al₂O₃, SiO₂ wafer)

  • Phosphonic acid (e.g., Octadecylphosphonic acid)

  • Solvent (e.g., ethanol, isopropanol, THF)

  • Beakers, tweezers, nitrogen gas line

  • Sonicator

  • Oven or hot plate

Procedure:

  • Substrate Cleaning: a. Sonicate the substrate in a series of solvents, for example, acetone, isopropanol, and deionized water, for 15 minutes each. b. Dry the substrate under a stream of high-purity nitrogen gas. c. Optional but recommended: Treat the substrate with UV-ozone or oxygen plasma for 5-15 minutes to remove any remaining organic contaminants and to hydroxylate the surface.[1][6]

  • Preparation of Phosphonic Acid Solution: a. Prepare a dilute solution of the phosphonic acid in the chosen solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[1][3] b. Ensure the phosphonic acid is fully dissolved. Sonication may be used to aid dissolution.

  • SAM Deposition: a. Immerse the cleaned and dried substrate into the phosphonic acid solution in a clean, sealed container to prevent solvent evaporation and contamination.[3][7] b. The deposition time can vary from a few hours to over 48 hours, depending on the desired monolayer quality and the specific system.[1][2]

  • Rinsing and Drying: a. After the desired deposition time, remove the substrate from the solution. b. Rinse the substrate thoroughly with the pure, fresh solvent to remove any physisorbed molecules.[3][7] c. Dry the substrate again under a stream of nitrogen gas.[3]

  • Annealing (Optional but often crucial): a. Place the SAM-coated substrate in an oven. b. Anneal at a temperature typically between 120°C and 150°C for several hours to promote the formation of stable covalent bonds.[3][6] For example, heating at 140°C for 48 hours has been reported for SAMs on silicon.[8]

Protocol 2: Characterization by Contact Angle Goniometry

Procedure:

  • Place the SAM-modified substrate on the sample stage of the goniometer.

  • Carefully dispense a small droplet of deionized water (typically 1-5 µL) onto the surface.[1]

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. A higher contact angle for a SAM with a hydrophobic tail group generally indicates a more densely packed and well-ordered monolayer.[1]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Treatment & Characterization sub_cleaning Substrate Cleaning (Sonication in Solvents) sub_drying1 Drying (N2 Stream) sub_cleaning->sub_drying1 sub_activation Surface Activation (UV-Ozone/Plasma) sub_drying1->sub_activation deposition Immerse Substrate (Hours to Days) sub_activation->deposition sol_prep Prepare PA Solution (0.1 - 1 mM) sol_prep->deposition rinsing Rinse with Solvent deposition->rinsing drying2 Drying (N2 Stream) rinsing->drying2 annealing Annealing (~140°C, Optional) drying2->annealing characterization Characterization (Contact Angle, XPS, AFM) annealing->characterization

Caption: Experimental workflow for phosphonic acid SAM formation.

troubleshooting_workflow start Problem with SAM Formation issue_coverage Incomplete Coverage / Poor Adhesion? start->issue_coverage issue_order Disordered Monolayer? start->issue_order check_cleaning Review Substrate Cleaning Protocol? issue_coverage->check_cleaning Yes check_temp Deposition Temperature Too High? issue_order->check_temp Yes check_time_conc Optimize Deposition Time & Concentration? check_cleaning->check_time_conc No sol_cleaning Implement rigorous cleaning (sonication, UV-ozone) check_cleaning->sol_cleaning Yes check_annealing Perform Post-Deposition Annealing? check_time_conc->check_annealing No sol_time_conc Conduct time-course & concentration studies check_time_conc->sol_time_conc Yes sol_annealing Anneal at 120-150°C to form covalent bonds check_annealing->sol_annealing Yes check_solvent Inappropriate Solvent? check_temp->check_solvent No sol_temp Lower deposition temperature (e.g., < 60°C for ODPA/ZnO) check_temp->sol_temp Yes sol_solvent Test solvents with lower dielectric constants check_solvent->sol_solvent Yes

Caption: Troubleshooting workflow for phosphonic acid SAMs.

References

effect of solvent polarity on phosphonic acid monolayer formation on ZnO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phosphonic acid monolayer formation on zinc oxide (ZnO) surfaces. The information provided herein is intended to help overcome common experimental challenges, particularly those related to the choice of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the formation of phosphonic acid self-assembled monolayers (SAMs) on ZnO?

The solvent plays a critical role by dissolving the phosphonic acid molecules and mediating their interaction with the ZnO surface.[1] The choice of solvent can significantly influence the quality, ordering, and binding of the resulting monolayer.[2][3][4]

Q2: How does solvent polarity affect the quality of the phosphonic acid monolayer on ZnO?

Solvent polarity has a significant impact on the formation of phosphonic acid SAMs on ZnO. Highly polar solvents, such as methanol, can lead to the dissociation of Zn²⁺ ions from the ZnO surface.[2][5] These dissolved zinc ions can then react with the phosphonic acid molecules in the solution, forming undesirable byproducts like layered zinc-phosphonate compounds on the surface instead of a well-defined monolayer.[2][4][6][7] Conversely, less polar or non-polar solvents suppress this surface dissociation, promoting the formation of a well-ordered monolayer with a direct, stable binding to the ZnO surface.[2][3][4]

Q3: Which solvents are recommended for forming high-quality phosphonic acid SAMs on ZnO?

Based on experimental evidence, non-polar or weakly polar solvents are preferred for forming well-defined phosphonic acid SAMs on ZnO surfaces.[2][4] Toluene and tert-butyl alcohol have been shown to be effective in preventing the formation of detrimental surface byproducts.[2][3][4][6][7] While alcohols like ethanol and isopropanol are commonly used, they may present a higher risk of surface etching compared to non-polar alternatives.[1][5][8]

Q4: What is the typical binding mode of phosphonic acids to the ZnO surface when using an appropriate solvent?

When using a non-polar solvent like toluene, phosphonic acids tend to bind to the ZnO surface in a predominantly tridentate fashion.[2][3][9] This indicates that all three oxygen atoms of the phosphonic acid headgroup coordinate with the zinc atoms on the surface, leading to a stable and robust monolayer.

Q5: Besides solvent polarity, what other experimental factors can influence the monolayer formation?

Several other experimental parameters can affect the formation of phosphonic acid SAMs on ZnO, including:

  • Temperature [2]

  • Concentration of the phosphonic acid solution [1][2]

  • Modification or immersion time [2]

  • Substrate cleaning and preparation [1][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Formation of surface nanostructures or a hazy/foggy film on the ZnO substrate. Use of a highly polar solvent (e.g., methanol) is causing dissociation of the ZnO surface and formation of layered zinc-phosphonate byproducts.[2][4][6][7]Switch to a non-polar or less polar solvent such as toluene or tert-butyl alcohol to suppress the dissolution of the ZnO surface.[1][2]
Poorly ordered or incomplete monolayer coverage. Suboptimal immersion time or phosphonic acid concentration. Contaminated ZnO surface.Optimize the immersion time by conducting a time-course study to find when surface coverage plateaus.[1] A typical starting concentration is 0.1 mM to 1 mM.[1] Ensure a rigorous substrate cleaning protocol is in place, which may include sonication in solvents and UV-ozone or oxygen plasma treatment.[1][9]
Inconsistent results between experiments. Variations in experimental conditions such as temperature, solvent purity, or humidity.Maintain consistent experimental parameters. Use anhydrous solvents to minimize the influence of water, and control the temperature and humidity of the reaction environment.
Weak binding or delamination of the monolayer. Incomplete removal of surface contaminants, preventing strong phosphonate-ZnO bond formation. The binding mode may not be optimal.Pre-treat the ZnO surface with oxygen plasma to create more reactive binding sites.[9] Use a non-polar solvent to favor a more stable tridentate binding mode.[2]

Quantitative Data Summary

The following table summarizes the effect of solvent polarity on the formation of octadecylphosphonic acid (ODPA) monolayers on ZnO nanowires.

SolventRelative Permittivity (εr)Observed Outcome on ZnO SurfaceMonolayer QualityBinding Mode
Methanol 32.6Formation of undesired byproducts (layered zinc compounds).[2][4][7]PoorNot a well-defined monolayer
tert-Butyl Alcohol 11.22–11.50Suppression of surface side reactions.[2][7]GoodWell-defined SAM
Toluene 2.379Well-defined SAM formation without detrimental surface byproducts.[2][4][7]ExcellentTridentate coordination[2][3]

Experimental Protocols

ZnO Substrate Preparation (Hydrothermal Growth of Nanowires)

This protocol is adapted from the work of Suga et al. (2021).[2]

  • Prepare a ZnO seed layer on a suitable substrate (e.g., SiO₂/p-Si).

  • Prepare an aqueous growth solution containing zinc nitrate hexahydrate and hexamethylenetetramine.

  • Immerse the seeded substrate in the growth solution.

  • Heat the solution at 90°C for the desired duration to grow ZnO nanowires.

  • After growth, rinse the substrate with deionized water and dry with a stream of nitrogen.

Phosphonic Acid Monolayer Formation

This protocol is a general guideline based on published methods.[1][2]

  • Prepare a 0.1 mM solution of the desired phosphonic acid (e.g., octadecylphosphonic acid - ODPA) in a low-polarity solvent (e.g., toluene).

  • Immerse the cleaned and dried ZnO substrate into the phosphonic acid solution.

  • Allow the self-assembly process to proceed for a predetermined time (e.g., 60 minutes, but optimization may be required).

  • After immersion, remove the substrate from the solution.

  • Rinse the substrate thoroughly with the pure solvent (e.g., toluene) to remove any physisorbed molecules.

  • Dry the substrate with a stream of inert gas (e.g., nitrogen).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning zno_growth ZnO Growth/Deposition sub_clean->zno_growth immersion Immerse ZnO Substrate zno_growth->immersion Cleaned Substrate solution_prep Prepare 0.1 mM PA in Toluene solution_prep->immersion rinsing Rinse with Toluene immersion->rinsing Modified Substrate drying Dry with N2 rinsing->drying analysis FT-IR, SEM, etc. drying->analysis

Caption: Experimental workflow for phosphonic acid monolayer formation on ZnO.

solvent_effect cluster_polar High Polarity Solvent (e.g., Methanol) cluster_nonpolar Low Polarity Solvent (e.g., Toluene) start_polar PA + ZnO in Methanol dissociation ZnO Surface Dissociation (Zn²⁺ release) start_polar->dissociation byproduct Formation of Layered Zn-Phosphonate Byproducts dissociation->byproduct poor_sam Disordered Film byproduct->poor_sam start_nonpolar PA + ZnO in Toluene no_dissociation Suppressed Surface Dissociation start_nonpolar->no_dissociation direct_binding Direct PA Adsorption on ZnO Surface no_dissociation->direct_binding good_sam Well-ordered Monolayer (Tridentate Binding) direct_binding->good_sam

Caption: Effect of solvent polarity on monolayer formation pathway.

References

Technical Support Center: Phosphonic Acid Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonic acid (PA) self-assembled monolayers (SAMs). Our goal is to help you achieve consistent, high-quality monolayer films for your applications in biosensing, drug delivery, and organic electronics.

Frequently Asked Questions (FAQs)

Q1: What are phosphonic acid SAMs and why are they useful?

Phosphonic acid self-assembled monolayers are highly ordered molecular layers that spontaneously form on various metal oxide surfaces.[1] The phosphonic acid headgroup has a strong affinity for surfaces like titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and silicon dioxide (SiO₂), forming a stable anchoring point.[1] The rest of the molecule, typically a long alkyl chain with a specific terminal functional group, extends from the surface. These SAMs are valuable because they allow for precise control over surface properties such as wettability, biocompatibility, and electrical insulation, which is crucial for applications in biosensing, drug delivery, and organic electronics.[1][2]

Q2: What substrates are compatible with phosphonic acid SAMs?

Phosphonic acids can form stable SAMs on a wide range of oxide surfaces.[3] Commonly used substrates include:

  • Titanium dioxide (TiO₂)

  • Aluminum oxide (Al₂O₃)

  • Silicon dioxide (SiO₂)[1][3]

  • Zinc oxide (ZnO)

  • Indium tin oxide (ITO)[4]

  • Zirconium dioxide (ZrO₂)[3]

  • Mica[3]

Q3: How do phosphonic acids bind to the substrate surface?

The anchoring of phosphonic acids to a metal oxide surface typically involves the formation of strong covalent or hydrogen bonds with the surface hydroxyl groups.[1] This interaction results in a durable and stable monolayer. The phosphonate headgroup can form monodentate, bidentate, or tridentate linkages with the substrate, contributing to the overall stability of the SAM.[1]

Q4: What is the "Tethering by Aggregation and Growth" (T-BAG) method?

The T-BAG method is a simple and effective technique for forming phosphonic acid SAMs.[5] It involves vertically suspending a cleaned substrate in a dilute solution of the phosphonic acid. As the solvent evaporates, the phosphonic acid molecules are deposited onto the surface.[5] A subsequent heating step is often employed to promote the formation of strong covalent bonds between the phosphonic acid and the substrate.[3][5] This method is advantageous as it can be performed under normal laboratory conditions with minimal control over the reaction environment.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the formation and characterization of phosphonic acid SAMs.

Issue 1: Inconsistent or incomplete monolayer formation.

  • Possible Cause: Inadequate substrate cleaning.

    • Solution: A thorough cleaning protocol is critical. A common and effective procedure involves sequential sonication of the substrate in acetone, isopropanol, and deionized water for 10-15 minutes each.[1] Following this, dry the substrate with a stream of high-purity nitrogen. For some substrates, an oxygen plasma or UV-ozone treatment immediately prior to deposition can create a fresh, reactive oxide layer, which is highly effective at removing organic contaminants.[1][6]

  • Possible Cause: Suboptimal deposition time.

    • Solution: The time required for a well-ordered monolayer to form can vary from a few hours to over 24 hours.[1][6] It is recommended to perform a time-course study to determine the optimal deposition duration for your specific system, identifying the point at which surface coverage reaches a plateau.[6]

  • Possible Cause: Incorrect phosphonic acid concentration.

    • Solution: A typical concentration range for the phosphonic acid solution is 0.1 mM to 1 mM.[1][6] While higher concentrations might seem to accelerate the process, they can lead to the formation of disordered multilayers.[6] It is advisable to optimize the concentration for your specific phosphonic acid and substrate combination.

Issue 2: Formation of disordered multilayers instead of a monolayer.

  • Possible Cause: Phosphonic acid concentration is too high.

    • Solution: Reduce the concentration of the phosphonic acid solution. As mentioned, concentrations in the 0.1 mM to 1 mM range are generally a good starting point.[1][6]

  • Possible Cause: Inadequate rinsing after deposition.

    • Solution: After removing the substrate from the deposition solution, rinse it thoroughly with the pure solvent to remove any non-covalently bound (physisorbed) molecules.[1] Sonication in the rinse solvent can also be effective in removing multilayers.[3]

Issue 3: Poor quality SAMs or surface contamination.

  • Possible Cause: Inappropriate solvent choice.

    • Solution: The solvent plays a crucial role in the SAM formation process. For some substrates, like ZnO, solvents with a lower dielectric constant (e.g., toluene or tert-butyl alcohol) can promote the formation of well-defined monolayers by suppressing the dissolution of the metal oxide surface.[6][7][8] Common solvents for phosphonic acid SAM formation include ethanol, isopropanol, and tetrahydrofuran (THF).[6] The ideal solvent will depend on the specific phosphonic acid and substrate being used.

  • Possible Cause: Solvent stains after rinsing.

    • Solution: After rinsing with a solvent like ethanol, ensure the substrate is dried properly. Blowing the substrate dry with a stream of compressed, high-purity nitrogen at a flat angle from one edge to the other can help prevent the formation of solvent stains.[9] If using compressed air, ensure it is free of oil residues.[9]

Issue 4: Lack of stability of the formed SAM.

  • Possible Cause: Incomplete bond formation with the substrate.

    • Solution: For some systems, a post-deposition annealing step is crucial for promoting the formation of stable covalent bonds.[1] For example, heating the substrate in an oven at around 140°C after deposition can significantly enhance the adhesion and stability of the phosphonic acid SAM.[1][3]

Data Presentation

Table 1: Water Contact Angles for Various Phosphonic Acid SAMs on Different Substrates

Phosphonic AcidSubstrateWater Contact Angle (°)
Octadecylphosphonic Acid (ODPA)Mica~110
Octadecylphosphonic Acid (ODPA)Silicon Dioxide (SiO₂)~110
16-Phosphonohexadecanoic AcidIndium Tin Oxide (ITO)>70
Octadecylphosphonic Acid (OPA)Aluminum~112.6
Fluorinated Phosphonic Acid (FPA)Aluminum>110

Data compiled from multiple sources.[1][10]

Table 2: Summary of XPS Binding Energies for Key Elements in Phosphonic Acid SAMs

Phosphonic AcidSubstrateP 2p Binding Energy (eV)O 1s Binding Energy (eV)C 1s Binding Energy (eV)
Octadecylphosphonic Acid (ODPA)Titanium Dioxide (TiO₂)~134~531-532~285
Phenylphosphonic Acid (PPA)Anatase TiO₂(101)Not specified531.1 (P-O-Ti), 532.1 (P=O)Not specified
Octadecylphosphonic Acid (OPA)Various metal surfacesNot specifiedNot specified~284.9

Data compiled from BenchChem.[1]

Experimental Protocols & Visualizations

Standard Substrate Cleaning and SAM Formation Workflow

This workflow outlines the key steps for preparing a substrate and forming a phosphonic acid SAM via solution deposition.

G cluster_cleaning Substrate Cleaning cluster_activation Surface Activation (Optional) cluster_sam SAM Formation cluster_annealing Post-Treatment (Optional) A Sonication in Acetone B Sonication in Isopropanol A->B C Sonication in Deionized Water B->C D Drying with N₂ Stream C->D E Oxygen Plasma or UV-Ozone Treatment D->E For enhanced reactivity G Immerse Substrate in Solution D->G If activation is skipped E->G F Prepare Phosphonic Acid Solution (0.1-1 mM) F->G H Rinse with Pure Solvent G->H I Dry with N₂ Stream H->I J Annealing (e.g., 140°C) I->J To improve stability

Caption: General workflow for substrate cleaning and phosphonic acid SAM formation.

Troubleshooting Logic for Inconsistent SAMs

This diagram illustrates a logical approach to troubleshooting inconsistent or poor-quality phosphonic acid SAMs.

G cluster_params Review Experimental Parameters cluster_solutions Corrective Actions start Inconsistent SAM Formation cleaning Substrate Cleaning Protocol Adequate? start->cleaning concentration Phosphonic Acid Concentration Optimal? cleaning->concentration Yes improve_cleaning Implement Rigorous Cleaning (Sonication, Plasma/UV-Ozone) cleaning->improve_cleaning No time Deposition Time Sufficient? concentration->time Yes optimize_conc Optimize Concentration (0.1 - 1 mM range) concentration->optimize_conc No solvent Solvent Choice Appropriate? time->solvent Yes optimize_time Perform Time-Course Study time->optimize_time test_solvents Test Alternative Solvents (e.g., lower dielectric constant) solvent->test_solvents No end Consistent SAM Formation solvent->end Yes improve_cleaning->cleaning optimize_conc->concentration optimize_time->time test_solvents->solvent

Caption: A troubleshooting decision tree for achieving consistent phosphonic acid SAMs.

References

thermal annealing to improve phosphonic acid SAM adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of thermal annealing to improve the adhesion of phosphonic acid (PA) self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the deposition and annealing of phosphonic acid SAMs.

Issue 1: Poor or Incomplete Monolayer Formation

Symptoms:

  • Inconsistent surface coverage.

  • Low water contact angle after deposition.

  • Visible aggregates or multilayers on the surface.

Possible Causes and Solutions:

Cause Solution
Contaminated Substrate Implement a rigorous substrate cleaning protocol. This often involves sonication in solvents like acetone, isopropanol, and deionized water, followed by drying with a nitrogen stream. An oxygen plasma or UV-ozone treatment immediately before deposition can effectively remove organic contaminants and create a reactive oxide layer.[1]
Suboptimal Deposition Time The formation of a well-ordered monolayer is time-dependent. It is recommended to perform a time-course study to find the optimal deposition time, which can range from a few hours to over 24 hours.[1][2]
Incorrect PA Concentration A high concentration can lead to disordered multilayers. A typical starting concentration is between 0.1 mM and 1 mM.[1][2] It's advisable to optimize this for your specific system.
Inappropriate Solvent The solvent choice is critical. Solvents with lower dielectric constants, such as toluene or tert-butyl alcohol, can promote well-defined monolayers on some substrates by suppressing the dissolution of the metal oxide surface.[1][3][4] Common solvents also include ethanol, isopropanol, and tetrahydrofuran (THF).[1] The ideal solvent depends on the substrate.
Presence of Water in Solvent Water in the solvent can negatively impact the morphology of the resulting layer.[5] Use anhydrous solvents for preparing the phosphonic acid solution.
High Humidity Performing the deposition in a high-humidity environment can interfere with monolayer formation.[5] It is best to carry out the deposition in a controlled environment like a glovebox or desiccator.

Issue 2: Poor Adhesion After Thermal Annealing

Symptoms:

  • Monolayer delaminates during rinsing or subsequent processing.

  • SAM is unstable in aqueous or biological media.

Possible Causes and Solutions:

Cause Solution
Aggressive Rinsing A thorough rinse is needed to remove physisorbed molecules, but aggressive rinsing before strong covalent bonds have formed can remove the monolayer. A gentle rinse with the same solvent used for deposition is recommended.[5]
Incorrect Annealing Temperature The temperature must be sufficient to promote covalent bond formation but not so high as to cause molecular decomposition. Typical temperatures range from 120-150°C.[5] However, the optimal temperature is substrate-dependent. For example, on silicon, butylphosphonic acid (BPA) SAMs are stable up to 350°C.[6][7]
Insufficient Annealing Time The duration of annealing is crucial for the dehydration condensation reaction to complete. Annealing times can range from 1-2 hours to as long as 48 hours.[5][8]
Annealing Atmosphere Performing the annealing in an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative damage to the monolayer.[5]

Frequently Asked Questions (FAQs)

Q1: Why is thermal annealing necessary for phosphonic acid SAMs?

A1: In the initial deposition phase, phosphonic acid molecules often physisorb (adsorb through weaker forces) onto the substrate surface, primarily through hydrogen bonds.[8] Thermal annealing provides the energy required to drive a dehydrative condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxylated oxide surface of the substrate.[9] This results in the formation of strong, stable covalent P-O-M (Phosphorus-Oxygen-Metal) bonds, which significantly enhances the adhesion and stability of the monolayer.[5][8]

Q2: What is the mechanism of adhesion improvement with thermal annealing?

A2: The process involves the conversion of a physically adsorbed layer into a chemically bonded one. Initially, the phosphonic acid headgroups form hydrogen bonds with the substrate's surface hydroxyls. Heating the film drives off water molecules and facilitates the formation of covalent bonds, anchoring the SAM securely to the substrate.[8][9]

Q3: At what temperature does the phosphonic acid SAM start to decompose?

A3: The thermal stability of a PA SAM depends on the substrate and the molecular structure of the phosphonic acid. The P-O bond with the substrate is very robust and can be stable up to high temperatures.[6][10] However, the organic backbone of the molecule can have "weak links" that cleave at lower temperatures. For example, some fluorinated alkyl backbones can show bond cleavage above 523 K (250°C), while unsubstituted alkyl backbones may be stable up to 673-773 K (400-500°C) on alumina.[11] On cerium oxide, the C-P bond cleavage can begin around 225°C.[5]

Q4: Can I anneal the sample in ambient air?

A4: While some protocols mention annealing in air[8], it is generally recommended to perform the thermal annealing step in an inert atmosphere like nitrogen or argon.[5] This minimizes the risk of oxidative degradation of the organic monolayer, especially at elevated temperatures.

Q5: How does the choice of solvent affect the final annealed SAM?

A5: The solvent plays a crucial role in the initial formation of the monolayer.[1] A well-ordered initial layer is more likely to result in a high-quality, strongly adhered SAM after annealing. Solvents with a low dielectric constant can prevent the dissolution of the metal oxide substrate and the formation of unwanted byproducts, leading to a better-defined monolayer before the annealing step.[1][3][4]

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes key parameters and results from various studies on the thermal annealing of phosphonic acid SAMs.

SubstratePhosphonic AcidAnnealing Temperature (°C)Annealing TimeAtmosphereKey Finding
TiO₂Octadecylphosphonic acid (ODPA)Not specifiedNot specifiedNot specifiedThermal annealing greatly enhances adhesion and stability by forming covalent bonds.[8]
Si(100)Octadecylphosphonic acid (ODPA)14048 hoursAirMethod for forming a covalently attached phosphonate SAM.[8]
Various OxidesPhenylphosphonic acid (PPA)120-1501-2 hoursInert (N₂ or Ar)Recommended general protocol for improving adhesion.[5]
Al₂O₃Alkyl phosphonic acidsUp to 500Not specifiedNot specifiedODPA SAMs were found to be thermally stable up to 500°C.[10]
SiButylphosphonic acid (BPA)35060 minsReduced pressure (20 mTorr)Onset of thermal desorption occurs at 350°C; complete desorption at ~500°C.[6][7][12]
AluminumOctadecylphosphonic acid (ODPA)1503 hoursAmbient AirOptimal condition for creating a stable SAM that resists delamination in water.[13]
Detailed Experimental Protocol: Thermal Annealing of a PA SAM on a Metal Oxide Substrate

This protocol provides a general procedure for depositing and annealing a phosphonic acid SAM. Note: Optimal parameters (concentration, time, temperature) should be determined empirically for each specific substrate and phosphonic acid combination.

1. Substrate Cleaning: a. Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrate under a stream of dry nitrogen or argon. c. (Optional but recommended) Treat the substrate with UV/ozone or oxygen plasma for 5-10 minutes to remove final traces of organic contaminants and ensure a fully hydroxylated surface.[5]

2. Phosphonic Acid Solution Preparation: a. Prepare a 0.1 mM to 1 mM solution of the desired phosphonic acid in an anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, or isopropanol).[1][5] b. Ensure the phosphonic acid is fully dissolved. Gentle sonication may be used if necessary.

3. SAM Formation: a. Immerse the cleaned, dry substrate into the phosphonic acid solution in a sealed container to prevent solvent evaporation. b. Allow the deposition to proceed for 12-24 hours at room temperature.[5]

4. Rinsing and Drying: a. Gently remove the substrate from the solution. b. Rinse the substrate thoroughly with fresh, anhydrous solvent (the same solvent used for deposition) to remove any loosely bound, physisorbed molecules.[5] c. Dry the substrate again under a stream of dry nitrogen or argon.

5. Thermal Annealing: a. Place the SAM-coated substrate in a tube furnace or on a hotplate within a controlled, inert atmosphere (e.g., in a nitrogen-filled glovebox or a furnace flushed with argon).[5] b. Heat the substrate to the desired annealing temperature (e.g., 140-150°C).[5][8] c. Maintain the temperature for the desired duration (e.g., 2 to 48 hours).[5][8] d. Allow the substrate to cool down to room temperature slowly under the inert atmosphere before removal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_anneal Adhesion Enhancement sub_clean 1. Substrate Cleaning (Sonication, Plasma/UV-Ozone) sol_prep 2. Solution Preparation (0.1-1 mM PA in Anhydrous Solvent) deposition 3. SAM Formation (Immersion for 12-24h) sol_prep->deposition rinsing 4. Rinsing & Drying (Gentle rinse, N2 stream) deposition->rinsing annealing 5. Thermal Annealing (120-150°C, 2-48h, Inert Atmosphere) rinsing->annealing final_product final_product annealing->final_product Final Product: Stable, Adherent SAM

Caption: Experimental workflow for phosphonic acid SAM deposition and thermal annealing.

adhesion_mechanism cluster_before Before Annealing (Physisorption) cluster_after After Annealing (Chemisorption) before R-PO(OH)₂ Hydrogen Bonds (Weak Adhesion) Substrate M-OH M-OH process Thermal Annealing (+ Heat, - H₂O) before->process after R-PO₂ Covalent P-O-M Bonds (Strong Adhesion) Substrate M M process->after

Caption: Mechanism of improved SAM adhesion via thermal annealing.

References

preventing delamination of phosphonic acid layers on metal oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formation and stabilization of phosphonic acid self-assembled monolayers (SAMs) on metal oxide surfaces.

Troubleshooting Guides

This section addresses common problems that may arise during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Incomplete or Low Surface Coverage of Phosphonic Acid Monolayer - Insufficient Substrate Cleaning: Organic or particulate contamination on the metal oxide surface can hinder the self-assembly process.[1] - Suboptimal Deposition Time: The formation of a well-ordered monolayer is a time-dependent process.[1] - Incorrect Phosphonic Acid Concentration: Both too low and too high concentrations can lead to poor monolayer formation. High concentrations can result in disordered multilayers.[1]- Implement a rigorous substrate cleaning protocol. This should involve sequential sonication in solvents like acetone, isopropanol, and deionized water, followed by drying with a stream of high-purity nitrogen.[1][2][3] An oxygen plasma or UV-ozone treatment immediately before deposition is highly recommended to remove residual organic contaminants and create a more reactive, hydroxylated surface.[1] - Optimize the deposition time. Conduct a time-course study to determine the ideal immersion duration for your specific system, which can range from a few hours to over 24 hours.[1][2] - Optimize the phosphonic acid concentration. A typical starting concentration is in the range of 0.1 mM to 1 mM.[1][2]
Phosphonic Acid Layer Delaminates Easily - Weak Phosphonic Acid-Substrate Interaction: The monolayer may be primarily physisorbed (hydrogen-bonded) rather than chemisorbed (covalently bonded).[4] - Hydrolytic Instability: Phosphonate monolayers can be susceptible to hydrolysis, especially in aqueous environments at extreme pH, leading to desorption.[1] - Inappropriate Solvent Choice: The solvent can affect the interaction between the phosphonic acid and the substrate. Solvents with high dielectric constants may disrupt SAM formation on some metal oxides.[2]- Perform a post-deposition annealing step. Heating the substrate after monolayer formation (e.g., at 120-150°C) can promote the formation of more stable, covalent M-O-P bonds.[1][2][4][5] - Control the pH of the working environment. For applications in aqueous media, ensure the pH is within a range that maintains the stability of the phosphonate bond.[1] - Select an appropriate solvent. Solvents with lower dielectric constants, such as toluene or tert-butyl alcohol, have been shown to promote the formation of well-defined monolayers on certain substrates like ZnO.[2] Common solvents for phosphonic acid SAM formation also include ethanol, isopropanol, and tetrahydrofuran (THF).[2][3]
Poorly Ordered or Disordered Monolayer - Substrate Crystal Structure: The stability and ordering of the phosphonic acid monolayer can be highly dependent on the crystallographic orientation of the metal oxide surface.[6][7][8] - High Deposition Temperature: While elevated temperatures can accelerate monolayer formation, they can sometimes lead to disordered layers.[2] - Surface Roughness: Excessive surface roughness of the substrate can disrupt the ordering of the self-assembled monolayer.[9]- Characterize the substrate surface. If possible, use amorphous or specific single-crystalline oxide surfaces that are known to promote stable monolayer formation. For instance, on aluminum oxide, amorphous and Al₂O₃(11̅02) surfaces show higher stability than the Al₂O₃(0001) surface in aqueous environments.[6][7][8] - Optimize the deposition temperature. While room temperature is often sufficient, a systematic study of the deposition temperature may be necessary for your specific system. - Ensure a smooth substrate surface. Prepare the substrate to have a low surface roughness, ideally less than the length of the phosphonic acid molecule.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary binding mechanism of phosphonic acids to metal oxide surfaces?

A1: Phosphonic acids bind to metal oxide surfaces through a condensation reaction between the phosphonic acid headgroup (-PO(OH)₂) and the hydroxyl groups (-OH) present on the metal oxide surface. This reaction forms a strong, covalent metal-oxygen-phosphorus (M-O-P) bond and releases a water molecule as a byproduct.[1] The phosphonic acid headgroup can form monodentate, bidentate, or tridentate linkages with the surface, with multidentate binding generally leading to more stable layers.[2]

Q2: How does the choice of solvent impact the quality of the phosphonic acid monolayer?

A2: The solvent plays a critical role by dissolving the phosphonic acid and mediating its interaction with the substrate. Solvents with lower dielectric constants can suppress the dissolution of the metal oxide surface and the formation of undesired byproducts, leading to more well-defined monolayers on certain substrates.[2]

Q3: What is the benefit of using bisphosphonates over monophosphonates?

A3: Bisphosphonates possess two phosphonic acid groups, allowing them to form multiple anchor points with the metal oxide surface. This multidentate binding, often referred to as a chelation effect, significantly enhances the stability and resistance to desorption of the monolayer compared to the single-point attachment of monophosphonates.[10] Studies have shown that bisphosphonate-functionalized materials exhibit increased chemical stability in harsh acidic solutions.[11][12]

Q4: What is the typical thermal stability of phosphonic acid monolayers?

A4: Phosphonic acid monolayers generally exhibit high thermal stability. The P-O bond with the metal oxide surface can be stable up to temperatures as high as 650-800°C in a vacuum.[13][14] However, the degradation of the monolayer is often initiated by the cleavage of bonds within the organic backbone of the phosphonic acid molecule, which can occur at lower temperatures (e.g., above 523 K for some fluorinated backbones).[13][15]

Q5: How can I confirm the successful formation and stability of my phosphonic acid monolayer?

A5: Several surface-sensitive techniques can be used:

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition and chemical bonding states. The presence of a P 2p peak is a direct indication of the phosphonic acid on the surface.[2][16][17]

  • Contact Angle Goniometry: Measures the surface wettability. A significant change in the water contact angle after deposition indicates the formation of a monolayer. Monitoring the contact angle over time or after exposure to a specific environment can assess stability.[2][5]

  • Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale, providing information on monolayer uniformity, coverage, and the presence of defects.[2][7]

  • Infrared Reflection-Absorption Spectroscopy (IRRAS): Provides information about the chemical structure and orientation of the molecules in the monolayer.[6][7]

Quantitative Data Summary

Table 1: Thermal Stability of Various Phosphonic Acid Monolayers on Alumina (Al₂O₃)

Phosphonic Acid TypeBackbone StructureOnset of Backbone Cleavage Temperature (K)Reference
Non-substituted alkylAlkyl chain> 673–773[15]
Substituted (pentafluorophenoxy)Aromatic with alkyl linker> 523[15]
Partly fluorinated alkylFluorinated and non-fluorinated segments> 523[15]

Table 2: Comparison of Water Contact Angles on As-Prepared and Annealed Phosphonic Acid SAMs on Aluminum Before and After Water Exposure

Phosphonic Acid SAMAnnealing ConditionInitial Water Contact Angle (°)Water Contact Angle After 2h in 40°C Water (°)Reference
Octadecylphosphonic acid (ODP)As-prepared>100<20[5]
Octadecylphosphonic acid (ODP)150°C for 3h>100>90[5]
Octylphosphonic acid (OP)150°C for 3h~100Decreased significantly[5]
Perfluorooctylphosphonic acid (PFOP)150°C for 3h>110Decreased significantly[5]

Experimental Protocols

Substrate Cleaning and Preparation
  • Solvent Cleaning: Sequentially sonicate the metal oxide substrate in acetone, isopropanol, and deionized water for 15 minutes each.[1][2][3]

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.[1][2][3]

  • Surface Activation (Recommended): Immediately before deposition, treat the substrate with oxygen plasma or a UV-ozone cleaner for 10-20 minutes. This step removes any remaining organic contaminants and generates a fresh, hydroxylated oxide surface that is highly reactive towards phosphonic acids.[1]

Phosphonic Acid Monolayer Deposition (Solution Phase)
  • Solution Preparation: Prepare a 0.1 mM to 1 mM solution of the desired phosphonic acid in a suitable anhydrous solvent (e.g., ethanol, isopropanol, THF, or toluene).[1][2] Ensure the phosphonic acid is fully dissolved, using sonication if necessary.

  • Immersion: Place the cleaned and activated substrate in the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.[1]

  • Deposition: Allow the deposition to proceed for the optimized duration (typically 12-24 hours) at a controlled temperature (e.g., room temperature).[1]

  • Rinsing: After deposition, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.[1][2]

  • Drying: Dry the substrate again under a stream of nitrogen.[1]

  • Annealing (Optional but Recommended): Anneal the substrate in an oven or on a hotplate at a temperature optimized for the specific system (e.g., 120-150°C) for a defined period (e.g., 1-48 hours) to promote the formation of covalent M-O-P bonds.[1][2][4][5]

Characterization: X-Ray Photoelectron Spectroscopy (XPS)
  • Sample Introduction: Mount the SAM-modified substrate onto the XPS sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the instrument.[2][16]

  • Survey Scan: Acquire a survey spectrum to identify the elements present on the surface.[2][16]

  • High-Resolution Scans: Perform high-resolution scans of the core levels of interest, such as P 2p, C 1s, O 1s, and the substrate elements (e.g., Al 2p, Ti 2p).[2][16]

  • Data Analysis: Analyze the binding energies and peak shapes to determine the chemical states and confirm the successful formation of the phosphonate linkage to the surface. The presence of the P 2p peak is a key indicator of a successful deposition.[1]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_post Post-Treatment & Characterization Solvent_Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Drying_N2 Drying (N2 Stream) Solvent_Cleaning->Drying_N2 Activation Surface Activation (O2 Plasma / UV-Ozone) Drying_N2->Activation PA_Solution Phosphonic Acid Solution (0.1-1 mM) Activation->PA_Solution Immersion Immersion (12-24h, RT) PA_Solution->Immersion Rinsing Rinsing (Fresh Solvent) Immersion->Rinsing Drying_Final Drying (N2 Stream) Rinsing->Drying_Final Annealing Annealing (120-150°C) Drying_Final->Annealing Characterization Characterization (XPS, AFM, Contact Angle) Annealing->Characterization

Caption: A typical experimental workflow for the preparation and characterization of phosphonic acid monolayers.

Binding_Mechanism cluster_reaction Condensation Reaction Surface M-OH  M-OH  M-OH Bound_PA R-P(=O)(O-M)2 PA R-P(=O)(OH)2 PA->Bound_PA + Surface Water 2 H2O Bound_PA->Water + Byproduct

Caption: The condensation reaction between a phosphonic acid and a hydroxylated metal oxide surface.

Delamination_Pathway Stable_Monolayer Stable Phosphonate Monolayer (M-O-P Bonds) Aqueous_Environment Introduction of Aqueous Environment (H2O) Stable_Monolayer->Aqueous_Environment Hydrolysis Hydrolysis of M-O-P Bonds Aqueous_Environment->Hydrolysis Desorption Desorption of Phosphonic Acid Hydrolysis->Desorption Delaminated_Layer Delaminated Layer Desorption->Delaminated_Layer

Caption: A simplified logical pathway illustrating the process of hydrolytic delamination of a phosphonic acid layer.

References

Validation & Comparative

A Comparative Guide to 2-Bromoethylphosphonic Acid and 2-Chloroethylphosphonic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two ethylene-releasing compounds for applications in plant science and drug development.

In the realm of plant growth regulation and as precursors for novel chemical synthesis, 2-haloethylphosphonic acids have garnered significant attention. Among these, 2-chloroethylphosphonic acid, commonly known as ethephon, is a widely studied and commercially utilized compound. Its bromo-analogue, 2-bromoethylphosphonic acid, presents a key alternative with potentially distinct properties. This guide offers a detailed comparison of these two molecules, providing researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Chemical and Physical Properties: A Head-to-Head Comparison

A fundamental understanding of the chemical and physical properties of these compounds is crucial for their effective application. The primary distinction lies in the halogen substituent, which influences molecular weight, reactivity, and potentially the kinetics of ethylene release.

PropertyThis compound2-Chloroethylphosphonic Acid (Ethephon)
Molecular Formula C₂H₆BrO₃PC₂H₆ClO₃P
Molecular Weight 188.95 g/mol 144.49 g/mol
Appearance White to light yellow crystalline powderWhite crystalline solid
CAS Number 999-82-616672-87-0

Synthesis and Production

Both compounds are typically synthesized through a multi-step process. The most common route for 2-chloroethylphosphonic acid involves the reaction of phosphorus trichloride with ethylene oxide, followed by rearrangement and hydrolysis.[1] A similar pathway can be adapted for the synthesis of this compound, utilizing 2-bromoethanol as a key reactant.

Synthesis of 2-Chloroethylphosphonic Acid (Ethephon):

The industrial production of ethephon generally follows these key steps:

  • Phosphite Formation: Reaction of phosphorus trichloride (PCl₃) with ethylene oxide to produce tris(2-chloroethyl) phosphite.

  • Michaelis-Arbuzov Rearrangement: Thermal rearrangement of tris(2-chloroethyl) phosphite to yield bis(2-chloroethyl) 2-chloroethylphosphonate.

  • Hydrolysis: Acid-catalyzed hydrolysis of the phosphonate ester to produce 2-chloroethylphosphonic acid.

Synthesis of this compound:

The synthesis of this compound can be achieved through a similar multi-step process, often starting from diethyl phosphite and 1,2-dibromoethane.

Mechanism of Action: The Release of Ethylene

Both this compound and 2-chloroethylphosphonic acid function as ethylene-releasing agents. In aqueous solutions and within plant tissues, they undergo a pH-dependent decomposition to release ethylene, a key plant hormone that regulates a wide array of physiological processes including fruit ripening, leaf senescence, and flowering.[2]

The stability of the carbon-halogen bond is a critical factor influencing the rate of ethylene release. The carbon-bromine (C-Br) bond is generally weaker than the carbon-chlorine (C-Cl) bond, which suggests that this compound may release ethylene at a different rate compared to its chloro-analogue under similar conditions. However, direct comparative kinetic studies are not widely available in the current literature.

Ethylene_Release_Pathway 2-Haloethylphosphonic Acid 2-Haloethylphosphonic Acid Ethylene Ethylene 2-Haloethylphosphonic Acid->Ethylene pH > 4.5 (in planta) Phosphate Phosphate 2-Haloethylphosphonic Acid->Phosphate Decomposition Halide Ion (X⁻) Halide Ion (X⁻) 2-Haloethylphosphonic Acid->Halide Ion (X⁻) Decomposition

Caption: General decomposition pathway of 2-haloethylphosphonic acids to release ethylene.

Performance as Plant Growth Regulators: A Comparative Overview

While 2-chloroethylphosphonic acid (ethephon) is extensively documented as a plant growth regulator, data on the performance of this compound is limited. A seminal 1968 study by Cooke and Randall in Nature identified 2-haloethanephosphonic acids as effective ethylene-releasing agents for inducing flowering in pineapples, suggesting comparable activity between the bromo and chloro derivatives.[1] However, a detailed quantitative comparison from this original work is not readily accessible.

Based on its chemical properties, it is hypothesized that this compound could offer a different release profile of ethylene, which may be advantageous for specific applications where a faster or more controlled release is desired.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible application of these compounds in a research setting.

General Protocol for Evaluating Ethylene-Releasing Compounds in Plants:

  • Solution Preparation: Prepare stock solutions of this compound and 2-chloroethylphosphonic acid in a suitable solvent (e.g., distilled water). The concentration will vary depending on the plant species and the desired physiological response.

  • Plant Material: Select healthy, uniform plant material at the appropriate developmental stage for the experiment.

  • Application: Apply the solutions to the plants using a consistent method, such as foliar spray, soil drench, or direct application to specific tissues. Include a control group treated with the solvent only.

  • Environmental Conditions: Maintain controlled environmental conditions (e.g., temperature, humidity, light) throughout the experiment.

  • Data Collection: Monitor and record relevant physiological and morphological parameters at regular intervals. This may include measurements of fruit firmness, color change, leaf abscission, flowering time, or ethylene evolution rates.

  • Ethylene Measurement: To quantify ethylene release, enclose the treated plant material in an airtight container and collect headspace gas samples at various time points. Analyze the ethylene concentration using gas chromatography.[3]

Experimental_Workflow A Prepare Stock Solutions C Apply Treatments (Control, Bromo-, Chloro-) A->C B Select & Prepare Plant Material B->C D Incubate under Controlled Conditions C->D E Measure Ethylene Evolution (Gas Chromatography) D->E F Assess Physiological Responses D->F G Data Analysis & Comparison E->G F->G

Caption: A generalized workflow for comparing the effects of this compound and 2-chloroethylphosphonic acid on plants.

Conclusion

2-Chloroethylphosphonic acid (ethephon) is a well-established and effective ethylene-releasing agent with a wealth of supporting data for its use in agriculture and plant science research. This compound represents a viable, though less studied, alternative. The key difference in the halogen substituent suggests potential variations in the rate and dynamics of ethylene release, which could be leveraged for specific applications.

For researchers and professionals in drug development, both molecules offer a phosphonic acid moiety that can be a valuable building block for the synthesis of novel compounds. The choice between the two will depend on the specific reaction chemistry and the desired properties of the final product.

Further direct comparative studies are warranted to fully elucidate the performance differences between this compound and 2-chloroethylphosphonic acid as plant growth regulators. Such research would provide valuable insights for optimizing applications in agriculture and for the rational design of new agrochemicals and pharmaceuticals.

References

A Comparative Guide to the Synthetic Utility of 2-Bromoethylphosphonic Acid and Bromoalkylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science, surface chemistry, and bioconjugation, the ability to predictably and robustly modify surfaces is paramount. Both 2-bromoethylphosphonic acid and bromoalkylsilanes have emerged as powerful bifunctional reagents for this purpose. Each possesses a surface-anchoring group and a reactive bromine moiety, enabling a two-stage functionalization strategy: initial surface grafting followed by subsequent chemical modification. This guide provides an objective comparison of their synthetic utility, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific application.

Core Chemical Reactivity and Applications

This compound is a halogenated phosphonic acid valued for its dual functionality.[1] Its primary applications lie in surface grafting and subsequent chemical derivatization.

  • Phosphonic Acid Group: This moiety serves as a robust anchor to a wide variety of metal oxide surfaces, including titanium dioxide, aluminum oxide, zirconium oxide, and indium tin oxide (ITO). The phosphonic acid forms strong, hydrolytically stable bonds with these surfaces, making it an excellent choice for creating durable functional coatings and self-assembled monolayers (SAMs).

  • Bromoethyl Group: The terminal bromine atom provides a reactive handle for a multitude of nucleophilic substitution reactions. This allows for the covalent attachment of other molecules after the initial surface modification. A prominent application is in bioconjugation, where thiol-containing biomolecules (like proteins with cysteine residues) can be linked to a surface via S-alkylation, forming a stable thioether bond.[2] Its diethyl ester form, diethyl 2-bromoethylphosphonate, is a versatile reactant involved in C-C bond formation, click chemistry, and cross-coupling reactions.[3]

Bromoalkylsilanes are a class of organosilicon compounds that are mainstays in surface modification.[4] Their utility stems from the reactivity of the silane headgroup.

  • Silane Group: Typically present as a trialkoxy- or trichlorosilane, this group readily hydrolyzes in the presence of trace water to form reactive silanols. These silanols then condense with hydroxyl (-OH) groups present on substrates like silica, glass, and certain metal oxides, forming stable covalent Si-O-substrate bonds.[4] This process is fundamental to creating SAMs that can dramatically alter surface properties.[5][6]

  • Bromoalkyl Group: Analogous to its phosphonic acid counterpart, the bromoalkyl chain offers a site for further chemical synthesis. This allows for the tailored functionalization of silanized surfaces, making them suitable for applications ranging from adhesion promotion between dissimilar materials to the creation of specialized chromatographic surfaces.[4][5]

Comparative Data and Properties

The choice between these two classes of reagents is primarily dictated by the substrate material and the desired stability of the surface linkage.

FeatureThis compoundBromoalkylsilanes (e.g., Bromoalkyltrichlorosilanes)
Primary Substrates Metal oxides (TiO₂, Al₂O₃, ZrO₂, Fe₃O₄, ITO), mica, certain metals.Hydroxylated surfaces (silica, glass, quartz, PDMS), some metal oxides.[4]
Anchoring Group Phosphonic Acid (-PO(OH)₂)Trialkoxy- or Trichlorosilane (-Si(OR)₃, -SiCl₃)
Nature of Surface Bond Strong, dative, or covalent P-O-Metal bonds.Covalent Si-O-Substrate bonds.[4]
Key Applications Surface grafting, bioconjugation linkers[2], creating hydrophilic/hydrophobic surfaces, corrosion inhibition.Adhesion promotion[6], creating hydrophobic coatings, stationary phases for chromatography[5], surface passivation.
Reactive Handle Bromoethyl group for nucleophilic substitution, coupling reactions.[3]Bromoalkyl group for nucleophilic substitution, radical reactions.
Typical Reaction Solvent Alcohols (Ethanol), Toluene, DMF, DMSO.[2]Anhydrous non-polar solvents (Toluene, Hexane) or vapor phase deposition.[7]
Precursor/Related Form Diethyl 2-bromoethylphosphonate.[3][8]Functionalized alkylsilyl peroxides for radical transformations.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the hydrolysis of the diethyl ester precursor to yield the free phosphonic acid.

Materials:

  • Diethyl-2-bromoethyl-phosphonate

  • 48% Hydrobromic acid

  • Toluene

  • Ethanol (99%)

  • Aniline

Procedure: [8]

  • A solution of diethyl-2-bromoethyl-phosphonate (approx. 50 g) in 48% hydrobromic acid (approx. 255 mL) is refluxed overnight at 95-100°C.

  • The solvent is removed under reduced pressure.

  • The residue is co-evaporated with toluene twice to remove residual water, yielding a syrup.

  • The syrup is dissolved in 99% ethanol (approx. 65 mL).

  • Aniline (approx. 20 g) is added dropwise to the solution to precipitate the anilinium salt of the product.

  • The resulting solid is collected by filtration, washed with cold 99% ethanol, and dried in vacuo to yield the desired product.

Protocol 2: Surface Immobilization of a Bromo-Phosphonic Acid Linker

This protocol details the procedure for functionalizing an oxide surface with a bromo-phosphonic acid derivative.

Materials:

  • Substrate with an oxide surface (e.g., a titanium wafer)

  • Bromo-PEG5-phosphonic acid

  • Solvent (e.g., ethanol or toluene)

  • Nitrogen gas source

Procedure: [2]

  • Substrate Cleaning: Thoroughly clean the substrate surface using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma or piranha solution treatment to generate a fresh, hydroxylated oxide layer).

  • Immobilization: Prepare a 1-10 mM solution of the bromo-phosphonic acid in a suitable solvent (e.g., ethanol).

  • Immerse the cleaned substrate in the phosphonic acid solution and incubate for 12-24 hours at room temperature.

  • Washing and Drying: Remove the substrate from the solution and rinse thoroughly with the same solvent to remove any non-specifically adsorbed molecules.

  • Dry the functionalized surface under a stream of clean nitrogen gas.

  • Characterization (Optional): Confirm successful immobilization using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) or contact angle goniometry.

Protocol 3: Bioconjugation to a Bromo-Phosphonic Acid Functionalized Surface

This protocol outlines the attachment of a thiol-containing biomolecule to the functionalized surface from Protocol 2.

Materials:

  • Bromo-phosphonic acid functionalized substrate

  • Thiol-containing biomolecule (e.g., a peptide with a cysteine residue)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure: [2]

  • Dissolve the thiol-containing biomolecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • Immerse the functionalized substrate in the biomolecule solution.

  • Incubate the reaction for 4-24 hours at room temperature with gentle agitation.

  • Quenching: Add a quenching reagent in excess to react with any remaining bromo groups on the surface.

  • Washing: Thoroughly rinse the substrate with the reaction buffer and then deionized water to remove non-covalently bound biomolecules.

  • Dry the substrate carefully and store it appropriately.

Visualizations of Workflows and Concepts

G cluster_0 Pathway A: Phosphonic Acid cluster_1 Pathway B: Bromoalkylsilane A1 Metal Oxide Surface A2 Add 2-Bromoethyl- phosphonic Acid A1->A2 A3 Functionalized Surface (P-O-Metal Bond) A2->A3 A4 Nucleophilic Substitution (e.g., with R-SH) A3->A4 A5 Final Conjugated Surface A4->A5 B1 Hydroxylated Surface (e.g., Silica, Glass) B2 Add Bromoalkyl- silane B1->B2 B3 Functionalized Surface (Si-O-Substrate Bond) B2->B3 B4 Nucleophilic Substitution (e.g., with R-SH) B3->B4 B5 Final Conjugated Surface B4->B5

Caption: Comparative workflows for surface functionalization.

G start Start: Clean Oxide Surface step1 Immerse in Bromo-Phosphonic Acid Solution (12-24h) start->step1 step2 Rinse with Solvent & Dry with N₂ step1->step2 step3 Prepare Thiol-Biomolecule Solution in PBS Buffer step2->step3 step4 Incubate Surface with Biomolecule Solution (4-24h) step3->step4 step5 Quench & Rinse with Buffer step4->step5 end End: Bioconjugated Surface step5->end

Caption: Experimental workflow for bioconjugation via phosphonic acid linker.

Caption: Logical comparison of primary target substrates.

Conclusion

Both this compound and bromoalkylsilanes are indispensable tools in synthetic chemistry for surface engineering. The choice between them is not a matter of superior overall utility, but of substrate compatibility. This compound offers a robust method for functionalizing a wide array of metal oxide surfaces, proving particularly valuable in electronics, biomaterials, and corrosion science. Bromoalkylsilanes, conversely, are the gold standard for modifying silica-based materials and other hydroxylated surfaces, with extensive applications in composites, coatings, and chromatography. By understanding the distinct reactivity of their respective anchoring groups, researchers can effectively harness the power of these reagents to create precisely tailored and highly functionalized surfaces.

References

A Comparative Guide to Phosphonic Acid and Thiol-Based Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling advancements in biosensing, drug delivery, and molecular electronics. The choice of the anchoring group that binds the monolayer to the gold surface is critical in determining the stability and overall performance of the resulting interface. This guide provides an objective comparison of two key anchor groups: the industry-standard thiol and the emerging phosphonic acid, with a focus on their performance on gold surfaces, supported by experimental data.

At a Glance: Phosphonic Acid vs. Thiol on Gold

While thiols form a well-established and robust platform for modifying gold surfaces through a strong covalent bond, phosphonic acids, which are exemplary for their stability on metal oxide surfaces, exhibit a significantly weaker interaction with gold. This fundamental difference in binding mechanism governs the stability, surface coverage, and ultimately, the suitable applications for each type of SAM.

Quantitative Performance Comparison

The following tables summarize the key quantitative data comparing the performance of phosphonic acid and thiol-based SAMs on gold surfaces. It is important to note that direct comparative data for phosphonic acids on gold is limited due to their weaker binding affinity. Much of the stability data for phosphonic acids is derived from studies on metal oxide substrates, with thiol-on-gold serving as a benchmark.

FeaturePhosphonic Acid on GoldThiol on Gold
Binding Mechanism Primarily physisorption; evidence for strong covalent bonding is limited.[1]Chemisorption, forming a strong gold-thiolate (Au-S) covalent bond.[1]
Binding Affinity Significantly lower than thiols.[1]High
Surface Coverage Lower, less ordered monolayers are generally expected due to weaker surface interaction.[1]Typically high, forming densely packed and well-ordered monolayers.
Research Landscape Limited studies are available for the direct application of phosphonic acid on gold surfaces.Extensively studied and well-characterized.

Table 1: General Comparison of Phosphonic Acid and Thiol-Based SAMs on Gold.

Stability ParameterPhosphonic Acid on GoldThiol on Gold
Thermal Stability Phenylphosphonic acid desorbs at approximately 350 K.[1][2]Generally more stable at higher temperatures, with stability dependent on chain length and packing.[3][4]
Stability in Ambient Air Data on gold is limited. On titanium, phosphonic acid SAMs are stable for up to 14 days.[5]Susceptible to oxidation over time, can degrade within a day to a week depending on conditions.[5][6]
Stability in Buffered Solutions (TBS) Data on gold is limited. On titanium, significant desorption occurs within 1 day.[5]Stable for up to 7 days in Tris-buffered saline (TBS).[1][5]
UV Radiation Stability Data on gold is limited. On titanium, alkyl chains decompose after 12 hours, leaving phosphonate groups.[5]Decomposition of alkyl chains and oxidation of thiolates are observed.[5]

Table 2: Stability Comparison of Phosphonic Acid and Thiol-Based SAMs.

Binding Mechanisms and Formation Workflows

The interaction of the anchor group with the gold surface dictates the formation process and the resulting monolayer structure. The following diagrams illustrate the binding mechanisms and a general experimental workflow for the creation of these SAMs.

cluster_thiol Thiol-Based SAM cluster_phosphonic Phosphonic Acid-Based SAM Thiol Thiol (-SH) Gold_Thiol Gold Surface Thiol->Gold_Thiol Chemisorption (Au-S Bond) Phosphonic Phosphonic Acid (-PO(OH)₂) Gold_Phosphonic Gold Surface Phosphonic->Gold_Phosphonic Physisorption (Weaker Interaction)

Caption: Binding mechanisms of thiol and phosphonic acid anchors on a gold surface.

cluster_workflow General SAM Formation Workflow Start Start: Clean Gold Substrate Solution Prepare Anchor Solution (e.g., 1 mM in Ethanol) Start->Solution Immersion Immerse Substrate (18-24 hours for Thiols) Solution->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Drying Dry with Inert Gas (e.g., Nitrogen) Rinsing->Drying Characterization Characterize SAM Drying->Characterization

Caption: A generalized experimental workflow for the formation of SAMs on a gold substrate.

Experimental Protocols

Reproducibility in SAM research is critically dependent on detailed and consistent experimental methodologies.

Protocol 1: Formation of Thiol-Based SAMs on Gold

This protocol is a widely accepted method for creating high-quality alkanethiol SAMs on gold substrates.

1. Substrate Preparation:

  • Start with a clean gold substrate (e.g., gold-coated silicon wafer or glass slide).

  • Clean the substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Thoroughly rinse the substrate with deionized water and then with ethanol.

  • Dry the substrate under a stream of dry nitrogen gas.

2. SAM Formation:

  • Prepare a 1 mM solution of the desired thiol compound in absolute ethanol.

  • Immerse the freshly cleaned gold substrate into the thiol solution in a clean, sealed container.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.

  • Dry the SAM-coated substrate with a gentle stream of nitrogen gas.

3. Characterization:

  • The quality of the SAM can be assessed using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the gold-thiolate bond, contact angle goniometry to determine the surface wettability and order, and Atomic Force Microscopy (AFM) to visualize the surface morphology.

Protocol 2: Formation of Phosphonic Acid-Terminated SAMs on Gold via a Thiol Anchor

Due to the weak direct interaction of phosphonic acids with gold, a common strategy is to use a bifunctional molecule containing both a thiol anchor and a terminal phosphonic acid group.

1. Substrate Preparation:

  • Follow the same substrate preparation protocol as for thiol-based SAMs.

2. SAM Formation:

  • Prepare a 1 mM solution of a thiol-terminated phosphonic acid (e.g., 3-mercaptopropylphosphonic acid) in an appropriate solvent like ethanol.

  • Immerse the cleaned gold substrate in the solution for a period of 12-24 hours.

  • To remove unbound molecules, an improved rinsing protocol involving a base-acid wash can be employed. This involves rinsing with a basic solution (e.g., dilute NaOH) followed by an acidic solution (e.g., dilute HCl) and then copious amounts of deionized water and ethanol.[7]

  • Dry the substrate under a stream of nitrogen.

3. Characterization:

  • Characterization can be performed using XPS to verify the presence of both sulfur and phosphorus, as well as electrochemical methods to probe the properties of the phosphonic acid-terminated surface.[7][8]

Protocol 3: Direct Adsorption of Phosphonic Acids on Gold (for comparative studies)

While not a standard method for creating stable SAMs, direct adsorption can be performed for comparative analysis.

1. Substrate Preparation:

  • Follow the same substrate preparation protocol as for thiol-based SAMs. For enhanced interaction, the gold surface can be activated, for instance by sintering.[9]

2. SAM Formation:

  • Prepare a solution of the desired organophosphonic acid (e.g., 1 mM in isopropanol).[9]

  • Immerse the activated gold substrate in the solution. The formation of a monolayer-like coverage can be monitored in real-time using techniques like multiparameter surface plasmon resonance (MP-SPR).[9]

  • After formation, the substrate should be rinsed with the solvent and dried.

3. Characterization:

  • The resulting layer can be characterized by XPS to confirm the presence of phosphorus and by techniques such as contact angle goniometry and AFM to assess the surface properties and morphology.[9]

Conclusion: Choosing the Right Anchor for Your Application

The choice between phosphonic acid and thiol-based SAMs on gold surfaces is fundamentally a trade-off between stability and substrate compatibility.

  • Thiol-based SAMs are the undisputed choice for applications requiring robust and well-ordered monolayers on gold.[1] The strong, covalent Au-S bond provides a stable and reliable platform for a vast array of applications in biosensing, drug delivery, and fundamental surface science.

  • Phosphonic acid-based SAMs , while demonstrating superior stability on metal oxide surfaces, exhibit a significantly weaker and less defined interaction with gold.[1] Their direct use on gold is therefore limited to applications where a strong, permanent bond is not a primary requirement. However, the use of bifunctional molecules with a thiol anchor and a phosphonic acid terminus offers a viable route to present phosphonic acid functionalities on a gold surface, leveraging the stability of the underlying thiol-gold linkage.

For researchers and drug development professionals working with gold surfaces, the extensive and predictable chemistry of thiol-gold SAMs provides a more reliable and reproducible platform for creating functional interfaces. Future developments in surface chemistry may yet unlock more stable and direct binding strategies for phosphonic acids on gold, but for current applications, the thiol anchor remains the gold standard.

References

A Comparative Guide to Surface Functionalization: 2-Bromoethylphosphonic Acid vs. (2-Aminoethyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for biomedical research and drug development. The ability to tailor surface properties dictates the performance of medical implants, biosensors, and drug delivery systems. Phosphonic acids have emerged as a superior class of molecules for the functionalization of metal oxide surfaces, forming stable and well-ordered self-assembled monolayers (SAMs).[1][2][3][4] This stability is attributed to the strong covalent or hydrogen bonding between the phosphonic acid headgroup and surface hydroxyl groups.[1][2]

This guide provides a comprehensive comparison of two key functional phosphonic acids: 2-bromoethylphosphonic acid and (2-aminoethyl)phosphonic acid. We will delve into their performance for surface functionalization, supported by experimental data, and provide detailed protocols for their application.

Performance Comparison: Bromo vs. Amino Functionalization

The choice between a bromo- or amino-terminated phosphonic acid for surface functionalization depends on the desired subsequent chemical modifications and the intended application. The bromo group serves as a versatile handle for a variety of nucleophilic substitution reactions, while the amino group provides a nucleophilic site for coupling reactions, often utilized in bioconjugation.

Quantitative Data Summary

The following tables summarize key performance indicators for surfaces functionalized with short-chain alkylphosphonic acids, serving as a proxy for this compound, and amino-terminated phosphonic acids. Direct comparative data for the two specific molecules on the same substrate is limited in the literature; therefore, this comparison is synthesized from studies on similar molecular structures.

Parameter Alkylphosphonic Acid (Proxy for this compound) (2-Aminoethyl)phosphonic Acid (and longer chain analogs) Unmodified Substrate (e.g., TiO2 or Si)
Water Contact Angle ~89°[5]~58°[6]43° - 67°[5][7]
Primary Function Versatile chemical handle for subsequent reactionsNucleophilic site for bioconjugation and further functionalizationBaseline for comparison

Table 1: Comparison of Surface Properties. The data for the alkylphosphonic acid is based on butylphosphonic acid on a silicon substrate.[5] The contact angle for the amino-functionalized surface is based on an amine-functionalized silica wafer.[6] The contact angle for unmodified substrates varies depending on the material and its cleanliness.[5][7]

Element Alkylphosphonic Acid (Butylphosphonic Acid on Si)[5] Aminophosphonic Acid (AC12P on TiO2)[8]
C 1s (at. %) PresentPresent
O 1s (at. %) PresentPresent
P 2p/2s (at. %) Present (P 2s at ~191.4 eV)Present (P 2p)
Br 3d (at. %) ExpectedNot Applicable
N 1s (at. %) Not ApplicablePresent
Substrate Signal (e.g., Ti 2p, Si 2p) AttenuatedAttenuated

Table 2: Expected X-ray Photoelectron Spectroscopy (XPS) Signatures. This table provides a qualitative expectation of the elemental composition of the functionalized surfaces. The presence of phosphorus and the attenuation of the substrate signal are key indicators of successful monolayer formation. The specific atomic percentages will vary depending on the substrate, monolayer density, and instrument parameters. For butylphosphonic acid on silicon, the P 2s peak is referenced due to signal overlap in the P 2p region.[5] For the aminophosphonic acid, data from a longer chain aminophosphonate (AC12P) on TiO2 is used as a reference.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent and high-quality surface functionalization. The following are generalized protocols for forming self-assembled monolayers of phosphonic acids on a titanium oxide (TiO2) surface.

General Substrate Preparation
  • Cleaning: Sonicate the TiO2 substrate in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

  • Activation (Optional but Recommended): Treat the substrate with an oxygen plasma for a few minutes to increase the density of surface hydroxyl groups, which are the binding sites for the phosphonic acids.[8]

Protocol 1: Surface Functionalization with this compound

This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method, which is known to produce well-ordered phosphonic acid SAMs.[1]

  • Solution Preparation: Prepare a 1 mM solution of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran [THF] or ethanol).

  • Immersion: Immerse the cleaned and dried TiO2 substrate in the phosphonic acid solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing: Remove the substrate from the solution and rinse it thoroughly with the same fresh solvent to remove any non-covalently bound molecules.

  • Annealing: Heat the functionalized substrate in an oven at approximately 120-140°C for 24-48 hours. This step promotes the formation of strong, covalent P-O-Ti bonds and improves the stability of the monolayer.[1]

  • Final Rinsing: After annealing, sonicate the substrate in the fresh solvent to remove any remaining physisorbed molecules.

  • Drying: Dry the substrate under a stream of inert gas.

Protocol 2: Surface Functionalization with (2-Aminoethyl)phosphonic Acid

The protocol for forming a SAM with (2-aminoethyl)phosphonic acid is similar to that for the bromo-functionalized counterpart, with careful consideration of the solvent to avoid unwanted reactions with the amine group.

  • Solution Preparation: Prepare a 1 mM solution of (2-aminoethyl)phosphonic acid in an anhydrous solvent such as ethanol or a mixture of ethanol and water. The pH of the solution can be adjusted to optimize the binding process.

  • Immersion: Immerse the cleaned and activated TiO2 substrate in the phosphonic acid solution for 12-24 hours at room temperature.

  • Rinsing: Gently rinse the substrate with the fresh solvent to remove unbound molecules.

  • Annealing: A gentle annealing step at a lower temperature (e.g., 80-100°C) for a shorter duration (e.g., 1-2 hours) can be performed to enhance binding without degrading the amine functionality.

  • Final Rinsing and Drying: Perform a final rinse with the solvent and dry the substrate under a stream of inert gas.

Visualizing the Functionalization Workflow and Subsequent Reactions

The true utility of these functionalized surfaces lies in their ability to serve as platforms for subsequent chemical transformations. The following diagrams, created using the DOT language, illustrate the logical workflow of surface functionalization and a representative subsequent reaction.

G cluster_0 Surface Functionalization Workflow Substrate Metal Oxide Substrate (e.g., TiO2) Cleaned Cleaned & Activated Substrate Substrate->Cleaned Cleaning & Activation SAM Self-Assembled Monolayer (Bromo- or Amino-terminated) Cleaned->SAM Immersion & Annealing PA_Solution Phosphonic Acid Solution (Bromo or Amino)

Caption: A generalized workflow for the functionalization of a metal oxide surface with phosphonic acids.

G cluster_1 Subsequent Reaction on Functionalized Surface cluster_bromo Bromo-terminated Surface cluster_amino Amino-terminated Surface Bromo_SAM Surface-Br Substituted_SAM Surface-S-R or Surface-NH-R Bromo_SAM->Substituted_SAM Nucleophilic Substitution Nucleophile Nucleophile (e.g., R-SH, R-NH2) Amino_SAM Surface-NH2 Clicked_SAM Surface-Triazole-Biomolecule Amino_SAM->Clicked_SAM Amino-Yne Click Reaction Alkyne Alkyne-modified Biomolecule

Caption: Examples of subsequent chemical modifications on bromo- and amino-functionalized surfaces.

Conclusion

Both this compound and (2-aminoethyl)phosphonic acid are powerful tools for the robust functionalization of metal oxide surfaces. The choice between them is dictated by the desired terminal functionality and the subsequent chemical transformations planned. The bromo-terminated surface offers a versatile platform for a wide range of nucleophilic substitution reactions, making it a flexible choice for introducing various chemical moieties. The amino-terminated surface is particularly well-suited for bioconjugation strategies, such as amide bond formation or click chemistry, enabling the attachment of peptides, proteins, and other biomolecules.

By understanding the distinct properties and applying the appropriate experimental protocols, researchers can effectively tailor surface chemistry to meet the specific demands of their applications in drug development, biosensing, and advanced materials science. The high stability of the phosphonic acid anchoring group ensures the longevity and reliability of the functionalized surface, a critical factor for the successful translation of these technologies from the laboratory to real-world applications.

References

efficacy of different phosphonic acids for surface energy modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control the surface energy of materials is paramount. This control dictates crucial interactions at the material interface, including protein adsorption, cell adhesion, and biocompatibility. Self-assembled monolayers (SAMs) of phosphonic acids have emerged as a robust and versatile tool for this purpose, offering stable and well-defined surface modifications on a variety of metal oxide substrates.

This guide provides an objective comparison of the efficacy of different classes of phosphonic acids for surface energy modification, supported by experimental data. We will delve into the performance of alkyl, fluorinated, and polyethylene glycol (PEG) functionalized phosphonic acids, offering insights into their respective impacts on surface wettability and protein resistance.

Comparative Efficacy of Phosphonic Acids

The choice of phosphonic acid is dictated by the desired surface properties. Alkylphosphonic acids are effective at creating hydrophobic surfaces, while fluorinated analogs can achieve superhydrophobicity. Conversely, PEGylated phosphonic acids are employed to render surfaces hydrophilic and resist protein fouling. The following table summarizes quantitative data from various studies, providing a comparative overview of their performance.

Phosphonic Acid TypeExample CompoundSubstrateWater Contact Angle (°)Key Characteristics & Applications
Alkyl Octadecylphosphonic acid (ODPA)Aluminum Oxide (Al₂O₃)~110-118°[1][2]Creates a hydrophobic, well-ordered monolayer. Used for corrosion protection and creating hydrophobic surfaces.
Butylphosphonic acid (BPA)Silicon (Si)Not specified, but forms a stable hydrophobic layer.Offers higher thermal stability compared to organosilane SAMs on Si.[3]
Fluorinated (1H,1H,2H,2H-perfluorododecyl)phosphonic acidZinc Oxide (ZnO)Not specified, but increases surface stability.Perfluorinated groups enhance the stability of the monolayer on nanoparticle surfaces.[4]
CF₃(CF₂)₁₃(CH₂)₂P(=O)(OH)₂ (FPA)Aluminum (Al)~112.6° (smooth surface)[5]Provides a highly hydrophobic surface and protects the underlying metal from environmental attack.[5]
Pentafluorobenzyl phosphonic acid (PFBPA)Indium Tin Oxide (ITO)Not specified, but modifies work function.Used to tune the work function of transparent conductive oxides in organic electronics.[6]
PEGylated m-PEG8-C10-phosphonic acidMetal OxidesExpected to be in the hydrophilic to moderately hydrophilic range.[7]Designed to resist non-specific protein adsorption, crucial for biocompatible materials and drug delivery systems.[7]
m-PEG9-phosphonic acidMetal OxidesNot specified, but creates a hydrophilic layer.Improves biocompatibility and reduces biofouling on medical implants and biosensors.[8]
Hydroxyl-terminated 11-hydroxyundecyl)phosphonic acidTitanium (Ti)Not specified, but forms an ordered monolayer.Allows for further covalent attachment of bioactive molecules like proteins.[9][10]
Carboxyl-terminated (12-carboxydodecyl)phosphonic acidTitanium (Ti)Not specified, but enables surface activation.Provides a functional group for subsequent chemical modifications and biomolecule immobilization.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification. The following sections outline typical experimental protocols for substrate preparation, SAM deposition, and surface characterization.

Substrate Preparation

A clean and well-defined substrate surface is essential for the formation of a high-quality SAM.

  • Initial Cleaning: Sonicate the substrate in a laboratory detergent solution and deionized (DI) water for 15 minutes to remove gross contaminants.[8]

  • Solvent Cleaning: Sequentially sonicate the substrate in acetone, ethanol, and DI water for 15 minutes each to remove organic residues.[7]

  • Drying: Dry the substrate under a stream of high-purity nitrogen gas.[8]

  • Surface Activation (Optional but Recommended): To increase the density of hydroxyl groups, which serve as binding sites for phosphonic acids, the substrate can be treated with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).[8] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

Self-Assembled Monolayer (SAM) Deposition

The most common method for depositing phosphonic acid SAMs is through solution-phase deposition.

  • Solution Preparation: Prepare a dilute solution (typically 1 mM) of the desired phosphonic acid in a suitable anhydrous solvent, such as ethanol or tetrahydrofuran (THF).[8]

  • Immersion: Immerse the cleaned and dried substrate in the phosphonic acid solution. The container should be sealed to prevent solvent evaporation.[8]

  • Incubation: Allow the substrate to incubate in the solution for a period ranging from a few hours to 24 hours at room temperature.[8] The optimal time depends on the specific phosphonic acid and substrate.

  • Rinsing: After incubation, remove the substrate and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.[8]

  • Drying: Dry the modified substrate under a stream of nitrogen gas.

Surface Characterization

Characterization is necessary to confirm the presence and quality of the SAM.

  • Contact Angle Goniometry: This technique measures the water contact angle on the surface to assess its hydrophobicity or hydrophilicity.[7][11] A high contact angle indicates a hydrophobic surface, while a low contact angle suggests a hydrophilic surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and confirm the presence of the phosphonic acid monolayer.[7][8] The detection of a phosphorus (P 2p) peak is a clear indicator of successful modification.[7] High-resolution scans of the carbon (C 1s) and oxygen (O 1s) peaks can provide information about the chemical environment and binding of the monolayer.[7][9]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface and assess the uniformity and packing of the SAM.[1][12]

Visualizing the Process

To better understand the workflow and interactions, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_char Surface Characterization Initial_Cleaning Initial Cleaning (Detergent, DI Water) Solvent_Cleaning Solvent Cleaning (Acetone, Ethanol) Initial_Cleaning->Solvent_Cleaning Drying_Prep Drying (Nitrogen Stream) Solvent_Cleaning->Drying_Prep Activation Surface Activation (O2 Plasma / Piranha) Drying_Prep->Activation Solution_Prep Solution Preparation (1 mM Phosphonic Acid) Activation->Solution_Prep Immersion Substrate Immersion Solution_Prep->Immersion Incubation Incubation (2-24 hours) Immersion->Incubation Rinsing Rinsing (Fresh Solvent) Incubation->Rinsing Drying_SAM Drying (Nitrogen Stream) Rinsing->Drying_SAM Contact_Angle Contact Angle Goniometry Drying_SAM->Contact_Angle XPS XPS Analysis Drying_SAM->XPS AFM AFM Imaging Drying_SAM->AFM

Caption: Experimental workflow for surface modification and characterization.

G cluster_surface Metal Oxide Surface cluster_pa Phosphonic Acid Molecule cluster_sam Self-Assembled Monolayer (SAM) Surface Substrate (e.g., TiO₂, Al₂O₃) with Surface Hydroxyl Groups (-OH) SAM Strong Covalent Bond (P-O-Metal) Organized Monolayer Modified Surface Interface Surface->SAM:bond Phosphonic_Acid Phosphonic Acid Headgroup (-PO(OH)₂) Alkyl/Fluorinated/PEG Spacer Functional Tail Group (e.g., -CH₃, -CF₃, -OCH₂CH₂) Phosphonic_Acid:head->SAM:bond Self-Assembly (Condensation Reaction)

Caption: Logical relationship of surface modification components.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Bromoethylphosphonic Acid: Titration vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an in-depth comparison of potentiometric titration with other analytical techniques for assessing the purity of 2-bromoethylphosphonic acid. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in method selection and implementation.

Potentiometric Titration: A Classical Approach

Potentiometric titration is a robust and cost-effective method for determining the purity of acidic compounds like this compound.[1][2] This technique involves monitoring the change in potential (or pH) of a solution as a titrant of known concentration is added, allowing for the determination of the analyte's concentration.[3] this compound is a diprotic acid and, similar to phosphoric acid, is expected to exhibit two equivalence points upon titration with a strong base.

Objective: To determine the purity of synthesized this compound by titration with a standardized sodium hydroxide solution.

Instrumentation:

  • pH meter with a glass electrode and a reference electrode (or a combination electrode)[1][4]

  • Magnetic stirrer and stir bar

  • Buret (50 mL, Class A)

  • Beakers and volumetric flasks

Reagents and Materials:

  • Synthesized this compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized (DI) water (CO2-free)

  • pH calibration buffers (e.g., pH 4.00, 7.00, and 10.00)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL beaker. Dissolve the sample in 100 mL of CO2-free DI water.

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with standardized 0.1 M NaOH solution over the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH and the total volume of titrant added after each addition. As the pH begins to change more rapidly, reduce the increment volume to 0.1 mL or less to accurately determine the equivalence points.

  • Endpoint Determination: Continue the titration until the second equivalence point is clearly surpassed. The equivalence points are identified as the points of maximum inflection on the titration curve (pH vs. volume of NaOH added). These can be more accurately determined by plotting the first or second derivative of the titration curve.

  • Calculation of Purity: The purity of this compound is calculated based on the volume of NaOH consumed to reach the second equivalence point.

Calculation: The percentage purity can be calculated using the following formula:

Where:

  • V = Volume of NaOH solution at the second equivalence point (in L)

  • N = Normality of the NaOH solution (in mol/L)

  • ME = Molar mass of this compound (202.95 g/mol ) / 2 (since it is a diprotic acid)

  • W = Weight of the sample (in g)

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DI Water weigh->dissolve setup Setup Titration Apparatus dissolve->setup titrate Titrate with NaOH setup->titrate record Record pH and Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine Equivalence Points plot->endpoint calculate Calculate Purity endpoint->calculate Logical_Relationship cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude purify Purification Step crude->purify pure Purified Product purify->pure titration Potentiometric Titration pure->titration hplc HPLC pure->hplc gcms GC-MS pure->gcms nmr 31P-NMR pure->nmr

References

validation of surface coverage for 2-bromoethylphosphonic acid monolayers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Surface Coverage for 2-Bromoethylphosphonic Acid Monolayers

This guide provides a comprehensive comparison of various analytical techniques for validating the surface coverage and quality of this compound self-assembled monolayers (SAMs). The performance of these validation methods is compared, and supporting experimental data from literature on this compound and analogous phosphonic acid monolayers are presented. This document is intended for researchers, scientists, and drug development professionals working with surface modification and functionalization.

Introduction to Phosphonic Acid Monolayers

Self-assembled monolayers (SAMs) of organophosphonic acids are of significant interest for modifying metal oxide surfaces such as silicon oxide (SiO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃).[1][2] These monolayers form robust, stable films, making them suitable for a wide range of applications, including biosensors, corrosion inhibition, and molecular electronics.[3] The this compound molecule provides a terminal bromine group that can be further functionalized for the immobilization of bioactive molecules, making the validation of its surface coverage a critical step in device fabrication.[4][5]

Comparative Analysis of Validation Techniques

The successful formation of a dense and uniform monolayer is paramount for the performance of the functionalized surface. Several surface-sensitive techniques can be employed to characterize the coverage, ordering, and chemical integrity of these films. This section compares the most common validation methods.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical state of the top few nanometers of a surface.[2] The formation of a this compound monolayer can be confirmed by the appearance of phosphorus (P 2p) and bromine (Br 3d) peaks, an increase in the carbon (C 1s) signal, and an attenuation of the substrate signals (e.g., Si 2p, Ti 2p, Al 2p).[2][3][5]

Table 1: Comparative XPS Data for Phosphonic Acid Monolayers

MoleculeSubstrateC 1s (at. %)P 2p (at. %)Br 3d (at. %)Substrate SignalReference
(11-hydroxyundecyl)phosphonic acidTi90/Al6/V469.8 ± 3.03.2 ± 0.5N/ADecreased[2][5]
(12-carboxydodecyl)phosphonic acidTi90/Al6/V465.9 ± 2.42.9 ± 0.4N/ADecreased[2][5]
Octadecylphosphonic acid (ODPA)SiO₂/Si-P 2s peak observedN/AAttenuated[3]
Bromo-terminated phosphonic acidSi(111)--Br 3d peak observed-[4]
Contact Angle Goniometry

This technique measures the wettability of a surface by determining the contact angle of a liquid droplet.[1] The formation of a hydrophobic alkyl chain-based monolayer on a hydrophilic oxide surface will lead to a significant increase in the water contact angle. For this compound, a moderately hydrophilic surface is expected.[4]

Table 2: Comparative Water Contact Angle Data

SurfaceWater Contact Angle (°)Reference
Bare Stainless Steel52 ± 4[6]
ODPA on Stainless Steel65 ± 4[6]
Carboxyl-terminated PA on Stainless Steel27 ± 6[6]
Bromo-terminated PA on Si(111)Moderately hydrophilic[4]
ODPA on Mica~100-120 (full coverage)[7][8]
Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale. It can be used to visualize the formation of monolayer islands, assess the completeness of the monolayer, and measure the surface roughness.[7][9] A complete and uniform monolayer is expected to have a surface roughness comparable to the underlying substrate.[9]

Table 3: Comparative AFM Data for Phosphonic Acid Monolayers

Monolayer/SubstrateFeatureValueReference
ODPA islands on MicaIsland Height1.8 ± 0.2 nm[7]
ODPA on SiO₂/SiRMS Roughness0.26 nm (Substrate: 0.21 nm)[9]
ODPA on SiO₂/SiFilm Thickness~18 Å[9]
FPA on Al filmRMS RoughnessIntact after HW treatment[10]
Electrochemical Impedance Spectroscopy (EIS)

EIS is an electrochemical technique used to probe the interfacial properties of a modified electrode. The formation of a well-packed monolayer on a conductive substrate will hinder the charge transfer of a redox probe, leading to an increase in the charge transfer resistance (Rct).[11][12] The integrity and packing density of the SAM directly affect the electrochemical properties at the interface.[11]

Table 4: Comparative EIS Parameters for SAMs

Monolayer SystemParameterChange upon Monolayer FormationReference
Alkanethiol SAMs on GoldRctIncreases with chain length[11]
Antibody on SAM/GoldRctIncreases upon antibody binding[13]
Phosphonic Acid SAMsRctExpected to increase with coverage[12][14]
Phosphonic Acid SAMsCdl (Double-layer capacitance)Expected to decrease with coverage[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key validation techniques.

Monolayer Formation (Immersion Method)
  • Substrate Preparation: Clean the substrate (e.g., silicon wafer with native oxide, titanium) by sonicating in acetone and ethanol, followed by treatment with a piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) to create a hydroxylated surface. Rinse thoroughly with deionized water and dry under a stream of nitrogen.[1]

  • Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent like tetrahydrofuran (THF) or a mixture of THF and water.[2][7]

  • Immersion: Immerse the cleaned substrate in the phosphonic acid solution for 12-24 hours at room temperature in a sealed container.[1][2]

  • Rinsing and Drying: Remove the substrate, rinse thoroughly with the solvent to remove physisorbed molecules, and dry under a stream of nitrogen.[2]

XPS Analysis
  • Sample Introduction: Place the SAM-coated substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.[2]

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.[2]

  • High-Resolution Scans: Acquire high-resolution spectra for C 1s, O 1s, P 2p, Br 3d, and the primary substrate elements.[2]

  • Data Analysis: Determine atomic percentages from the survey scan and analyze the chemical states from the high-resolution scans.[2]

Contact Angle Measurement
  • Setup: Place the SAM-coated substrate on the goniometer stage.[1]

  • Droplet Deposition: Carefully dispense a small droplet (2-5 µL) of high-purity deionized water onto the surface.[1]

  • Measurement: Measure the static contact angle at the three-phase boundary.[4]

  • Analysis: Average the measurements from at least three different spots on the surface.

AFM Imaging
  • Setup: Mount the sample on the AFM stage.

  • Imaging: Use tapping mode or contact mode to scan the surface. For partial monolayers, imaging can reveal island formation and coverage.[7] For complete monolayers, the surface roughness is a key parameter.[9]

  • Analysis: Analyze the images to determine surface coverage, island height, and root-mean-square (RMS) roughness.

EIS Measurement
  • Cell Assembly: Use a three-electrode electrochemical cell with the SAM-modified substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[11]

  • Electrolyte: Use an electrolyte solution containing a redox probe, such as 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a buffered solution.[11]

  • Measurement: Apply a DC potential (the formal potential of the redox probe) and a small AC perturbation over a frequency range (e.g., 10⁵ Hz to 100 mHz).[11]

  • Data Analysis: Fit the resulting Nyquist plot to an equivalent circuit model to extract parameters like Rct and Cdl.[13]

Visualizations

Diagrams illustrating the workflows and relationships are provided below.

G General Workflow for Monolayer Formation and Validation cluster_prep Substrate Preparation cluster_sam Monolayer Formation cluster_val Validation Cleaning Substrate Cleaning (Solvents, Piranha) Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Drying_N2 Drying (N2 Stream) Hydroxylation->Drying_N2 Solution Prepare 1mM PA Solution Immersion Immerse Substrate (12-24h) Solution->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Drying_SAM Drying (N2 Stream) Rinsing->Drying_SAM XPS XPS Drying_SAM->XPS AFM AFM Drying_SAM->AFM CA Contact Angle Drying_SAM->CA EIS EIS Drying_SAM->EIS

Caption: Workflow for SAM formation and validation.

G Chemical Interaction of Phosphonic Acid with Oxide Surface cluster_reactants Chemical Interaction of Phosphonic Acid with Oxide Surface PA This compound Br-(CH2)2-P(O)(OH)2 Monolayer Bound Monolayer Br-(CH2)2-P(O)2-O-Si PA->Monolayer Condensation Reaction Surface Hydroxylated Surface (e.g., Si-OH) Surface->Monolayer Condensation Reaction Water Water (H2O) (byproduct) Monolayer->Water releases

Caption: Surface binding of phosphonic acid.

G XPS Analysis Workflow cluster_analysis Data Analysis Sample SAM-coated Sample UHV Introduce to UHV Chamber Sample->UHV Survey Acquire Survey Scan (0-1100 eV) UHV->Survey HighRes Acquire High-Resolution Scans (C 1s, P 2p, Br 3d, Substrate) UHV->HighRes Quantify Elemental Quantification (Atomic %) Survey->Quantify ChemState Chemical State Analysis (Binding Energy Shifts) HighRes->ChemState Result Confirmation of Monolayer Quantify->Result ChemState->Result

Caption: Workflow for XPS analysis.

G EIS Measurement Workflow cluster_analysis Data Analysis Cell Assemble 3-Electrode Cell (WE: SAM Sample) Electrolyte Add Electrolyte with Redox Probe (e.g., [Fe(CN)6]3-/4-) Cell->Electrolyte Measurement Apply DC Potential + AC Perturbation (Scan Frequency Range) Electrolyte->Measurement Nyquist Generate Nyquist Plot Measurement->Nyquist Fit Fit Data to Equivalent Circuit Nyquist->Fit Extract Extract Rct and Cdl Fit->Extract Result Assess Monolayer Integrity Extract->Result

Caption: Workflow for EIS measurement.

References

Safety Operating Guide

Proper Disposal of 2-Bromoethylphosphonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 2-bromoethylphosphonic acid, ensuring laboratory safety and regulatory compliance.

This compound is a corrosive organophosphorus compound that requires careful handling and adherence to specific disposal procedures to mitigate risks to personnel and the environment.[1][2] This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its hazards. This substance is classified as corrosive to metals and can cause severe skin burns and eye damage.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical, including:

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • Protective clothing, such as a lab coat or apron[1][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] An emergency eyewash station and safety shower must be readily accessible.

Spill and Accidental Release Protocol

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure adequate ventilation.[3]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[3]

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for disposal.[3]

  • Decontamination: Thoroughly clean the spill area.

  • Environmental Protection: Prevent the spilled material from entering drains or waterways.[1][3]

Quantitative Hazard Data

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategorySignal WordHazard Statement
Corrosive to Metals1DangerMay be corrosive to metals
Skin Corrosion/Irritation1CDangerCauses severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1DangerCauses serious eye damage

Data sourced from Safety Data Sheets.[1][2]

Step-by-Step Disposal Procedure

The mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][3][4] Attempting to neutralize or treat this chemical without established and validated protocols is not recommended.

  • Waste Collection:

    • Collect all this compound waste, including residues and contaminated materials (e.g., absorbent pads, gloves), in a designated and compatible waste container.[3][5] The container should be resistant to corrosion.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound Waste."[3][6] Ensure all components of the waste are listed if it is a mixture.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1][3] The storage area should be cool and shaded.[1]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[3]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office or the disposal company.[3]

  • Highly reactive substances may require deactivation before disposal; consult your EHS professional.[5]

Disposal Workflow

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal Collect 1. Collect Waste (Solid & Liquid) Label 2. Label Container (Hazardous Waste) Collect->Label Use compatible, corrosion-resistant container Store 3. Store Safely (Secure & Ventilated Area) Label->Store Seal container tightly Contact 4. Contact EHS or Licensed Disposal Company Store->Contact Do NOT mix with other waste streams Pickup 5. Arrange for Pickup Contact->Pickup Dispose 6. Professional Disposal Pickup->Dispose Ensure regulatory compliance

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

References

Safeguarding Your Research: Personal Protective Equipment for Handling 2-Bromoethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-bromoethylphosphonic acid. Adherence to these protocols is critical to ensure personal safety and regulatory compliance.

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Proper handling, including the use of appropriate Personal Protective Equipment (PPE), is paramount to prevent exposure and mitigate risks in the laboratory environment.

Hazard Summary

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1][2]CorrosionDanger
Serious Eye Damage/IrritationCauses serious eye damage.[1][2]CorrosionDanger
Corrosive to MetalsMay be corrosive to metals.[1][3]CorrosionDanger

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment, specifications, and best practices.

Body PartRecommended ProtectionSpecifications & StandardsBest Practices
Eyes/Face Safety goggles and a face shield.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.A face shield must be worn over safety goggles, especially when there is a risk of splashing or dust generation.
Skin/Body Chemical-resistant gloves (double-gloving recommended). Chemical-resistant apron or lab coat.Outer Glove: Butyl rubber or Neoprene. Inner Glove: Nitrile rubber. Apron/Coat: Chemically resistant material.Inspect gloves for any signs of degradation or puncture before each use. Remove and replace gloves immediately if contamination occurs.
Respiratory NIOSH-approved respirator.For dusts: N95, R95, or P95 particulate filter. For vapors/mists: Acid gas (AG) cartridge.Use in a well-ventilated area, preferably within a certified chemical fume hood. A respirator is essential if dust is generated or if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedure

Following a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

    • Conduct all work with this compound within a certified chemical fume hood.

    • Assemble and inspect all necessary PPE before handling the chemical.

    • Have a spill kit readily available. The kit should contain a neutralizer for acids (such as sodium bicarbonate) and absorbent materials.

  • Handling:

    • When handling the solid material, avoid creating dust.

    • Carefully weigh and transfer the chemical, keeping containers closed as much as possible.

    • When preparing solutions, always add the acid to the solvent slowly; never the other way around.

  • Post-Handling:

    • Thoroughly wash hands and forearms with soap and water after handling is complete.

    • Decontaminate the work area, including the balance and fume hood surfaces.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and adhere to regulations.

Waste StreamDisposal Procedure
Unused/Waste this compound Collect in a designated, clearly labeled "Halogenated Organic Waste" container. The container must be made of a compatible, corrosive-resistant material.
Contaminated PPE (Gloves, Apron, etc.) Place in a designated, sealed bag or container for hazardous waste. Do not dispose of in regular trash.
Contaminated Labware (beakers, stir bars, etc.) Rinse with an appropriate solvent, and collect the rinsate as halogenated organic waste. Then, decontaminate the labware according to standard laboratory procedures for corrosive materials.
Spill Cleanup Materials All materials used to clean up a spill must be collected in a sealed, labeled hazardous waste container.

All waste must be disposed of through an approved hazardous waste disposal facility.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Face Shield, Apron) prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill 3. Verify Spill Kit & Eyewash/Shower Access prep_hood->prep_spill handle_weigh 4. Weigh/Transfer Chemical (Minimize Dust) prep_spill->handle_weigh handle_dissolve 5. Prepare Solution (Add Acid to Solvent) handle_weigh->handle_dissolve cleanup_decon 6. Decontaminate Work Area & Equipment handle_dissolve->cleanup_decon cleanup_waste 7. Segregate & Label Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.